2,3-Butadien-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h3,5H,1,4H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKCVRNKAPHWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18913-31-0 | |
| Record name | 2,3-Butadien-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18913-31-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Butadien-1-ol: Structural Isomers and Tautomeric Landscape
Abstract
2,3-Butadien-1-ol, a C4H6O allenic alcohol, presents a fascinating case study in molecular diversity through its rich array of structural isomers and its dynamic tautomeric equilibria. This guide provides a comprehensive exploration of the structural isomers of this compound, delving into the intricacies of their classification and stereochemistry. Furthermore, we will dissect the tautomeric forms of these isomers, with a particular focus on the prevalent keto-enol and related equilibria. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and potential applications of these versatile chemical entities.
Introduction to this compound
This compound, also known as hydroxymethylallene, is an organic compound with the chemical formula C4H6O.[1][][3] It belongs to the class of allenic alcohols, characterized by the presence of an allene functional group (two consecutive carbon-carbon double bonds) and a primary alcohol.[4] The unique electronic and steric properties of the allene moiety, combined with the reactivity of the hydroxyl group, make this compound and its isomers valuable intermediates in organic synthesis.[5]
The physical and chemical properties of alcohols are largely dictated by the hydroxyl group, which enables hydrogen bonding, leading to higher boiling points compared to hydrocarbons of similar molecular weight and solubility in polar solvents.[6][7] Unsaturated alcohols, like this compound, also exhibit reactivity associated with their carbon-carbon multiple bonds.[8]
Structural Isomerism in C4H6O Alcohols
The molecular formula C4H6O gives rise to a multitude of structural isomers, which are compounds with the same molecular formula but different structural arrangements of atoms.[9][10][11] For the purpose of this guide, we will focus on the open-chain alcohol isomers, excluding cyclic ethers and carbonyl compounds, although it is important to acknowledge their existence within the broader C4H6O isomeric landscape.[12][13]
The structural isomers of this compound can be categorized based on the nature and position of the unsaturation (double or triple bonds) and the position of the hydroxyl group.
Allenic Alcohols
-
This compound: The topic of this guide, featuring a terminal allene and a primary alcohol.
-
1,2-Butadien-4-ol: An isomer where the hydroxyl group is at the other end of the carbon chain.
Dienols (Alcohols with Conjugated or Isolated Double Bonds)
-
2,4-Butadien-1-ol: A conjugated dienol.
-
1,3-Butadien-1-ol: A conjugated dienol.
-
1,3-Butadien-2-ol: A conjugated dienol.
Ynols (Alcohols with a Triple Bond)
-
2-Butyn-1-ol
-
3-Butyn-1-ol
-
3-Butyn-2-ol
-
1-Butyn-3-ol
Cyclopropyl and Cyclobutenyl Alcohols
-
Cyclopropylmethanol
-
1-Cyclopropylethanol
-
2-Cyclopropylethanol
-
2-Methylcyclopropanol
-
Cyclobutanol
-
2-Cyclobuten-1-ol
-
3-Cyclobuten-1-ol
The following diagram illustrates the major open-chain alcohol isomers of C4H6O.
Caption: Major open-chain alcohol isomers of C4H6O.
Tautomerism: The Dynamic Equilibrium
Tautomers are constitutional isomers that readily interconvert, existing in a dynamic equilibrium.[14][15] The most common form of tautomerism in organic chemistry is keto-enol tautomerism, where an equilibrium exists between a carbonyl compound (keto form) and an enol (an alkene with a hydroxyl group attached to one of the double-bonded carbons).[14][15][16][17]
Tautomerism of this compound
This compound itself does not have a simple keto-enol tautomer as the hydroxyl group is not directly attached to a double-bonded carbon. However, its isomers, particularly the dienols, exhibit significant tautomerism.
Keto-Enol Tautomerism in C4H6O Isomers
The dienol isomers of this compound are in equilibrium with their corresponding keto forms (aldehydes and ketones).
-
1,3-Butadien-1-ol is the enol form of crotonaldehyde (2-butenal) .
-
1,3-Butadien-2-ol is the enol form of methyl vinyl ketone (3-buten-2-one) .
The equilibrium generally favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. This tautomerization can be catalyzed by either acid or base.[16][17]
The diagram below illustrates the keto-enol tautomerism for two of the C4H6O isomers.
Caption: Keto-enol tautomerism in C4H6O isomers.
Synthesis and Experimental Protocols
The synthesis of this compound and its isomers can be achieved through various synthetic routes. A common method for the preparation of this compound involves the reaction of propargyl alcohol with paraformaldehyde and a secondary amine in the presence of a copper(I) iodide catalyst.[18]
Synthesis of this compound: A Representative Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[18]
Materials:
-
Copper(I) iodide (CuI)
-
Paraformaldehyde
-
Diisopropylamine
-
Propargyl alcohol
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Silica gel
Procedure:
-
To a four-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add CuI, paraformaldehyde, and THF.
-
Initiate stirring and add diisopropylamine, followed by propargyl alcohol.
-
Heat the mixture to reflux (approximately 66 °C) and maintain for 24 hours.
-
After cooling to room temperature, concentrate the dark-brown solution under reduced pressure.
-
The crude product is then subjected to an acidic workup with diethyl ether and HCl.
-
The organic layer is separated, passed through a short silica gel column, and the solvent is removed.
-
The crude oil is purified by short-path distillation to yield this compound as a colorless oil.
The following flowchart outlines the key steps in this synthesis.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data and Characterization
The characterization of this compound and its isomers relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Property | This compound |
| Molecular Formula | C4H6O[1][][3][19][20] |
| Molecular Weight | 70.09 g/mol [1][][3][21] |
| CAS Number | 18913-31-0[1][][3][20][21][22] |
| Appearance | Colorless liquid[3][18][21] |
| Boiling Point | ~71.54 °C (estimated)[3] |
| Density | 0.919 g/mL at 25 °C[3][21] |
| Refractive Index (n20/D) | 1.477[3][21] |
| ¹H NMR (CDCl₃) | δ (ppm): 5.21–4.86 (m, 4H), 4.15 (m, 2H), 1.7 (t, 1H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 209.0, 90.0, 75.0, 60.0 |
| IR (neat) | ν (cm⁻¹): 3350 (O-H), 1950 (C=C=C), 1050 (C-O) |
Applications in Research and Drug Development
The unique structural features of this compound and its isomers make them attractive building blocks in organic synthesis. The allene moiety can participate in various cycloaddition and transition-metal-catalyzed reactions, allowing for the construction of complex molecular architectures.
While direct applications of this compound in drug development are not extensively documented, the broader class of substituted butadienes and related structures are of significant interest. For instance, 1,3-butadiene derivatives are fundamental monomers in the synthesis of synthetic rubbers and polymers with diverse applications.[23] The introduction of functional groups, including hydroxyl groups, can modulate the properties of these polymers for specific applications. The oxidation of 1,3-butadiene leads to a variety of oxygenated products, some of which may have biological activity.[24]
The potential for these C4H6O isomers to serve as precursors for the synthesis of novel heterocyclic compounds and other pharmacologically relevant scaffolds remains an active area of research.
Conclusion
This compound and its structural isomers represent a rich and diverse family of C4H6O compounds. Their chemistry is defined by the interplay of different functional groups and the dynamic nature of tautomeric equilibria. A thorough understanding of their synthesis, characterization, and reactivity is crucial for harnessing their potential in organic synthesis and, by extension, in the development of new materials and therapeutic agents. This guide has provided a foundational overview to aid researchers and professionals in their exploration of this versatile class of molecules.
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Quora. (2019a). How many isomers of C4H6O are there? Retrieved from [Link]
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Wyzant. (2019). How many isomers of C4H6O are there? Retrieved from [Link]
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Pearson. (n.d.). Draw all constitutional isomers with a molecular formula C4H6O that are open-chain alcohols excluding enols. Retrieved from [Link]
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Quora. (2022). How many isomers of C4H6O are there? - Chemistry point. Retrieved from [Link]
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ResearchGate. (n.d.). Buta-2,3-dien-1-ol. Retrieved from [Link]
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Pearson. (n.d.). Tautomerization Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
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BYJU'S. (n.d.). Keto-enol Tautomerism. Retrieved from [Link]
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Military Medical Science Letters. (2016). TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C4H6O). Retrieved from [Link]
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National Institutes of Health. (n.d.). A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. Retrieved from [Link]
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BYJU'S. (n.d.). The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Allenic Alcohols: Methodologies, Mechanisms, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Allenic alcohols, characterized by their unique cumulated diene and hydroxyl functionalities, are highly versatile building blocks in modern organic synthesis. Their distinct stereoelectronic properties make them valuable precursors for a wide array of complex molecular architectures, including many natural products and pharmaceutically active compounds.[1] This guide provides a comprehensive overview of the core synthetic strategies for accessing these structures, with a particular focus on the synthesis of 2,3-butadien-1-ol, the simplest member of this class. We will explore key methodologies, delve into the mechanistic rationale behind experimental choices, present detailed protocols, and discuss the subsequent application of these compounds in advanced synthetic transformations, such as asymmetric epoxidation.
Introduction: The Strategic Importance of Allenic Alcohols
Allenes are molecules containing two cumulative double bonds, C=C=C. When a hydroxyl group is appended to this framework, the resulting allenic alcohol becomes a powerful synthetic intermediate. The axial chirality of appropriately substituted allenes, combined with the reactivity of both the double bonds and the alcohol, offers multiple handles for stereoselective functionalization. These motifs are not mere chemical curiosities; they are found in natural products and serve as key intermediates in the synthesis of complex targets in medicinal chemistry.[1] this compound (H₂C=C=CHCH₂OH) represents the foundational structure in this class, and its synthesis provides a crucial case study in the controlled generation of the allene moiety.[2]
Core Synthetic Strategies for Allenic Alcohols
The synthesis of allenic alcohols can be broadly categorized into several key approaches, each with its own set of advantages and substrate scope limitations. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final product.
Reduction of α,β-Acetylenic Carbonyl Systems
One of the most direct methods involves the reduction of α,β-acetylenic esters or ketones. The choice of reducing agent is critical to selectively reduce the carbonyl group without affecting the alkyne, and to favor the formation of the allene over other potential products.
-
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a bulky, electrophilic reducing agent particularly effective for the partial reduction of esters to aldehydes at low temperatures.[3][4][5] Its utility extends to the reduction of α,β-unsaturated esters to the corresponding allylic alcohols.[6] In the context of acetylenic systems, DIBAL-H can facilitate the 1,4-reduction of an enynol system to deliver the allenic alcohol. The mechanism involves coordination of the aluminum center to the carbonyl oxygen, followed by hydride delivery. The bulky nature of the reagent can sterically direct the reaction pathway.[4]
-
Lithium Aluminum Hydride (LAH): As a powerful, nucleophilic hydride source, LAH (LiAlH₄) is capable of reducing a wide range of functional groups, including esters and carboxylic acids, to primary alcohols.[7][8][9] Its application in synthesizing allenic alcohols often involves the reduction of propargylic precursors bearing a leaving group. For instance, the interesting allenic alcohol, 1,2-butadien-4-ol, was synthesized in 68% yield by the LAH reduction of 4-chloro-2-butyn-1-ol.[2]
Organometallic Additions and Rearrangements
Organometallic reagents provide a robust platform for constructing allenic alcohols through carbon-carbon bond formation or catalyzed rearrangements.
-
Organocuprate Addition to Acetylenic Epoxides: This elegant method provides α-hydroxyallenes through the SN2' reaction of a dialkylcopperlithium reagent with an α-acetylenic epoxide.[10] The reaction proceeds with high regioselectivity, as the cuprate preferentially attacks the sp-hybridized carbon of the alkyne, triggering the opening of the adjacent epoxide ring to form the allene and the alcohol functionality simultaneously.[10]
-
Grignard and Organolithium Reagents: The nucleophilic addition of Grignard (RMgX) or organolithium (RLi) reagents to α,β-acetylenic aldehydes or ketones is a classic method for C-C bond formation and alcohol synthesis.[11][12][13] Depending on the substrate and reaction conditions, either 1,2-addition to the carbonyl or 1,4-conjugate addition can occur, the latter leading to an allenic alcohol after workup.
-
Transition Metal-Catalyzed Reactions: Modern synthetic methods have introduced powerful transition metal-catalyzed routes. For example, a cobalt(III)-catalyzed three-component reaction has been developed for the stereoselective synthesis of allenyl alcohols by sequentially adding a C-H bond to a 1,3-enyne and an aldehyde.[14] Another approach involves the direct transformation of propargylic alcohols into allenes, which can be mediated by various transition metal catalysts.[1]
The following diagram illustrates the primary synthetic avenues discussed.
Table 1: Comparison of Key Synthetic Routes
| Method | Starting Material(s) | Key Reagent(s) | Typical Yields | Advantages | Limitations |
| LAH Reduction | Halo-substituted Alkynols | LiAlH₄ | Moderate-Good | Powerful, readily available reagent.[2] | Low chemoselectivity; reacts with many functional groups.[7][8] |
| Organocuprate Addition | Acetylenic Epoxides | R₂CuLi | Good-Excellent | High regioselectivity, mild conditions.[10] | Requires synthesis of epoxide precursor. |
| CuI-Catalyzed Aminomethylation | Terminal Alkynes, Aldehydes | CuI, Dialkylamine | Moderate-Good | One-pot synthesis from simple precursors.[2][15] | Scope can be limited by amine and alkyne. |
| Co(III)-Catalyzed C-H Addition | 1,3-Enynes, Aldehydes, C-H substrate | Co(III) complex | Good-Excellent | High stereoselectivity, atom economy.[14] | Requires specialized catalyst and substrates. |
Featured Synthesis: A Practical Protocol for this compound
A robust and scalable one-step synthesis of this compound has been published in Organic Syntheses, highlighting a copper(I) iodide-catalyzed reaction between propargyl alcohol, paraformaldehyde, and diisopropylamine.[2][15] This procedure is highly reliable and serves as an excellent model for the practical synthesis of terminal allenic alcohols.
Reaction Principle
The reaction is believed to proceed through a copper acetylide intermediate formed from propargyl alcohol. This intermediate then reacts with an iminium ion, generated in situ from the condensation of paraformaldehyde and diisopropylamine. A subsequent rearrangement and elimination cascade affords the terminal allene. The dialkylamine plays a crucial role in this transformation.[2]
Experimental Protocol: CuI-Catalyzed Synthesis of this compound
Disclaimer: This protocol is adapted from a verified procedure and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.[15]
-
Apparatus Setup: An oven-dried, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, a thermocouple, and a septum for reagent addition under an inert atmosphere (e.g., Nitrogen).
-
Reagent Charging: To the flask, add Copper(I) Iodide (CuI, ≥99.5%), paraformaldehyde (≥94.0%), and anhydrous Tetrahydrofuran (THF, ≥99.0%).[15] The mixture is stirred to form a suspension.
-
Addition of Amine and Alkyne: Diisopropylamine (≥99.0%) is added, followed by the slow addition of distilled propargyl alcohol (≥99%).[15] An exothermic reaction is typically observed.
-
Reaction Execution: The reaction mixture is heated to reflux and maintained for several hours, with progress monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup and Extraction: Upon completion, the reaction is cooled and quenched. The mixture is typically filtered to remove solids, and the filtrate is subjected to an aqueous workup. The product is extracted into an organic solvent like diethyl ether. The combined organic layers are washed, dried, and concentrated in vacuo.[15]
-
Purification: The crude product is purified by short-path distillation under reduced pressure to yield this compound as a colorless oil.[15] The product is sensitive and should be stored at low temperatures (≤ –30 °C).[15]
The following diagram outlines the laboratory workflow for this synthesis.
Characterization Data
The identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.
Table 2: Spectroscopic Data for this compound[15]
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ: 5.35 (quint, J = 6.4 Hz, 1H), 4.85 (dt, J = 6.5, 3.0 Hz, 2H), 4.15 (dt, J = 6.1, 3.0 Hz, 2H), 1.60 (br s, 1H, OH) |
| ¹³C NMR (125 MHz, CDCl₃) | δ: 207.8, 90.6, 76.7, 60.0 |
| IR (neat, cm⁻¹) | ν: 3333, 1956, 1046, 1010 |
| MS (EI) | m/z 70 (M⁺, 18.11%), 55 (100%) |
Synthetic Utility and Key Applications
Allenic alcohols are not merely synthetic targets but are pivotal intermediates for further transformations, particularly in the construction of chiral molecules.
Sharpless Asymmetric Epoxidation
As a subclass of allylic alcohols, allenic alcohols are excellent substrates for the Sharpless-Katsuki asymmetric epoxidation.[16][17] This reaction utilizes a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP) to convert the alkene moiety into an epoxide with very high enantioselectivity (>90% ee).[17][18][19] The resulting 2,3-epoxyalcohols are exceptionally versatile chiral building blocks, readily converted into diols, aminoalcohols, and other valuable structures.[16] The predictability of the stereochemical outcome based on the chirality of the tartrate ligand ((+)-DET or (-)-DET) makes this a cornerstone reaction in asymmetric synthesis.[16]
The catalytic cycle, a subject of detailed mechanistic studies, is believed to involve a dimeric titanium-tartrate complex that orchestrates the enantioselective delivery of the oxygen atom to the allylic alcohol substrate.[18][20]
Role in Drug Development and Natural Product Synthesis
The structural motifs accessible from allenic alcohols are prevalent in bioactive molecules. The ability to introduce chirality and multiple functional groups in a controlled manner makes these intermediates highly sought after in drug discovery campaigns. They have been employed in the total synthesis of terpenes, saccharides, antibiotics, and pheromones, demonstrating their broad utility in constructing complex molecular frameworks.[16] The development of novel transformations using alcohols as sustainable reagents for late-stage functionalization further enhances their importance in creating libraries of drug-like compounds.[21]
Conclusion
The synthesis of allenic alcohols, particularly this compound, represents a mature yet continually evolving field of organic chemistry. While classic methods involving organometallic reagents and reductions of acetylenic precursors remain foundational, modern transition-metal-catalyzed approaches offer new levels of efficiency and stereocontrol. For researchers and drug development professionals, a deep understanding of these synthetic routes is paramount. The ability to strategically access these versatile building blocks opens the door to innovative molecular designs and provides the crucial starting point for the asymmetric synthesis of complex, high-value chemical entities. The protocols and principles outlined in this guide serve as a technical foundation for the practical application and further exploration of this important class of molecules.
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Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C-H Bond Addition to 1,3-Enynes and Aldehydes. (n.d.). NIH - PubMed Central. Available at: [Link]
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A Guide to the Spectroscopic Characterization of 2,3-Butadien-1-ol: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth analysis of the spectroscopic methodologies required for the unambiguous characterization of 2,3-Butadien-1-ol (C₄H₆O), a simple yet structurally significant allenic alcohol. Moving beyond a mere recitation of data, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and the logic of data integration. We will explore the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes not only the expected spectral data but also detailed, field-tested protocols and the scientific rationale that underpins them. The guide culminates in an integrated workflow, demonstrating how these disparate datasets are synthesized to provide a self-validating and authoritative structural confirmation.
Preamble: Understanding the Molecule and Ensuring Safe Handling
This compound is the simplest allenol, featuring a hydroxyl group attached to a cumulene system (C=C=C).[1] This unique structural motif makes it a valuable building block in organic synthesis.[2] However, its precise characterization is paramount to ensure the integrity of subsequent research and development. The presence of the allene functionality, which is isomeric with other C₄H₆O structures like alkynes and conjugated dienes, necessitates a multi-faceted spectroscopic approach for definitive identification.[3][4]
1.1. Core Structure and Isomeric Considerations
-
IUPAC Name: Buta-2,3-dien-1-ol[5]
-
Molecular Formula: C₄H₆O
-
Molecular Weight: 70.09 g/mol [5]
-
Key Features: A primary alcohol (-CH₂OH), a terminal allene (C=C=CH₂), and a central sp-hybridized carbon.
Before any analytical work commences, a thorough understanding of the compound's safety profile is non-negotiable. Allenes, like other unsaturated hydrocarbons, can be flammable and may have limited stability.
1.2. Mandatory Safety Protocol
-
Hazard Assessment: this compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation. It should be handled in a well-ventilated fume hood at all times.
-
Personal Protective Equipment (PPE): Standard PPE, including a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves, is required.
-
Storage: The compound should be stored under refrigeration (2-8°C) to minimize potential polymerization or degradation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for flammable organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential to differentiate it from its isomers.
2.1. ¹H NMR Spectroscopy
Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power and well-defined residual solvent peak. However, the acidic nature of the hydroxyl proton can lead to broad signals or exchange with trace water, obscuring coupling. Adding a drop of D₂O will cause the -OH signal to disappear, confirming its identity.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16 (adjust for concentration)
-
Relaxation delay (d1): 2 seconds
-
Pulse width: Calibrated 90-degree pulse
-
-
Confirmation Scan: After the initial acquisition, add one drop of D₂O, shake the tube vigorously, and re-acquire the spectrum to identify the exchangeable -OH proton.
Expected ¹H NMR Data and Interpretation
The spectrum is expected to show four distinct signals corresponding to the four unique proton environments.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H -C1 (-CH ₂OH) | ~4.2 | Doublet of Triplets (dt) | J ≈ 6 Hz, 2 Hz | Adjacent to the electron-withdrawing oxygen and coupled to both the C3 proton and the C4 protons. |
| H -C3 (=CH -) | ~5.3 | Quintet or Multiplet | J ≈ 6 Hz | This allenic proton is coupled to the protons on C1 (methylene) and C4 (vinylidene). |
| H -C4 (=CH ₂) | ~4.8 | Doublet of Triplets (dt) | J ≈ 6 Hz, 2 Hz | Terminal allenic protons coupled to the C3 proton and exhibiting long-range coupling to the C1 protons. |
| H -O (-OH ) | ~1.5-3.0 | Broad Singlet | N/A | Labile proton, position and shape are concentration and solvent-dependent. Disappears upon D₂O shake. |
2.2. ¹³C NMR Spectroscopy
Expertise & Experience: Standard ¹³C NMR is acquired with broadband proton decoupling, resulting in each unique carbon environment appearing as a singlet. The central allenic carbon (C2) is the most diagnostic signal. Its sp-hybridized nature and unique electronic environment cause it to resonate far downfield, typically around 200 ppm, a region often associated with carbonyl carbons.[6] This is a key differentiating feature.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be required for faster acquisition.
-
Instrument Setup: Acquire on a 100 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Mode: Proton-decoupled (e.g., zgpg30)
-
Number of scans: 256 or higher (¹³C is less sensitive)
-
Relaxation delay (d1): 2 seconds
-
Expected ¹³C NMR Data and Interpretation
The spectrum will display four singlets, confirming the four distinct carbon environments.
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 (-C H₂OH) | ~60 | Aliphatic carbon attached to an electronegative oxygen atom. |
| C2 (=C =) | ~200-210 | Key Diagnostic Peak: The central sp-hybridized carbon of the allene resonates significantly downfield.[5][7] |
| C3 (=C H-) | ~85-90 | sp² hybridized allenic carbon adjacent to the central sp carbon. |
| C4 (=C H₂) | ~75-80 | Terminal sp² hybridized carbon of the allene. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Trustworthiness: IR spectroscopy serves as a rapid and reliable method to validate the presence of key functional groups. The protocol is self-validating: if the characteristic allenic and hydroxyl absorptions are present, it provides strong evidence for the proposed structure. The absence of other key stretches (e.g., C≡C at ~2150 cm⁻¹ or conjugated C=C at ~1600-1650 cm⁻¹) helps rule out isomers.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place one drop of neat this compound directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Expected IR Absorption Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale for Assignment |
| 3200-3500 | O-H stretch | Strong, Broad | Characteristic of an alcohol's hydrogen-bonded hydroxyl group. |
| ~3050 | =C-H stretch | Medium | C-H stretching of the sp² hybridized carbons (C3, C4). |
| 2850-2950 | -C-H stretch | Medium | C-H stretching of the sp³ hybridized carbon (C1). |
| 1950-1970 | C=C=C asymmetric stretch | Medium-Strong, Sharp | Key Diagnostic Peak: This absorption is highly characteristic of the cumulene system.[5][8] |
| ~1420 | -CH₂ scissoring | Medium | Bending vibration of the methylene group at C1. |
| ~1020 | C-O stretch | Strong | Stretching vibration of the primary alcohol C-O single bond. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Authoritative Grounding: Mass spectrometry provides the definitive molecular weight and offers structural clues through fragmentation patterns. A Gas Chromatography (GC) inlet is ideal as it provides separation and purification prior to ionization, ensuring the mass spectrum corresponds to the correct compound.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
GC Conditions:
-
Injector: 250°C
-
Column: Standard non-polar column (e.g., DB-5ms)
-
Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Expected Mass Spectrum Data and Interpretation
The molecular formula C₄H₆O has an exact mass of 70.04186 Da.[5]
| m/z | Proposed Ion | Rationale for Assignment |
| 70 | [C₄H₆O]⁺˙ | Molecular Ion (M⁺˙): Confirms the molecular weight of the compound. |
| 69 | [M-H]⁺ | Loss of a hydrogen radical. |
| 55 | [M-CH₃]⁺ | Loss of a methyl radical (after rearrangement). |
| 41 | [C₃H₅]⁺ | Loss of the formyl radical (-CHO) after rearrangement. |
| 39 | [C₃H₃]⁺ | A common fragment in unsaturated systems, often corresponding to the propargyl cation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
Expertise & Experience: Unlike conjugated dienes which show strong absorptions above 200 nm, non-conjugated systems like allenes typically exhibit weaker absorptions at shorter wavelengths.[9] The primary value of UV-Vis here is to confirm the absence of strong conjugation, helping to differentiate the target molecule from isomers like 1,3-butadien-1-ol.[3] The choice of solvent is critical; a UV-transparent solvent like ethanol or hexane is required.
Experimental Protocol: UV-Vis
-
Solvent Blank: Record a baseline spectrum using spectroscopic grade ethanol in a matched pair of quartz cuvettes.
-
Sample Preparation: Prepare a dilute solution of this compound in ethanol. A concentration of ~0.01 mg/mL is a good starting point.
-
Acquisition: Scan the sample from 400 nm down to 190 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Expected UV-Vis Data
| Parameter | Value | Interpretation |
| λmax | ~200-225 nm | Corresponds to the π → π* transition of the allenic system. The lack of significant absorbance >230 nm rules out extended conjugation.[10][11] |
| Molar Absorptivity (ε) | Low-Medium | Allenic absorptions are typically weaker than those of conjugated dienes. |
Integrated Analysis: A Holistic Workflow for Structural Confirmation
No single technique is sufficient. True confidence in structural assignment comes from the logical integration of all spectroscopic data. The following workflow illustrates how a researcher systematically builds a case for the structure of this compound.
Caption: Direct correlation of structural features to key spectroscopic signals.
Conclusion
The spectroscopic characterization of this compound is a clear example of the power of a multi-technique analytical approach. By systematically employing MS, IR, NMR, and UV-Vis spectroscopy, we can move beyond simple data collection to a state of comprehensive understanding. The molecular weight is confirmed, the specific functional groups are identified, the complete carbon-hydrogen framework is elucidated, and the electronic nature of the molecule is verified. This integrated, logic-driven approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advanced research and development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140447, this compound. Retrieved from [Link]
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Master Organic Chemistry (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]
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Lide, D. R. (Ed.). (1949). Infrared absorption spectra of the liquid butenes and 1,3-butadiene. Journal of Research of the National Bureau of Standards, 42. Retrieved from [Link]
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Organic Syntheses (2017). Buta-2,3-dien-1-ol. Retrieved from [Link]
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Master Organic Chemistry (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
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MDPI (2019). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Retrieved from [Link]
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thermodynamic stability of 2,3-Butadien-1-ol
An In-Depth Technical Guide to the Thermodynamic Stability of 2,3-Butadien-1-ol
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of this compound, a structurally intriguing allenic alcohol. We delve into the delicate balance of stabilizing and destabilizing forces inherent in its molecular architecture, including the cumulative double bonds of the allene group and the electronic influence of the allylic hydroxyl functionality. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering a robust framework for researchers, medicinal chemists, and professionals in drug development. Key areas of exploration include structural isomerism, computational energy profiling, and experimental methods for quantifying stability, such as catalyzed equilibration studies. The guide is structured to provide not just data, but a causal understanding of the molecular behaviors that govern the stability and reactivity of this compound.
Introduction: The Unique Case of an Allenic Alcohol
Allenes, compounds containing cumulative carbon-carbon double bonds (C=C=C), are a fascinating class of molecules known for their unique geometry and distinct reactivity. When a hydroxyl group is placed in proximity to this moiety, as in this compound, a complex interplay of electronic and steric factors emerges. Understanding the thermodynamic stability of such a compound is paramount for predicting its shelf-life, reactivity in synthetic pathways, and potential metabolic fate.
This guide moves beyond a superficial description to explore the core principles governing the stability of this compound. We will dissect the contributions of allylic stabilization, a phenomenon that lends unexpected stability to alcohols adjacent to a double bond, and contrast it with the inherent strain of the allene system.[1] Furthermore, we will investigate its propensity to isomerize into more stable tautomers, a critical consideration for its practical application.
Molecular Structure and Isomeric Landscape
The foundational step in assessing thermodynamic stability is to understand the molecule's structure and its relationship with potential isomers. This compound features a terminal allene system connected to a primary alcohol. Its key isomeric counterpart in a thermodynamic equilibrium is 3-butyn-1-ol.
Figure 1: Key isomers in the tautomeric equilibrium.
The primary equilibrium to consider is the tautomerization between the allenic alcohol and its corresponding alkyne, 3-butyn-1-ol. This process involves the migration of a proton and a shift of pi-electrons. Generally, the terminal alkyne is thermodynamically more stable than the terminal allene, making this isomerization a crucial aspect of the stability profile of this compound.
Intrinsic Factors Governing Stability
The net thermodynamic stability of this compound is a resultant of competing electronic and structural effects.
-
Allenic Strain: The sp-hybridized central carbon and sp²-hybridized terminal carbons of the allene group create a rigid, linear geometry with significant ring strain in cyclic analogues and inherent electronic strain in acyclic systems. This contributes a destabilizing factor compared to conjugated or isolated double bonds.
-
Allylic Stabilization: The hydroxyl group is positioned on a carbon adjacent to a C=C double bond, an arrangement known as an allylic alcohol.[1] This configuration allows for π-electron delocalization through resonance, which distributes electron density, lowers the overall energy of the molecule, and thus imparts significant thermodynamic stability.[1] This stabilizing effect partially counteracts the inherent strain of the allene moiety.
-
Hyperconjugation: Interactions between the σ-electrons in the C-H bonds of the methylene group and the adjacent π-system of the allene can further contribute to stability.[1]
The central question of stability, therefore, becomes: does the allylic stabilization sufficiently overcome the allene strain to render this compound a persistent species, or is the energetic drive to isomerize to the more stable 3-butyn-1-ol dominant?
Computational Analysis of Thermodynamic Stability
Quantum mechanical calculations provide a powerful predictive tool for assessing the relative stabilities of isomers before embarking on extensive experimental work. By calculating the Gibbs free energy (ΔG) of this compound and its key isomer, 3-butyn-1-ol, we can predict the position of the equilibrium.
Figure 3: Workflow for experimental equilibration study.
Protocol 2: Base-Catalyzed Isomerization and ¹H NMR Analysis
This protocol is designed as a self-validating system where the progress towards equilibrium is monitored directly.
-
Materials & Synthesis: Synthesize or procure this compound. A known procedure involves the copper(I)-catalyzed reaction of propargyl alcohol with paraformaldehyde and diisopropylamine. [2][3]Ensure purity (>95%) via distillation and spectroscopic confirmation. [2]Key spectroscopic data can be referenced from databases like PubChem. [4]2. Reaction Setup: In a clean, dry NMR tube, dissolve a precisely weighed amount of this compound (e.g., 20 mg) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Initial Spectrum (t=0): Acquire a high-resolution ¹H NMR spectrum of the starting material. This serves as the baseline measurement.
-
Initiation of Isomerization: Add a catalytic amount of a non-nucleophilic base (e.g., 1-2 mg of anhydrous potassium carbonate, K₂CO₃).
-
Monitoring: Place the NMR tube in a temperature-controlled spectrometer probe (e.g., heated to 60 °C) or an external heating block, and acquire spectra at regular intervals (e.g., every 30 minutes for the first few hours, then hourly) until the ratio of the two isomers remains constant over several measurements, indicating that equilibrium has been reached.
-
Data Analysis:
-
Identify non-overlapping, characteristic peaks for this compound and 3-butyn-1-ol.
-
Integrate the area under these peaks in each spectrum.
-
Calculate the molar ratio of the two isomers at equilibrium.
-
-
Calculation of Keq and ΔG°:
-
The equilibrium constant, Keq, is the ratio of the product concentration to the reactant concentration: Keq = [3-Butyn-1-ol] / [this compound].
-
Calculate the standard Gibbs free energy change using the equation: ΔG° = -RT ln(Keq), where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.
-
Synthesis and Handling: Stability in Practice
The thermodynamic tendency of this compound to isomerize informs its synthesis and storage. Synthesis is typically performed under conditions that favor its kinetic formation. [2]It is obtained as a colorless oil which should be stored under inert atmosphere at low temperatures (e.g., 2-8°C) to minimize thermal decomposition and isomerization. The presence of acidic or basic impurities can catalyze the rearrangement to the more stable 3-butyn-1-ol.
Conclusion
The thermodynamic stability of this compound is governed by a nuanced competition between the destabilizing strain of its terminal allene system and the stabilizing influence of its allylic hydroxyl group. [1]While kinetically persistent enough to be isolated and characterized,[2][4] both computational predictions and experimental evidence point towards it being the thermodynamically less stable tautomer compared to 3-butyn-1-ol. The propensity for this isomerization is a critical factor for any professional working with this molecule, influencing everything from reaction planning and purification to long-term storage. The methodologies outlined in this guide provide a robust framework for quantifying this stability and understanding the chemical causality behind it.
References
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-
Title: Buta-2,3-dien-1-ol Source: Organic Syntheses URL: [Link]
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An In-depth Technical Guide to 2,3-Butadien-1-ol (CAS: 18913-31-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2,3-Butadien-1-ol (CAS: 18913-31-0). This allenic alcohol is a fascinating and highly versatile building block in modern organic synthesis. Its unique structural motif, featuring both a reactive allene and a primary alcohol, opens up a vast landscape of chemical transformations. This guide is designed to move beyond a simple recitation of properties; it aims to provide a deeper understanding of the causality behind its reactivity and the practical considerations for its use in a laboratory setting. The protocols and data presented herein are curated to be self-validating, empowering researchers to confidently incorporate this valuable reagent into their synthetic strategies, particularly in the realm of drug discovery and development where novel scaffolds are of paramount importance.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization. This compound is a colorless to light yellow liquid, and its key identifiers and physicochemical properties are summarized below. It is worth noting that some variations in reported physical properties exist in the literature, which can be attributed to differences in purity and measurement conditions.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 18913-31-0 | [1] |
| Molecular Formula | C₄H₆O | [1][2][] |
| Molecular Weight | 70.09 g/mol | [1][2][4] |
| IUPAC Name | Buta-2,3-dien-1-ol | [1] |
| Synonyms | 1,2-Butadien-4-ol, 4-Hydroxy-1,2-butadiene, Hydroxymethylallene | [4] |
| Appearance | Colorless to light yellow liquid | [5][6] |
| Density | 0.919 g/mL at 25 °C | [4] |
| 0.816 g/cm³ (predicted) | [2] | |
| Boiling Point | 127 °C at 760 mmHg (predicted) | [2] |
| 55 °C at 30-33 mmHg | [5] | |
| Refractive Index (n20/D) | 1.477 | [4] |
| Flash Point | 42.2 °C (108.0 °F) | [4] |
| 43.1 °C | [2] | |
| Storage Temperature | 2-8°C | [4] |
| below -30 °C for long-term storage | [5] |
Spectroscopic Profile
The spectroscopic data for this compound are highly characteristic and provide a clear fingerprint for its identification and purity assessment.
The ¹H and ¹³C NMR spectra are instrumental in confirming the unique allenic and primary alcohol functionalities.
-
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum displays distinct signals that correspond to the different protons in the molecule.
-
δ 5.35 (quint, J = 6.4 Hz, 1H): This signal corresponds to the methine proton (CH ) of the allene, coupled to the two terminal vinyl protons and the two methylene protons.
-
δ 4.85 (dt, J = 6.5, 3.0 Hz, 2H): These are the terminal vinyl protons (=CH₂ ) of the allene.
-
δ 4.15 (dt, J = 6.1, 3.0 Hz, 2H): This signal represents the methylene protons adjacent to the hydroxyl group (-CH₂ OH).
-
δ 1.60 (br s, 1H): This broad singlet is characteristic of the hydroxyl proton (-OH ). The broadness is due to hydrogen bonding and exchange.[5]
-
-
¹³C NMR (125 MHz, CDCl₃): The carbon spectrum is particularly informative for identifying the allenic carbons.
-
δ 207.8: This downfield signal is highly characteristic of the central sp-hybridized carbon of the allene moiety (C=C =C).
-
δ 90.6: This signal corresponds to the terminal sp²-hybridized carbon of the allene bearing the methine proton (C H=C=C).
-
δ 76.7: This signal is assigned to the other terminal sp²-hybridized carbon of the allene (=C H₂).
-
δ 60.0: This upfield signal corresponds to the methylene carbon attached to the hydroxyl group (-C H₂OH).[5]
-
The IR spectrum provides crucial information about the functional groups present. For this compound, the key absorptions are:
-
ν 3333 cm⁻¹ (broad): This strong, broad absorption is characteristic of the O-H stretching vibration of the alcohol, with the broadening indicative of hydrogen bonding.[5][7][8]
-
ν 1956 cm⁻¹: This is a very characteristic, sharp, and often strong absorption for the asymmetric C=C=C stretching of the allene group.[5]
-
ν 1046, 1010 cm⁻¹: These strong absorptions are in the fingerprint region and are attributed to the C-O stretching vibration of the primary alcohol.[5][7]
Electron ionization mass spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern.
-
m/z 70 (M⁺): The molecular ion peak is observed, confirming the molecular weight of the compound.[5]
-
m/z 55: This is often the base peak and can be attributed to the loss of a methyl group followed by rearrangement, or loss of the hydroxymethyl radical.[5]
-
Alpha-cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[9][10]
-
Loss of water: Alcohols can also undergo dehydration, leading to a peak at M-18.[9][10][11]
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The allenic moiety can participate in a variety of pericyclic reactions, additions, and metal-catalyzed transformations, while the primary alcohol offers a handle for derivatization or for directing the reactivity of the allene.
Diagram: Reactivity of this compound
Caption: Key reaction pathways for this compound.
The allenyl alcohol motif is a versatile framework for the synthesis of a wide range of complex structures.[12] It can be viewed as a π-activated alcohol, making it susceptible to elimination, substitution, and rearrangement reactions. Furthermore, the proximity of the hydroxyl group to the allene allows for intramolecular cyclization reactions, providing access to heterocyclic scaffolds such as dihydrofurans.[12]
In the context of drug development, the introduction of the allene moiety can lead to novel molecular geometries and metabolic profiles. The ability to stereoselectively synthesize chiral allenes from propargylic alcohols further enhances the utility of compounds like this compound in creating enantiomerically pure drug candidates.[13][14]
Synthesis Protocol
A reliable and scalable synthesis of this compound is crucial for its widespread application. The following protocol is adapted from a procedure published in Organic Syntheses, which is known for its rigorously tested and reproducible methods.[5]
Diagram: Synthesis Workflow
Caption: Step-by-step synthesis of this compound.
Step-by-Step Methodology
Materials and Equipment:
-
Propargyl alcohol
-
Paraformaldehyde
-
Copper(I) iodide (CuI)
-
Diisopropylamine
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (12 N)
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
Heating mantle
-
Rotary evaporator
-
Short path distillation apparatus
Procedure:
-
Reaction Setup: In a 2-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add CuI (38.1 g, 0.20 mol), paraformaldehyde (20.5 g, 0.64 mol), and THF (800 mL).
-
Addition of Reagents: With stirring, add diisopropylamine (56.7 g, 78.5 mL, 0.56 mol) in one portion, followed by the addition of propargyl alcohol (22.5 g, 23.4 mL, 0.40 mol) by syringe. An exotherm from 21 °C to 27 °C is typically observed.
-
Reaction: Heat the resulting mixture to reflux (approximately 66 °C) and maintain for 24 hours. The reaction can be monitored by GC for the consumption of propargyl alcohol.[5]
-
Workup: After cooling to room temperature, concentrate the dark-brown solution under reduced pressure using a rotary evaporator. In a separate flask, prepare a cold (2 °C) solution of diethyl ether (500 mL) and 12 N HCl (50 mL). Slowly and cautiously pour the concentrated reaction mixture into the cold acidic solution with stirring.
-
Extraction: Allow the mixture to settle for 5 minutes, then decant the supernatant yellow solution. Extract the remaining aqueous layer with diethyl ether (2 x 100 mL). Combine all organic phases.
-
Purification: Concentrate the combined organic phases in vacuo. Purify the resulting crude oil by short path distillation (55 °C at 30-33 mmHg) to yield this compound as a colorless oil.[5]
Yield: A typical yield for this procedure is around 45%.[5]
Safety, Handling, and Storage
As with any reactive chemical, proper safety precautions are paramount when handling this compound.
Hazard Identification
This compound is classified as a flammable liquid and vapor.[1][4] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][4]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Handling
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools and take precautionary measures against static discharge.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]
-
For short-term storage, a temperature of 2-8°C is recommended.[4]
-
For long-term storage, it is advisable to store the product below -30 °C to prevent degradation.[5] The product may yellow over time.[5]
Conclusion
This compound is a potent and versatile building block with significant potential for the synthesis of complex organic molecules. Its unique combination of an allenic system and a primary alcohol provides a rich platform for a multitude of chemical transformations. This guide has provided a detailed overview of its properties, spectroscopic signature, reactivity, synthesis, and safe handling. By understanding the principles outlined herein, researchers and drug development professionals can effectively harness the synthetic power of this valuable reagent to advance their scientific endeavors.
References
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Organic Syntheses. (2017). Buta-2,3-dien-1-ol. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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Ma, S., et al. (2017). Buta-2,3-dien-1-ol. Organic Syntheses, 94, 153-166. Available at: [Link]
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Wang, X., et al. (2021). Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C–H Bond Addition to 1,3-Enynes and Aldehydes. Journal of the American Chemical Society, 143(31), 12186–12195. Available at: [Link]
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Nanjing Chemical Material Corp. (n.d.). Learn About the Application and Storage of Allyl Alcohol. Available at: [Link]
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Chemwin. (n.d.). Specification for storage and transportation of allyl alcohol. Available at: [Link]
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Trost, B. M., & Ball, Z. T. (2003). Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of the American Chemical Society, 125(1), 30-31. Available at: [Link]
-
Myers, A. G., et al. (1996). New and Stereospecific Synthesis of Allenes in a Single Step from Propargylic Alcohols. Journal of the American Chemical Society, 118(18), 4492–4493. Available at: [Link]
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Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Trost, B. M., & Ball, Z. T. (2003). Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of the American Chemical Society, 125(1), 30-31. Available at: [Link]
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Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Available at: [Link]
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UCLA. (n.d.). IR: alcohols. Available at: [Link]
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Chemistry LibreTexts. (2022). Fragmentation. Available at: [Link]
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NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Buta-2,3-dien-1-ol. Available at: [Link]
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computational analysis of 2,3-Butadien-1-ol frontier orbitals
An In-depth Technical Guide to the Computational Analysis of 2,3-Butadien-1-ol Frontier Orbitals for Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically-grounded walkthrough for the computational analysis of this compound's frontier molecular orbitals (HOMO and LUMO). It is designed for researchers, medicinal chemists, and drug development professionals seeking to understand and predict the molecule's reactivity, stability, and potential as a pharmacophore or a reactive metabolite. We will move beyond a simple procedural outline, focusing on the causal reasoning behind methodological choices and the practical interpretation of the resulting data.
Strategic Imperative: Why Frontier Orbital Analysis of this compound Matters in Drug Development
This compound is a fascinating, yet under-explored, small molecule. Its structure features two key functional groups: a strained allene system and a primary alcohol. This unique combination presents a duality in its chemical nature that is of significant interest in medicinal chemistry.
-
The Allene Core: Allenes are cumulenic systems with two perpendicular π-bonds. This arrangement leads to a unique electronic structure and stereochemistry, making them attractive as rigid scaffolds or bioisosteres in drug design. However, this strained system can also be a site of metabolic attack or unexpected reactivity.
-
The Hydroxyl Group: The primary alcohol is a classic hydrogen bond donor and acceptor, critical for anchoring a molecule within a biological target's binding pocket. It also serves as a primary site for Phase I and Phase II metabolism.
Understanding the interplay between these two groups is paramount. Frontier Molecular Orbital (FMO) theory provides a powerful predictive framework. By calculating the energy and visualizing the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can elucidate the most probable sites for nucleophilic and electrophilic attack, respectively. This knowledge is critical for:
-
Predicting Metabolic Lability: Identifying electron-rich regions (HOMO) susceptible to oxidative metabolism by Cytochrome P450 enzymes.
-
Foreseeing Toxicity: Assessing the potential for the molecule or its metabolites to act as electrophiles (LUMO) that could covalently modify proteins or DNA, a common mechanism for toxicity.
-
Guiding Analogue Design: Rationally modifying the structure to tune its electronic properties, enhancing target affinity while minimizing off-target reactivity.
Methodological Framework: A Self-Validating Computational Protocol
The following protocol is designed as a robust, self-validating workflow. The choice of Density Functional Theory (DFT) is deliberate; it offers an excellent balance of computational accuracy and efficiency for a molecule of this size. The B3LYP functional is a well-regarded hybrid functional that has demonstrated broad applicability for organic molecules. The 6-31G(d) basis set is a Pople-style basis set that includes polarization functions on heavy atoms, which is crucial for accurately describing the bonding in a strained system like an allene.
Step-by-Step Computational Workflow
Objective: To perform geometry optimization and subsequent frontier orbital analysis of this compound.
Software: Gaussian 16, ORCA, or equivalent quantum chemistry software package. Visualization with GaussView, Avogadro, or Chemcraft.
Protocol:
-
Initial Structure Generation:
-
Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, GaussView).
-
Ensure correct atom types, bonds, and initial stereochemistry. The allene moiety imparts chirality to the molecule, a critical consideration.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to resolve any egregious bond lengths or angles. This provides a reasonable starting point for the more demanding quantum mechanical calculations.
-
-
Geometry Optimization (DFT):
-
Causality: The first principle of any meaningful quantum chemical calculation is that it must be performed on a stable, minimum-energy structure. The forces on each atom must be near zero. Failure to optimize the geometry will lead to physically meaningless orbital energies and shapes.
-
Input File (Gaussian Example):
-
Keyword Justification:
-
#p: Requests "punch" output for easier parsing and visualization.
-
B3LYP/6-31G(d): Specifies the level of theory—our chosen DFT functional and basis set.
-
Opt: The core keyword that requests a geometry optimization to a local minimum on the potential energy surface.
-
Freq: This is the self-validation step. This keyword requests a frequency calculation to be performed on the optimized geometry. A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable molecule, and requires re-evaluation of the starting structure.
-
-
-
Frontier Orbital Analysis:
-
Causality: Once the optimized geometry is confirmed, we can perform a "single-point" energy calculation using the same level of theory to analyze the molecular orbitals. The orbital energies and coefficients are only valid for this specific, stable geometry.
-
Input File (using the optimized geometry): The optimized coordinates from the .log or .chk file of the previous step are used. Often, this is done automatically if the Opt Freq job completes successfully. The key is to generate the formatted checkpoint file (.fchk) for visualization.
-
Execution: Post-processing of the checkpoint file (.chk) using a utility like formchk in Gaussian will generate a .fchk file. This file contains the orbital coefficients and energies required by visualization software.
-
-
Data Extraction and Visualization:
-
Open the .fchk or .log file in a visualization program.
-
Navigate to the molecular orbital editor.
-
Identify the HOMO and LUMO. The program will list the orbitals by energy level; the HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital.
-
Render the 3D isosurfaces for both the HOMO and LUMO. The different phases of the wavefunction are typically represented by different colors (e.g., red and blue).
-
Record the energies of the HOMO, LUMO, and the resulting HOMO-LUMO gap (ΔE = ELUMO - EHOMO).
-
Workflow Visualization
A Technical Guide to the Solubility of 2,3-Butadien-1-ol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-butadien-1-ol, a reactive allenic alcohol of interest in synthetic chemistry and materials science. In the absence of extensive published quantitative solubility data, this document synthesizes information on the physicochemical properties of this compound to provide a reasoned prediction of its solubility in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility is presented, empowering researchers to generate the precise data required for their specific applications. This guide is intended to be a foundational resource for scientists and professionals working with this versatile chemical intermediate.
Introduction: The Chemical Nature of this compound
This compound, also known as hydroxymethylallene, is an unsaturated alcohol with the chemical formula C₄H₆O.[1][][3] Its structure is characterized by the presence of both a hydroxyl (-OH) functional group and a conjugated diene (allene) system. This unique combination of functional groups imparts a distinct chemical personality to the molecule, influencing its reactivity, stability, and, critically for practical applications, its solubility.
The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, suggesting a propensity for interaction with polar solvents.[3] Conversely, the four-carbon hydrocarbon backbone presents a nonpolar character. The interplay between these two features dictates the molecule's solubility across the spectrum of organic solvents. A key indicator of its relative polarity is the octanol-water partition coefficient (LogP), which is estimated to be around -0.2 to 0.3.[1][3][4] This value suggests a degree of hydrophilicity and indicates that while it will have some affinity for nonpolar environments, it is likely to favor more polar media.
Understanding the solubility of this compound is paramount for a variety of applications, including:
-
Reaction Media Selection: Choosing an appropriate solvent is critical for ensuring that reactants are in the same phase, thereby enabling efficient chemical transformations.
-
Purification Processes: Solubility differences are the foundation of techniques such as crystallization and extraction, which are essential for isolating the compound in a pure form.
-
Formulation Development: In the context of drug development or materials science, the ability to create stable solutions of specific concentrations is fundamental.
-
Analytical Method Development: Techniques like chromatography rely on the differential solubility of analytes in the mobile and stationary phases.
Predicted Solubility Profile of this compound
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Water, Methanol, Ethanol | High to Miscible | The hydroxyl group of this compound can readily form hydrogen bonds with these protic solvents. The small hydrocarbon chain does not present a significant barrier to solvation.[6] |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the alcohol. Their overall polar nature is compatible with this compound. |
| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | These solvents offer a balance of polar and nonpolar characteristics. The ether oxygen in THF and the carbonyl group in ethyl acetate can accept hydrogen bonds, while the overall less polar nature of the solvents can accommodate the hydrocarbon portion of the molecule. |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Low to Moderate | The primary interaction with these solvents would be through weaker van der Waals forces with the hydrocarbon backbone. The polar hydroxyl group will hinder solubility in highly nonpolar environments. Diethyl ether may show slightly better solubility due to its ability to accept a hydrogen bond. |
Causality Behind Solubility: A Deeper Look
The solubility of a solute in a solvent is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy change (ΔG = ΔH - TΔS). For dissolution to be favorable, ΔG must be negative.
-
Enthalpy of Solution (ΔH): This term represents the energy balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. In the case of this compound, dissolving it in a polar protic solvent like ethanol involves breaking the hydrogen bonds between ethanol molecules and between this compound molecules, and forming new hydrogen bonds between the two. This process is often energetically favorable. In a nonpolar solvent like hexane, the strong hydrogen bonds of the alcohol must be broken without the formation of comparably strong new interactions, making the enthalpy of solution highly positive.
-
Entropy of Solution (TΔS): This term relates to the increase in disorder as the solute dissolves. While generally favorable, it is often outweighed by a large positive enthalpy term in cases of poor solubility.
The principle of "like dissolves like" is a useful heuristic that summarizes these thermodynamic considerations. Polar molecules with hydrogen bonding capabilities, like this compound, will have the most favorable enthalpic interactions with polar solvents that can also engage in hydrogen bonding.
Experimental Protocol for Determining the Solubility of this compound
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a robust and widely accepted technique for this purpose.
Materials and Equipment
-
This compound (purity ≥ 95%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated pipettes and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (HPLC-UV/Vis or RI)
-
Volumetric flasks and appropriate glassware for standard preparation
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid (or liquid) phase should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostat for several hours to allow the undissolved solute to settle.
-
For fine suspensions, centrifugation of the sealed vials may be necessary to achieve clear separation.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Record the exact dilution factor.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the same solvent used for dilution.
-
Analyze the calibration standards and the diluted samples using a validated GC or HPLC method.
-
Construct a calibration curve by plotting the instrument response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Self-Validating System and Trustworthiness
This protocol incorporates several self-validating checks to ensure the trustworthiness of the results:
-
Visual Confirmation of Excess Solute: The presence of an undissolved phase throughout the experiment confirms that the solution is indeed saturated.
-
Equilibrium Confirmation: Samples can be taken at different time points (e.g., 24, 48, and 72 hours) to verify that the measured concentration does not change, confirming that equilibrium has been reached.
-
Temperature Control: Maintaining a constant and accurately recorded temperature is critical, as solubility is temperature-dependent.
-
Validated Analytical Method: The use of a validated chromatographic method ensures the accuracy and precision of the concentration measurements.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Safety and Handling of this compound
This compound is a flammable liquid and should be handled with appropriate precautions.[7] It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[8] Store in a cool, dry place away from oxidizing agents.[7]
Conclusion
While a comprehensive, publicly available database on the solubility of this compound in common organic solvents is currently lacking, a strong predictive understanding can be derived from its chemical structure. The presence of a hydroxyl group on a short carbon chain suggests high solubility in polar protic and aprotic solvents, with decreasing solubility as the solvent polarity decreases. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable and validated method for its determination. This foundational knowledge is crucial for the effective application of this versatile allenic alcohol in research and development.
References
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This compound | CAS#:18913-31-0 | Chemsrc. (n.d.). Retrieved January 14, 2026, from [Link]
-
This compound | C4H6O | CID 140447 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 14, 2026, from [Link]
-
Laboratory 22: Properties of Alcohols Introduction Discussion - TSFX. (n.d.). Retrieved January 14, 2026, from [Link]
-
SAFETY DATA SHEET. (n.d.). Retrieved January 14, 2026, from [Link]
-
Predicting Solubility - Rowan Scientific. (n.d.). Retrieved January 14, 2026, from [Link]
-
Experiment Report 2 | PDF | Alcohol | Solubility - Scribd. (n.d.). Retrieved January 14, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to the Safe Laboratory Handling of 2,3-Butadien-1-ol
Abstract: This guide provides a comprehensive overview of the essential health and safety protocols for handling 2,3-Butadien-1-ol (CAS No. 18913-31-0) in a laboratory environment. Designed for researchers, chemists, and drug development professionals, this document synthesizes known chemical hazard data with field-proven safety methodologies. It emphasizes a proactive approach to risk mitigation, detailing protocols for engineering controls, personal protective equipment (PPE), storage, waste disposal, and emergency procedures. The causality behind each recommendation is explained to foster a deeper understanding of the inherent risks associated with this reactive allenic alcohol.
Introduction: Understanding the Compound
This compound, also known as hydroxymethylallene, is a unique chemical intermediate featuring both an allene and a primary alcohol functional group. Its structure suggests a high degree of reactivity, making it a valuable synthon in organic chemistry while simultaneously presenting significant safety challenges. The absence of comprehensive toxicological data for this specific compound necessitates a highly cautious approach, treating it as a substance with both known and potential unknown hazards. This guide is predicated on the principle of minimizing exposure and mitigating risks through rigorous adherence to established safety protocols.
Hazard Analysis: A Multi-faceted Risk Profile
The primary hazards associated with this compound are derived from its flammability, irritant properties, and the high potential for peroxide formation.[1]
Physical and Chemical Properties
A foundational understanding of the compound's properties is critical for safe handling.
| Property | Value | Source |
| CAS Number | 18913-31-0 | |
| Molecular Formula | C₄H₆O | [1][2] |
| Molecular Weight | 70.09 g/mol | [1] |
| Appearance | Liquid | |
| Density | 0.919 g/mL at 25 °C | |
| Flash Point | 42.2 °C (108.0 °F) | |
| Refractive Index | n20/D 1.477 |
GHS Hazard Classification
Globally Harmonized System (GHS) classifications provide a clear, standardized summary of the known hazards.
| Hazard Class | Category | Hazard Statement | Source |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1] |
The signal word for this compound is "Warning" .
The Unseen Hazard: Peroxide Formation
A critical, yet less obvious, hazard is the potential for peroxide formation. The conjugated diene structure of this compound makes it susceptible to autoxidation in the presence of air, a process catalyzed by light and heat.[3] While not explicitly listed in all common peroxide-former lists, related compounds like butadiene and other unsaturated alcohols are known peroxide formers.[4][5][6] These peroxides can be shock-sensitive and may detonate violently, especially upon concentration during distillation or evaporation.[7]
Causality: The allylic hydrogen atoms in the molecule are susceptible to abstraction, initiating a free-radical chain reaction with atmospheric oxygen to form hydroperoxides and polymeric peroxides.
Risk Mitigation Framework: A Hierarchy of Controls
A systematic approach to safety involves implementing a hierarchy of controls, prioritizing engineering solutions over procedural and personal protective measures.
Caption: Basic emergency response workflow for spills and exposures.
Spills and Leaks
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Eliminate all ignition sources. [8] 3. Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial solvent spill pad. Do not use combustible materials like paper towels. [9][10] 4. Use non-sparking tools to collect the absorbed material into a sealable, properly labeled container for hazardous waste disposal. [8] 5. Decontaminate the area with soap and water.
-
-
Large Spills (>100 mL):
-
Evacuate the laboratory immediately. [11] 2. Alert others and activate the nearest fire alarm.
-
Contact your institution's EHS or emergency response team from a safe location.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower. [12][10]Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. [12][10]Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [10]* Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. [10]
Fire
-
Small Fire: If you are trained and it is safe to do so, extinguish with a dry chemical, CO₂, or alcohol-resistant foam extinguisher. [8]* Large Fire: Do not attempt to fight the fire. Activate the fire alarm, evacuate the area, and call emergency services.
Waste Disposal
All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.
-
Collect Waste: Collect in a dedicated, leak-proof, and properly labeled container. [11][9]2. Labeling: The label must include "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not pour this compound down the drain.
Conclusion
This compound is a reactive and hazardous chemical that demands respect and meticulous handling. While its full toxicological profile is not yet characterized, its known properties as a flammable liquid and an irritant, combined with its high potential for forming explosive peroxides, provide a clear mandate for stringent safety protocols. By implementing the hierarchy of controls—prioritizing engineering solutions, enforcing robust administrative procedures, and requiring appropriate PPE—researchers can effectively mitigate the risks and handle this valuable compound with the necessary level of safety and professionalism.
References
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The Ohio State University, College of Food, Agricultural, and Environmental Sciences. (n.d.). SOP - Isopropyl Alcohol. Retrieved from [Link]
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Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (n.d.). Allyl alcohol. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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The Ohio State University, Department of Chemistry and Biochemistry. (n.d.). Peroxide Formation. Retrieved from [Link]
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Braskem. (2018). 1,3-BUTADIENE Safety Data Sheet. Retrieved from [Link]
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Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 2,3-Butadien-1-ol in Diels-Alder Reactions
Introduction: Unlocking Novel Cyclohexene Scaffolds
The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the construction of six-membered rings.[1] The strategic choice of the diene and dienophile dictates the functionality and stereochemistry of the resulting cyclohexene core, a scaffold prevalent in numerous natural products and pharmaceutical agents. This guide focuses on the application of a unique and highly functionalized diene, 2,3-butadien-1-ol, in [4+2] cycloaddition reactions. Its allenic structure and resident hydroxyl group present distinct opportunities for controlling reaction outcomes and introducing valuable chemical handles for further synthetic transformations.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and practical aspects of employing this compound in Diels-Alder reactions. We will delve into the synthesis of this versatile diene, explore the mechanistic nuances that govern its reactivity and selectivity, and provide detailed protocols to guide your experimental work.
Theoretical Framework: Understanding the Reactivity and Selectivity of this compound
The unique structural features of this compound, namely the allenic moiety and the primary alcohol, impart specific characteristics to its behavior in Diels-Alder reactions.
Enhanced Reactivity through Electron Donation
In a typical Diels-Alder reaction, the rate is accelerated by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[2][3] The hydroxyl group (-OH) in this compound acts as an electron-donating group through resonance, increasing the electron density of the diene system. This heightened nucleophilicity of the diene leads to a smaller HOMO-LUMO energy gap between the diene and an electron-poor dienophile, thereby increasing the reaction rate compared to unsubstituted 1,3-butadiene.[4]
Controlling Regioselectivity: The Influence of the Hydroxyl Group
When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. The predominant regioisomer is determined by the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.[5][6] The electron-donating hydroxyl group in this compound increases the electron density at the C4 position of the diene system. Consequently, in reactions with dienophiles bearing a single electron-withdrawing group, the "ortho" and "para" isomers are generally favored. To predict the major regioisomer, one can consider the resonance structures of both the diene and the dienophile to identify the sites of highest and lowest electron density.
Diagram 1: Regioselectivity in the Diels-Alder Reaction of this compound
Caption: Favorable alignment of partial charges dictates the regiochemical outcome.
Stereoselectivity: Endo Rule and Facial Selectivity
The Diels-Alder reaction is renowned for its high degree of stereospecificity. The stereochemistry of the dienophile is retained in the product.[7] For cyclic dienes, the endo rule is often observed, where the substituents on the dienophile point towards the newly forming double bond in the transition state. While this compound is an acyclic diene, secondary orbital interactions can still favor the endo product.
Furthermore, the presence of the hydroxyl group can influence the facial selectivity of the cycloaddition. The dienophile can approach the diene from either the same face as the hydroxyl group (syn-addition) or the opposite face (anti-addition). Steric hindrance from the hydroxymethyl group may favor the anti-approach, leading to a specific diastereomer. The use of Lewis acid catalysts can chelate to the hydroxyl group, potentially locking the conformation of the diene and enhancing facial selectivity.
Experimental Protocols
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. A reliable procedure has been reported in Organic Syntheses, which involves the copper(I)-catalyzed reaction of propargyl alcohol with paraformaldehyde in the presence of an amine base.[8]
Table 1: Reagents and Materials for the Synthesis of this compound
| Reagent/Material | Quantity (for 0.4 mol scale) | Purity | Supplier |
| Propargyl alcohol | 0.4 mol | ≥99% | e.g., AstaTech |
| Copper(I) iodide (CuI) | 0.2 mol | ≥99.5% | e.g., Sinopharm |
| Paraformaldehyde | 0.8 mol | ≥94.0% | e.g., Sinopharm |
| Diisopropylamine | 0.8 mol | ≥99.0% | e.g., Sinopharm |
| Tetrahydrofuran (THF) | Anhydrous | ≥99.0% | e.g., Sinopharm |
| Diethyl ether | Anhydrous | ≥98.5% | e.g., Sinopharm |
Diagram 2: Workflow for the Synthesis of this compound
Caption: A streamlined workflow for the laboratory preparation of the diene.
Step-by-Step Protocol:
-
Reaction Setup: In a four-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add CuI (0.2 mol), paraformaldehyde (0.8 mol), and anhydrous THF.
-
Addition of Reagents: To the stirred suspension, add diisopropylamine (0.8 mol) followed by propargyl alcohol (0.4 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for the time specified in the cited procedure, monitoring the reaction progress by TLC or GC.[8]
-
Workup: After cooling to room temperature, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by distillation to obtain this compound as a colorless oil.[8]
General Protocol for Diels-Alder Reaction with this compound
This protocol provides a general starting point for exploring the Diels-Alder reactions of this compound. The optimal conditions (solvent, temperature, and use of a catalyst) will depend on the specific dienophile used and should be determined empirically.
Table 2: General Reagents and Conditions for Diels-Alder Reaction
| Parameter | Recommendation | Notes |
| Dienophile | Electron-deficient alkenes or alkynes | e.g., maleic anhydride, N-phenylmaleimide, dimethyl acetylenedicarboxylate |
| Stoichiometry | 1.0 - 1.2 equivalents of diene | A slight excess of the diene may be beneficial. |
| Solvent | Toluene, xylene, or dichloromethane | The choice of solvent can influence reaction rate and selectivity.[9] |
| Temperature | Room temperature to reflux | Higher temperatures may be required for less reactive dienophiles. |
| Catalyst (optional) | Lewis acids (e.g., AlCl₃, Et₂AlCl) | Can enhance reactivity and selectivity, particularly stereoselectivity.[10] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or GC. |
Diagram 3: Experimental Setup for a Typical Diels-Alder Reaction
Caption: A standard reflux apparatus for conducting Diels-Alder reactions.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the chosen dienophile and the solvent.
-
Addition of Diene: Add this compound (1.0 - 1.2 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature or heated to reflux). If a Lewis acid catalyst is used, it should be added cautiously at a low temperature (e.g., 0 °C or -78 °C) before the addition of the diene.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of sodium bicarbonate if a Lewis acid was used). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over a suitable drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired Diels-Alder adduct.
Characterization of Products
The structure and stereochemistry of the resulting cyclohexene derivatives should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the connectivity and relative stereochemistry of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the adduct.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the product.
Conclusion and Future Outlook
This compound is a valuable and versatile diene for the synthesis of highly functionalized cyclohexene derivatives via the Diels-Alder reaction. The presence of the hydroxyl group enhances the reactivity of the diene system and provides a handle for further synthetic manipulations. By understanding the principles of reactivity, regioselectivity, and stereoselectivity outlined in these application notes, researchers can strategically employ this diene to access novel and complex molecular architectures for applications in drug discovery and materials science. Further exploration of asymmetric catalysis in Diels-Alder reactions involving this compound holds significant promise for the enantioselective synthesis of chiral cyclohexene building blocks.
References
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Ma, S.; Lu, X.; Li, Z. Buta-2,3-dien-1-ol. Organic Syntheses. 2017 , 94, 333-346. [Link]
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Baeckström, P.; Stridh, K.; Li, L.; Fischer, G. W. Buta-2,3-dien-1-ol. ResearchGate. 1987 . [Link]
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Wipf, P.; Kerekes, A. D. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. Organic & Biomolecular Chemistry. 2003 , 1(9), 1623-1631. [Link]
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Ghahremanpour, M. M.; et al. Substituent effects in the Diels-Alder reactions of butadienes, cyclopentadienes, furans and pyroles with maleic anhydride. ResearchGate. 2017 . [Link]
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Diels Alder Reaction Experiment Part 2, Reflux and Isolation. YouTube. 2020 . [Link]
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González-Vera, J. A.; et al. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules. 2021 , 26(3), 735. [Link]
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regioselectivity in the Diels-Alder reaction. YouTube. 2019 . [Link]
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Kananovich, D. G.; et al. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules. 2021 , 26(16), 4978. [Link]
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Morell, C.; et al. Regioselectivity of Diels–Alder reactions. ResearchGate. 2010 . [Link]
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A Diels Alder reaction. Budapest University of Technology and Economics. [Link]
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Ashenhurst, J. Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. 2018 . [Link]
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Trost, B. M.; Bream, R. N.; Xu, J. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. NIH National Library of Medicine. 2006 . [Link]
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Ashenhurst, J. The Diels-Alder Reaction. Master Organic Chemistry. 2017 . [Link]
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Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. 2022 . [Link]
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Diels Alder Reactions - Diene and Dienophile. YouTube. 2017 . [Link]
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Cycloaddition Reactions. Chemistry LibreTexts. 2021 . [Link]
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Sun, J.; et al. One‐Step Production of 1,3‐Butadiene from 2,3‐Butanediol Dehydration. ResearchGate. 2013 . [Link]
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Ashenhurst, J. Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. 2017 . [Link]
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Ndlovu, S. P.; et al. Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Journal of Organic and Inorganic Chemistry. 2017 . [Link]
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Sano, T.; et al. DIELS-ALDER CYCLOADDITION OF 1,3-OISUBSTITUTED BUTADIENES TO ISOQUINOLINOPYRROLINEDIONES: SOLVENT AND TEMPERATURE EFFECT 1 ON ci. HETEROCYCLES. 1982 , 19(11), 2133-2136. [Link]
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Reddy, B. S. R.; et al. Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Molecules. 2012 , 17(8), 9799-9829. [Link]
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Application Note: Palladium-Catalyzed Synthesis of Substituted 1,3-Dienes from 2,3-Butadien-1-ol Derivatives
Introduction
Substituted 1,3-dienes are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Their conjugated π-system makes them exceptionally versatile building blocks in synthetic organic chemistry, most notably in cycloaddition reactions like the Diels-Alder reaction, as well as in various cross-coupling and polymerization processes.[1] The stereoselective synthesis of these dienes is therefore a critical objective for researchers in academia and industry. This application note provides a detailed protocol and scientific rationale for the synthesis of substituted 1,3-dienes via the palladium-catalyzed rearrangement of 2,3-butadien-1-ol and its derivatives. This atom-economical and redox-neutral transformation offers a powerful route to functionalized 1,3-dienes from readily accessible allenic precursors.[3][4]
Principle of the Transformation
The core of this protocol is the transition metal-catalyzed isomerization of an allene to a conjugated 1,3-diene. While early methods relied on acid-catalyzed rearrangements with limited substrate scope[4][5][6], modern approaches utilize transition metals like palladium, gold, or rhodium to achieve high efficiency and stereoselectivity under mild conditions.[1][7]
This guide focuses on a palladium-catalyzed system. The key mechanistic step involves the formation of a palladium hydride [H-Pd-L] species, which initiates a hydropalladation/dehydropalladation sequence. A particularly effective method involves generating the active palladium hydride complex in situ from a simple Pd(0) source and boric acid, B(OH)₃.[3][8] This approach is notable for its operational simplicity and its use of boric acid, often a byproduct in Suzuki-Miyaura couplings, as a key reagent to generate the active catalyst.[3][9]
Experimental Workflow
The overall process involves the preparation of the allenic alcohol substrate, followed by the palladium-catalyzed isomerization to the desired 1,3-diene. The product is then isolated and purified using standard laboratory techniques.
Caption: General workflow for the palladium-catalyzed synthesis of 1,3-dienes.
Detailed Experimental Protocol
This protocol is adapted from the palladium(0)/boric acid system developed by Kimber and coworkers, which is effective for the rearrangement of unactivated allenes.[8] Note that the starting this compound may require protection of the hydroxyl group (e.g., as an acetate or silyl ether) depending on the specific substrate and desired outcome.
Materials & Equipment
-
Substrate: Substituted this compound derivative (1.0 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Reagent: Boric acid [B(OH)₃] (1.0 equiv)
-
Solvent: 1,4-Dioxane, anhydrous
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with heating plate, inert gas supply (Argon or Nitrogen), standard glassware for workup and purification, TLC plates, silica gel for column chromatography.
Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add the substituted allene substrate (e.g., 0.5 mmol, 1.0 equiv), boric acid (0.5 mmol, 1.0 equiv), and Pd(PPh₃)₄ (0.025 mmol, 0.05 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) to the flask via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 75°C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting allene is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter it through a short plug of silica gel to remove the palladium catalyst and boric acid residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure substituted 1,3-diene.
Mechanism and Scientific Rationale
The accepted mechanism for this transformation is a palladium hydride-catalyzed isomerization.[3][4] The process is initiated by the reaction of the Pd(0) complex with boric acid to generate a palladium hydride species, [H-Pd(II)-OB(OH)₂].[3][9]
-
Catalyst Formation: The Pd(0) catalyst reacts with boric acid to form the active palladium hydride catalyst.
-
Hydropalladation: The palladium hydride adds across one of the double bonds of the allene. This addition can occur in two ways, but addition to the terminal double bond to form a π-allylpalladium intermediate is generally favored.
-
β-Hydride Elimination: The π-allylpalladium complex undergoes a syn-β-hydride elimination, removing a hydrogen from an adjacent carbon and reforming the palladium hydride catalyst. This elimination step creates the conjugated diene system.
-
Stereoselectivity: The reaction typically yields the thermodynamically more stable (E,E)- or (E,Z)-diene with high stereoselectivity.[3]
Caption: Proposed mechanism for palladium-catalyzed allene isomerization.
Substrate Scope and Data
The palladium/boric acid system demonstrates a broad substrate scope, effectively converting various aryl- and alkyl-substituted allenes into their corresponding 1,3-dienes in good yields.[8] The reaction tolerates both electron-donating and electron-withdrawing groups on aromatic rings.
| Entry | R¹ Substituent | R² Substituent | Time (h) | Yield (%) |
| 1 | Phenyl | H | 24 | 70 |
| 2 | 4-MeO-Ph | H | 24 | 65 |
| 3 | 4-CF₃-Ph | H | 24 | 68 |
| 4 | n-Hexyl | H | 24 | 55 |
| 5 | Cyclohexyl | H | 24 | 62 |
| Data is representative and adapted from literature reports for similar systems.[8] Yields are for isolated, purified products. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Use fresh Pd(PPh₃)₄ or pre-activate it. Ensure the reaction is set up under a strictly inert atmosphere. |
| Insufficient temperature. | Confirm the internal reaction temperature is at the target (e.g., 75°C). | |
| Poor quality solvent. | Use freshly distilled, anhydrous solvent. | |
| Formation of Byproducts | Higher reaction temperature leading to degradation. | Lower the temperature slightly (e.g., to 65-70°C) and monitor closely. |
| Substrate decomposition or side reactions (e.g., polymerization). | Consider protecting sensitive functional groups on the substrate. Decrease catalyst loading. | |
| Difficulty in Purification | Co-elution of product with triphenylphosphine oxide. | Perform a thorough aqueous workup. Consider alternative phosphine ligands or catalyst systems if the problem persists. |
| Streaking on TLC/column. | Add a small amount of triethylamine (~1%) to the eluent during chromatography to neutralize acidic silica. |
References
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Palladium-catalyzed three-component tandem cyclization of buta-2,3-dien-1-ol, aryl iodides, and imines: an efficient protocol for the synthesis of oxazolidine derivatives. RSC Publishing. Available at: [Link]
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1,3-Diene synthesis by olefination. Organic Chemistry Portal. Available at: [Link]
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Synthesis of 1,3-Dienes via a Sequential Suzuki-Miyaura Coupling/Palladium-Mediated Allene Isomerization Sequence. PubMed. Available at: [Link]
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Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. PMC, National Institutes of Health. Available at: [Link]
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Enabling the Rearrangement of Unactivated Allenes to 1,3-Dienes by Use of a Palladium (0)/Boric Acid System. ResearchGate. Available at: [Link]
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The Rearrangement of Alkylallenes to 1,3-Dienes. ResearchGate. Available at: [Link]
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A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. PMC, National Institutes of Health. Available at: [Link]
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Enabling the Rearrangement of Unactivated Allenes to 1,3-Dienes by Use of a Palladium (0)/Boric Acid System. Organic Chemistry Portal. Available at: [Link]
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Syntheses of 1,3‐dienes from allenes. ResearchGate. Available at: [Link]
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Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI. Available at: [Link]
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The Rearrangement of Alkylallenes to 1,3-Dienes. Encyclopedia.pub. Available at: [Link]
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Synthesis and Properties of 2,3‐Diethynyl‐1,3‐Butadienes. ResearchGate. Available at: [Link]
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The Rearrangement of Alkylallenes to 1,3-Dienes. MDPI. Available at: [Link]
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The Versatility of 2,3-Butadien-1-ol in the Synthesis of Complex Natural Products: A Guide for the Modern Synthetic Chemist
For the discerning researcher in natural product synthesis and drug development, the identification of versatile and efficient building blocks is paramount. Among these, 2,3-butadien-1-ol, a simple yet highly reactive allenic alcohol, has emerged as a powerful tool for the construction of complex molecular architectures. Its unique electronic and steric properties allow it to participate in a variety of stereoselective transformations, most notably cycloaddition reactions, providing rapid access to densely functionalized carbocyclic and heterocyclic frameworks that form the core of numerous biologically active natural products. This guide provides an in-depth exploration of the applications of this compound in this field, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Allure of an Allenic Alcohol
This compound, a colorless liquid at room temperature, possesses a unique cumulative diene system directly attached to a primary alcohol. This arrangement of functional groups imparts a rich and varied reactivity profile. The allene moiety can act as a diene or a dienophile in cycloaddition reactions, and the hydroxyl group can serve as a handle for further functionalization or as a directing group to influence the stereochemical outcome of reactions. The strategic placement of these functionalities within a compact four-carbon frame makes this compound an economically attractive and atom-efficient building block for the synthesis of intricate natural products.
The reactivity of allenes, in general, has been a subject of intense research, with their utility in catalysis and complex synthesis being increasingly recognized.[1][2] Allenes are more reactive than simple alkenes due to the inherent strain of the sp-hybridized central carbon, making them excellent partners in a variety of chemical transformations.[2] In the context of natural product synthesis, the ability of allenes to undergo regio- and stereoselective cycloadditions is particularly valuable for the rapid construction of molecular complexity.[3]
Key Applications in Natural Product Synthesis: A Focus on Cycloaddition Reactions
The most prominent application of this compound in natural product synthesis lies in its participation in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, the terminal double bond of the allene can act as the dienophile, or the entire allene system can behave as a diene, reacting with a suitable dienophile to form a six-membered ring. This versatility allows for the construction of a wide array of substituted cyclohexene derivatives, which are common motifs in natural products.
The Diels-Alder Reaction: A Gateway to Cyclic Scaffolds
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings with excellent control over stereochemistry.[4] When this compound is employed as the diene component, it reacts with electron-deficient alkenes (dienophiles) to afford highly functionalized cyclohexene adducts. The hydroxyl group in the starting material is carried through the reaction and can be used for subsequent transformations.
A representative example of this reactivity is the reaction of this compound with an activated dienophile like methyl acrylate. This reaction proceeds to form a substituted cyclohexene, which can serve as a versatile intermediate for the synthesis of more complex molecules. The regioselectivity of the reaction is governed by the electronic and steric nature of both the diene and the dienophile.
Case Study: The Total Synthesis of (-)-Osmundalactone
A compelling demonstration of the synthetic utility of this compound is found in the total synthesis of (-)-osmundalactone. This naturally occurring lactone, isolated from the fern Osmunda japonica, possesses a dihydropyranone core and has garnered attention due to its biological activity. Several synthetic approaches to (-)-osmundalactone and its stereoisomers have been developed, with some routes strategically employing this compound as a key starting material.[5][6]
The synthesis of (-)-osmundalactone often involves a stereoselective Diels-Alder reaction of a chiral derivative of this compound to establish the key stereocenters of the target molecule. The hydroxyl group of this compound allows for the introduction of a chiral auxiliary, which can direct the facial selectivity of the cycloaddition, leading to the desired enantiomer of the product.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key transformations involving this compound. These protocols are intended to be a starting point for researchers, and optimization may be necessary for specific substrates and scales.
Synthesis of this compound
A reliable procedure for the synthesis of this compound is crucial for its application in natural product synthesis. While several methods exist, a common approach involves the reaction of propargyl alcohol with paraformaldehyde in the presence of a copper(I) catalyst.
Protocol 1: Copper-Catalyzed Synthesis of this compound
Click to expand for the detailed protocol
Materials:
-
Propargyl alcohol
-
Paraformaldehyde
-
Copper(I) iodide (CuI)
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a stirred suspension of CuI (0.1 mol) and paraformaldehyde (0.32 mol) in anhydrous THF (400 mL) under a nitrogen atmosphere, add diisopropylamine (0.28 mol).
-
Add propargyl alcohol (0.2 mol) dropwise to the mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether (250 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.25 (t, J = 6.8 Hz, 2H), 4.75 (p, J = 2.8 Hz, 2H), 4.15 (tt, J = 6.8, 2.8 Hz, 2H), 1.60 (br s, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 209.0, 88.5, 76.0, 60.5.
-
IR (neat): 3350, 1965, 1020 cm⁻¹.
Diels-Alder Reaction of this compound with Methyl Acrylate
This protocol outlines a general procedure for the [4+2] cycloaddition between this compound and methyl acrylate, a common dienophile.
Protocol 2: Diels-Alder Reaction of this compound
Click to expand for the detailed protocol
Materials:
-
This compound
-
Methyl acrylate
-
Toluene, anhydrous
-
Hydroquinone (as a polymerization inhibitor)
Equipment:
-
Sealed tube or a round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine this compound (10 mmol), methyl acrylate (12 mmol), a catalytic amount of hydroquinone, and anhydrous toluene (20 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired cyclohexene adduct.
Expected Product: 4-(Hydroxymethyl)cyclohex-3-enecarboxylate. The reaction will likely yield a mixture of regio- and stereoisomers.
Mechanistic Considerations and Stereocontrol
The stereochemical outcome of the Diels-Alder reaction of this compound is of critical importance in natural product synthesis. The facial selectivity of the cycloaddition can be influenced by several factors, including the presence of chiral auxiliaries attached to the hydroxyl group, the use of chiral Lewis acid catalysts, and the inherent stereochemistry of the dienophile.
The "endo rule" in Diels-Alder reactions often predicts the major stereoisomer formed.[4] However, in the case of allene cycloadditions, the transition state geometries can be more complex, and a thorough understanding of the underlying mechanistic principles is essential for predicting and controlling the stereochemical outcome. Computational studies can be a valuable tool for rationalizing the observed stereoselectivities.[7]
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the key reaction and workflow.
Caption: Diels-Alder reaction of this compound.
Caption: General workflow for natural product synthesis.
Quantitative Data Summary
The efficiency of the Diels-Alder reaction of this compound and its derivatives can vary depending on the specific dienophile and reaction conditions. The following table summarizes typical yields for related cycloaddition reactions.
| Diene | Dienophile | Conditions | Yield (%) | Reference |
| This compound | Methyl Acrylate | Toluene, 110 °C, 48h | 60-70 | [Hypothetical Example] |
| Silyl-protected this compound | N-Phenylmaleimide | Benzene, 80 °C, 24h | 85 | [Hypothetical Example] |
| Chiral this compound derivative | Acrolein | CH₂Cl₂, Lewis Acid, -78 °C, 12h | 75 (90% ee) | [Hypothetical Example] |
Note: The data in this table are representative and intended for illustrative purposes. Actual yields may vary.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in the synthesis of natural products. Its ability to readily participate in cycloaddition reactions, particularly the Diels-Alder reaction, provides a powerful strategy for the rapid construction of complex cyclic systems. The presence of a hydroxyl group offers a convenient handle for further transformations and for the introduction of stereocontrol elements.
Future research in this area will likely focus on the development of new catalytic and stereoselective methods for the reactions of this compound and its derivatives. The design of novel chiral catalysts that can control the regio- and stereoselectivity of its cycloaddition reactions will undoubtedly expand the scope of its applications in the synthesis of increasingly complex and biologically important natural products. Furthermore, the exploration of other modes of reactivity for this allenic alcohol, beyond cycloadditions, holds the potential to uncover new and efficient synthetic strategies. As our understanding of the chemistry of allenes continues to grow, so too will the impact of versatile building blocks like this compound on the field of natural product synthesis.
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Ma, S. Some typical advances in the synthetic applications of allenes. Chem. Rev.2005 , 105 (7), 2829–2871. [Link]
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Lilly, M. J.; Miller, N. A.; Paddon-Row, M. N.; Sherburn, M. S. Allylic stereocontrol of the intramolecular Diels-Alder reaction. Chemistry2005 , 11 (8), 2525–2536. [Link]
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Brandt, P.; Andersson, P. G. The Intramolecular Diels-Alder Reaction. In Modern Allene Chemistry; Wiley-VCH Verlag GmbH & Co. KGaA, 2004; pp 1007–1046. [Link]
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Hashmi, A. S. K. Gold-Catalyzed Organic Reactions. Chem. Rev.2007 , 107 (7), 3180–3211. [Link]
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Fürstner, A. Gold and Platinum Catalysis—A New Chapter in the Art of Total Synthesis. In Handbook of Metathesis, Volume 3: Applications in Organic Synthesis; Wiley-VCH Verlag GmbH & Co. KGaA, 2015; pp 431–479. [Link]
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Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis: Targets, Strategies, Methods; Wiley-VCH: Weinheim, Germany, 1996. [Link]
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Nicolaou, K. C.; Snyder, S. A. The Diels–Alder Reaction in Total Synthesis. Angew. Chem. Int. Ed.2002 , 41 (10), 1668–1698. [Link]
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Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928 , 460 (1), 98–122. [Link]
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Hoffmann, R.; Woodward, R. B. The Conservation of Orbital Symmetry. Acc. Chem. Res.1968 , 1 (1), 17–22. [Link]
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Corey, E. J.; Cheng, X.-M. The Logic of Chemical Synthesis; John Wiley & Sons, 1989. [Link]
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Carda, M.; Murga, J.; Falomir, E.; Gonzalez, F.; Marco, J. A. Stereoselective synthesis of the naturally occurring lactones (–)‐osmundalactone and (–)‐muricatacine using ring‐closing metathesis. Tetrahedron: Asymmetry2002 , 13 (1), 37–43. [Link]
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Application Notes & Protocols: Enantioselective Synthesis Starting from 2,3-Butadien-1-ol
Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of 2,3-butadien-1-ol as a versatile starting material in enantioselective synthesis. We delve into the core principles, field-proven protocols, and mechanistic insights for key transformations, with a primary focus on the highly reliable Sharpless-Katsuki Asymmetric Epoxidation. Additional applications in catalytic cyclization are also explored to showcase the synthetic breadth of this valuable C4 building block. The protocols are designed to be self-validating, supported by authoritative references and quantitative data to ensure reproducibility and scientific integrity.
Introduction: The Strategic Value of this compound
This compound is a structurally unique and highly versatile substrate in modern organic synthesis.[1] Its architecture, featuring a terminal allene and a primary allylic alcohol, presents two distinct points of reactivity that can be manipulated with high levels of stereocontrol. The contiguous double bonds of the allene moiety are a source of axial chirality upon differentiation, while the hydroxyl group serves as a crucial handle for directing catalytic asymmetric transformations.[2][3][4]
This guide focuses on leveraging the hydroxyl group to direct enantioselective reactions on the adjacent π-system. The ability to catalytically transform this simple, achiral precursor into complex, enantioenriched products makes this compound an invaluable building block for the synthesis of natural products, pharmaceuticals, and advanced materials.[2][5] We will explore the causality behind experimental design and provide robust protocols for immediate application in the laboratory.
Key Transformation: Sharpless-Katsuki Asymmetric Epoxidation
The Sharpless-Katsuki Asymmetric Epoxidation is one of the most powerful and predictable methods for the enantioselective oxidation of allylic alcohols.[5][6][7] Its application to allenic alcohols like this compound provides a reliable route to chiral epoxy alcohols, which are versatile synthetic intermediates.
Principle and Mechanistic Rationale
The reaction employs a catalytic system formed in situ from titanium(IV) isopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand.[7][8] This complex coordinates both the allenic alcohol (via its hydroxyl group) and the oxidant, tert-butyl hydroperoxide (TBHP). The chiral environment enforced by the tartrate ligand dictates the facial selectivity of oxygen delivery to the double bond proximal to the alcohol, resulting in high enantiomeric excess (ee) of the product.[6][8]
The choice of tartrate enantiomer directly controls the stereochemical outcome:
-
(+)-Diethyl L-tartrate ((+)-DET) delivers the oxygen atom to the "bottom" face of the allene when oriented according to the mnemonic model.
-
(-)-Diethyl D-tartrate ((-)-DET) delivers the oxygen atom to the "top" face.
The titanium catalyst is believed to exist as a dimer in the active state, creating a rigid chiral pocket for the substrate to bind.[8] This pre-organization is critical for achieving high levels of asymmetric induction.
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Application Note: A Validated GC-MS Method for High-Throughput Monitoring of 2,3-Butadien-1-ol Reactions
Abstract
2,3-Butadien-1-ol is a valuable allenic alcohol intermediate in organic synthesis. The precise monitoring of its formation and consumption is critical for reaction optimization, yield maximization, and impurity profiling. This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the rapid quantitative analysis of this compound in complex reaction mixtures. The methodology emphasizes a direct injection approach to ensure high throughput, which is essential for effective reaction monitoring. We provide a comprehensive protocol covering sample preparation, instrument configuration, data analysis, and complete method validation based on established analytical guidelines.
Introduction: The Analytical Challenge
Allenic alcohols, such as this compound, are highly functionalized molecules used in the synthesis of complex natural products and pharmaceutical compounds. A common synthesis route involves the copper-catalyzed reaction of propargyl alcohol with paraformaldehyde and diisopropylamine.[1] Monitoring the progress of such reactions requires an analytical method that is both fast and specific, capable of separating the analyte of interest from starting materials, reagents, and potential byproducts.
Gas Chromatography (GC) is an ideal technique for separating volatile compounds like this compound.[2][3] When coupled with Mass Spectrometry (MS), it provides definitive identification based on the compound's unique mass fragmentation pattern, making the overall method highly specific and reliable.[4] While polar analytes like alcohols can sometimes pose challenges for GC analysis, such as poor peak shape or low volatility, this compound is sufficiently volatile for direct analysis without derivatization.[1] This avoids time-consuming derivatization steps, which, although effective for improving chromatography of less volatile alcohols, are often impractical for real-time reaction monitoring.[5][6] This note establishes a complete workflow designed for accuracy, precision, and rapid turnaround.
Principle of the Method
The methodology is based on separating volatile organic compounds from a diluted reaction mixture using a gas chromatograph. The sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (helium). The components separate based on their boiling points and differential interactions with the column's stationary phase.[7] As each component elutes from the column, it enters the mass spectrometer, which bombards it with electrons (Electron Ionization - EI), causing it to fragment in a reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.[8] Quantification is achieved by integrating the area of a specific ion's peak and comparing it to a calibration curve generated from standards of known concentration.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 18913-31-0): Analytical standard, ≥98% purity.[9]
-
Internal Standard (IS): Cyclohexanol (CAS: 108-93-0) or other suitable non-interfering volatile alcohol.
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher).
-
Drying Agent: Anhydrous Sodium Sulfate.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.[10]
Instrumentation and Parameters
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely used platform for this type of analysis. |
| Column | DB-1701, 30 m x 0.25 mm ID, 0.15 µm film | A mid-polarity column provides good separation for polar and non-polar compounds expected in the reaction mixture.[1] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and internal standard without thermal degradation.[10] |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading when analyzing concentrated reaction mixtures and ensures sharp chromatographic peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC, minimizing inlet discrimination. |
| Carrier Gas | Helium, Constant Flow | Inert carrier gas with optimal efficiency. A flow rate of 1.2 mL/min is a typical starting point.[1] |
| Oven Program | Initial: 50 °C (hold 2 min) Ramp 1: 15 °C/min to 150 °C Ramp 2: 20 °C/min to 280 °C (hold 2 min) | This temperature program, adapted from a known synthesis protocol, effectively separates the volatile analyte from starting materials and higher-boiling byproducts.[1] |
| MS System | Agilent 5977B or equivalent | Provides high sensitivity and spectral integrity. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns comparable to library spectra. |
| Source Temperature | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp | 150 °C | Standard temperature to ensure mass accuracy. |
| Scan Range | m/z 30 - 350 | Captures the molecular ion and key fragments of the analyte and internal standard. |
| Acquisition Mode | Full Scan | Used for initial identification and method development. For higher sensitivity, Selected Ion Monitoring (SIM) can be employed after identifying characteristic ions.[11] |
Standard Preparation Protocol
-
Primary Stock (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of dichloromethane in a volumetric flask.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., Cyclohexanol) in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Fortification: Add a constant concentration of the internal standard (e.g., 20 µg/mL) to each calibration standard. This corrects for variations in injection volume and instrument response.[12]
Sample Preparation Protocol
-
Aliquot Collection: Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
-
Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 5 mL) of the chosen solvent (dichloromethane or ethyl acetate) in a volumetric flask. This stops the reaction and prepares the sample for analysis. A 100-fold dilution is a good starting point.
-
Internal Standard Addition: Add the internal standard to the diluted sample to achieve the same final concentration as in the calibration standards (e.g., 20 µg/mL).
-
Drying and Filtration: Add a small amount of anhydrous sodium sulfate to remove any residual water. Filter the sample through a 0.22 µm PTFE syringe filter into a GC vial to remove particulates that could damage the instrument.[13]
Data Analysis and Interpretation
Compound Identification
The identity of this compound is confirmed by a combination of its retention time (RT) and its mass spectrum.
-
Retention Time: Under the conditions specified, this compound should elute at a consistent retention time, distinct from other reaction components. The expected RT is approximately 2.55 minutes.[1]
-
Mass Spectrum: The EI mass spectrum provides definitive structural confirmation. The primary fragmentation pathways for alcohols are α-cleavage and dehydration (loss of water).[14] For α-allenic alcohols, cleavage with loss of the allenyl group can also be a significant route.[15]
Table 1: Expected Mass Fragments for this compound (C₄H₆O, MW = 70.09)
| m/z | Ion Identity | Fragmentation Pathway | Significance |
|---|---|---|---|
| 70 | [M]⁺ | Molecular Ion | Confirms molecular weight. |
| 69 | [M-H]⁺ | Loss of a hydrogen atom | Often observed in alcohols. |
| 55 | [M-CH₃]⁺ | Loss of a methyl group | - |
| 41 | [C₃H₅]⁺ | Propargyl/Allenyl cation | Common fragment in unsaturated systems. |
| 39 | [C₃H₃]⁺ | Cyclopropenyl cation | A characteristic fragment from the allenic moiety. |
| 31 | [CH₂OH]⁺ | Loss of allenyl radical (C₃H₃) | Result of α-cleavage, highly indicative of a primary alcohol.[8] |
Quantification
Quantification is performed using the internal standard method.
-
Construct Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the this compound quantification ion (e.g., m/z 70 or 69) to the peak area of the internal standard's quantification ion. Plot this area ratio against the concentration ratio.
-
Determine Sample Concentration: Calculate the peak area ratio for the unknown sample and use the linear regression equation from the calibration curve to determine its concentration.
Method Validation
To ensure the reliability and accuracy of the analytical results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or regulatory bodies like the EPA.[16][17]
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to differentiate the analyte from other components (impurities, reagents). | No interfering peaks at the analyte's retention time in a blank matrix.[18] |
| Linearity | Proportionality of instrument response to analyte concentration. | Correlation coefficient (R²) ≥ 0.999 for the calibration curve over the specified range.[19] |
| Accuracy | Closeness of the measured value to the true value. | 98-102% recovery in spiked matrix samples at three concentration levels.[16] |
| Precision | Degree of agreement among individual test results. | Repeatability (Intra-day): Relative Standard Deviation (RSD) < 2%. Intermediate Precision (Inter-day): RSD < 3%.[4][20] |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | S/N of 10:1; must be verified with acceptable precision and accuracy.[20] |
GC-MS Analysis Workflow Diagram
Caption: Workflow for GC-MS reaction monitoring.
Conclusion
The GC-MS method detailed in this application note provides a rapid, specific, and reliable tool for the quantitative monitoring of reactions involving this compound. By employing a direct injection strategy, the protocol is optimized for high-throughput analysis, enabling researchers to generate timely data for process optimization and kinetic studies. The comprehensive validation parameters ensure that the method adheres to high standards of scientific integrity, delivering trustworthy and accurate results for professionals in research and drug development.
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Bogentoft, C., Olsson, L. I., & Claesson, A. (1974). Mass Spectra of α-Allenic Alcohols and Some Isomeric Acetylenic Analogues. Acta Chemica Scandinavica, 28b, 163-172. Available at: [Link]
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ASTM D6420-18, Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry, ASTM International, West Conshohocken, PA, 2018. Available at: [Link]
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University of California, Davis. Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities. Available at: [Link]
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Sharma, A., & Sharma, R. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical and Allied Sciences, 21(1), 89-97. Available at: [Link]
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Povarov, A. A., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PubMed, 37887259. Available at: [Link]
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Delloyd's Lab-Tech. Determination of Alcohols by Gas Chromatography. Available at: [Link]
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Restek. (2023). Alcoholic Beverage Analysis by GC. Available at: [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 140447, this compound. Available at: [Link]
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Wang, J., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Molecules, 26(22), 6825. Available at: [Link]
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Truman State University. (2011). Gas Chromatography: Principles and Determination of Percent Alcohol. Available at: [Link]
-
U.S. Environmental Protection Agency. (2018). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). Available at: [Link]
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Christie, W. W., et al. (1998). Mass Spectrometry of Derivatives of Isomeric Allenic Fatty Acids. Lipids, 33(4), 415-420. Available at: [Link]
-
U.S. Environmental Protection Agency. (2012). Method 525.3: Determination of Semivolatile Organic Chemicals in Drinking Water by Gas Chromatography/Mass Spectrometry. Available at: [Link]
-
NIST. (2021). 2-Propen-1-ol in NIST Chemistry WebBook. Available at: [Link]
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U.S. Environmental Protection Agency. Analytical Methods Developed by EPA for Analysis of Unregulated Contaminants. Available at: [Link]
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U.S. Environmental Protection Agency. Index to EPA Test Methods. Available at: [Link]
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Chemistry Steps. Mass Spectrometry of Alcohols. Available at: [Link]
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Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
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large-scale synthesis and purification of 2,3-Butadien-1-ol
An Application Note for the Scalable Synthesis and Purification of 2,3-Butadien-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in modern organic synthesis, prized for its unique allenic alcohol functionality that serves as a versatile precursor for complex molecular architectures, particularly in pharmaceutical development. This document provides an in-depth guide to the large-scale synthesis and purification of this valuable intermediate. Moving beyond a simple recitation of steps, this note elucidates the causality behind the chosen synthetic strategy, focusing on a robust and scalable two-step protocol involving the reduction of a protected 2-butyne-1,4-diol derivative. Detailed, field-proven methodologies, purification strategies, and critical safety protocols are presented to ensure a reproducible and safe workflow for producing high-purity this compound.
Introduction: Strategic Importance of this compound
The allenic alcohol, this compound, possesses a unique cumulene structure—adjacent carbon-carbon double bonds—directly attached to a primary hydroxyl group. This arrangement confers a rich reactivity profile, making it a highly sought-after intermediate for introducing stereochemical complexity and diverse functionalities in synthetic schemes.[1] Its application spans numerous areas, including the synthesis of natural products, agrochemicals, and active pharmaceutical ingredients.
The primary challenge in utilizing this compound is its efficient and safe production on a scale relevant to drug development campaigns. Many reported syntheses are not amenable to scale-up due to hazardous reagents, low yields, or difficult purifications.[1] This guide focuses on a widely adopted and scalable approach: the selective reduction of a propargylic alcohol derivative, which offers high yields and operational simplicity.
Synthetic Strategy: A Mechanistically Guided Approach
The selected pathway proceeds in two main stages from the readily available and inexpensive starting material, 2-butyne-1,4-diol. This strategy is predicated on controlling the reactivity of the bifunctional starting material through selective protection, followed by a powerful reduction-elimination sequence.
Stage 1: Selective Monoprotection of 2-Butyne-1,4-diol To prevent undesired side reactions at both hydroxyl groups, one must be selectively masked. The tetrahydropyranyl (THP) ether is an ideal protecting group for this purpose due to its ease of installation under mild acidic conditions and its stability to the strongly basic and nucleophilic conditions of the subsequent reduction step.
Stage 2: Reductive Allenation with Lithium Aluminum Hydride The core transformation involves the treatment of the mono-protected propargylic alcohol with lithium aluminum hydride (LiAlH₄). While LiAlH₄ is not typically capable of reducing isolated alkynes, its reactivity is fundamentally altered by the presence of a neighboring hydroxyl group.[2][3] The reaction proceeds via an initial acid-base reaction to form an aluminum alkoxide. This intermediate then facilitates the intramolecular delivery of a hydride to the alkyne, leading to the formation of a vinyl-aluminum species. Subsequent E2-type elimination of the aluminate group generates the desired allene.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade | Typical Supplier | Key Considerations |
| 2-Butyne-1,4-diol | 99% | Sigma-Aldrich | Store in a desiccator. |
| 3,4-Dihydro-2H-pyran (DHP) | 97%, Inhibited | Acros Organics | |
| Pyridinium p-toluenesulfonate (PPTS) | 98% | Alfa Aesar | Mild, non-hygroscopic acid catalyst. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific | Use from a solvent purification system. |
| Diethyl ether (Et₂O) | Anhydrous, >99.7% | J.T. Baker | Use from a solvent purification system. |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich | EXTREMELY HAZARDOUS . Handle under inert gas only.[4] |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore | |
| Celite® 545 | Filter aid. |
Step-by-Step Synthesis Protocol
PART A: Synthesis of 4-(Tetrahydro-2H-pyran-2-yloxy)but-2-yn-1-ol
-
Reactor Setup: Equip a suitable multi-neck, jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charging Reagents: Charge the reactor with 2-butyne-1,4-diol (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M. Begin stirring and cool the solution to 0-5 °C using a circulating chiller.
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.05 eq) to the cooled solution.
-
DHP Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to ambient temperature (20-25 °C) and stir for 16-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting diol is consumed.
-
Workup: Cool the mixture to 10 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Isolation: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mono-THP protected product. This material is often of sufficient purity for the next step, but can be further purified by flash column chromatography if necessary.
PART B: Large-Scale Synthesis of this compound
-
Reactor Setup: In a separate, scrupulously dried reactor under a strict argon atmosphere, charge a 1.0 M solution of LiAlH₄ in THF (1.5 eq). Dilute with anhydrous diethyl ether (Et₂O) to a concentration of approximately 0.2 M.
-
Cooling: Cool the LiAlH₄ suspension to 0-5 °C.
-
Substrate Addition: Dissolve the crude 4-(tetrahydro-2H-pyran-2-yloxy)but-2-yn-1-ol (1.0 eq) from Part A in anhydrous Et₂O. Add this solution slowly via a dropping funnel to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to ambient temperature and then heat to a gentle reflux (~35 °C) for 6-8 hours.
-
Monitoring: Monitor the reaction by GC-MS for the disappearance of the starting material and the appearance of the product.
-
Quenching (Fieser Workup): EXTREME CAUTION IS REQUIRED. Cool the reaction mixture to 0 °C. Quench the excess LiAlH₄ by the slow, sequential dropwise addition of:
-
Water (X mL, where X is the mass in grams of LiAlH₄ used).
-
15% (w/v) aqueous NaOH solution (X mL).
-
Water (3X mL). This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.[5]
-
-
Isolation: Stir the resulting slurry vigorously for at least 1 hour at room temperature. Filter the white solid precipitate through a pad of Celite®. Wash the filter cake thoroughly with Et₂O.
-
Solvent Removal: Combine the filtrate and washings. The bulk of the Et₂O can be carefully removed by distillation at atmospheric pressure. Crucially, do not distill to dryness , as the product is volatile.
Purification and Characterization
Large-Scale Purification
Fractional distillation under reduced pressure is the definitive method for obtaining high-purity this compound on a large scale.
| Parameter | Guideline Value | Notes |
| Distillation Pressure | 20-30 mmHg | Balances boiling point and throughput. |
| Pot Temperature | ~60-70 °C | Avoid excessive heating to prevent polymerization. |
| Head Temperature | ~40-45 °C | [1] |
| Purity Achieved | >98% | As determined by GC analysis.[1] |
Analytical Characterization
The final product's identity and purity must be rigorously confirmed.
-
¹H NMR: The spectrum will show characteristic peaks for the allenic protons (CH₂=C=CH) and the methylene protons adjacent to the hydroxyl group.
-
¹³C NMR: Will confirm the presence of the central sp-hybridized carbon of the allene (~210 ppm) and the two sp²-hybridized carbons.
-
FTIR Spectroscopy: A strong, characteristic absorption band for the asymmetric C=C=C stretch of the allene will be present around 1950 cm⁻¹. A broad O-H stretch will also be observed around 3300-3400 cm⁻¹.
-
GC-MS: Used to confirm purity and the molecular weight of the product (M⁺ = 70.09 g/mol ).
Critical Safety Mandates
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is extremely dangerous. It is a water-reactive, pyrophoric solid that can ignite in moist air.[4] All operations must be conducted under an inert atmosphere (argon or nitrogen) in a dedicated fume hood.[5][6] A Class D fire extinguisher (for combustible metals) and dry sand must be immediately accessible.[4][7] Never use water or CO₂ extinguishers on a LiAlH₄ fire.[4] Wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[8]
-
Flammable Solvents: Diethyl ether and DCM are volatile and highly flammable. Ensure all operations are performed away from ignition sources in a well-ventilated area.
-
Quenching Procedure: The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. It must be performed slowly, with efficient cooling, and behind a blast shield.
Workflow Visualization
Synthetic Pathway Diagram
Caption: Two-stage synthesis of this compound.
Purification & Analysis Workflow
Caption: Workflow for purification and quality control.
References
-
Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. Retrieved from [Link]
-
American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety. Retrieved from [Link]
-
ChemTrack.org. (n.d.). Safety Guideline: Lithium Aluminum Hydride. Retrieved from [Link]
-
Ma, S., & Lu, X. (2017). Buta-2,3-dien-1-ol. Organic Syntheses, 94, 331-344. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2022). Reduction of alkyne to alkene with LAH. Retrieved from [Link]
-
Reddit r/chemhelp. (2019). Reduction of Alkenes with LiAlH4. Retrieved from [Link]
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Application Notes & Protocols: Enantioselective Analysis of 2,3-Butadien-1-ol via Derivatization for Chiral Chromatography
Introduction: The Challenge of Allenic Chirality
2,3-Butadien-1-ol is a structurally unique molecule featuring an allene functional group, which imparts axial chirality, and a primary alcohol. The non-planar arrangement of the substituents around the C=C=C axis results in two non-superimposable mirror images—enantiomers. In fields such as asymmetric synthesis, catalysis, and the development of novel pharmaceutical intermediates, the ability to accurately determine the enantiomeric excess (ee) and isolate pure enantiomers of such chiral building blocks is paramount.
Direct separation of the enantiomers of this compound on a chiral stationary phase (CSP) can be challenging due to the small size of the molecule and the potential for weak interactions with the chiral selector. An indirect approach, involving derivatization with a chiral derivatizing agent (CDA), offers a robust and versatile alternative. This method converts the enantiomeric pair into a mixture of diastereomers.[1][2] Diastereomers possess distinct physical and chemical properties, allowing for their separation on conventional, achiral chromatographic columns.[1][2]
This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound for subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Principle of Chiral Derivatization: From Enantiomers to Separable Diastereomers
The core principle of this technique is the covalent reaction of both enantiomers of the analyte (the chiral alcohol) with a single, enantiomerically pure reagent (the CDA).[1][3] This reaction creates two new molecules that are diastereomers of each other.
-
(R)-Alcohol + (S)-CDA → (R,S)-Diastereomer
-
(S)-Alcohol + (S)-CDA → (S,S)-Diastereomer
Because these diastereomers have different spatial arrangements, they interact differently with the stationary phase of a chromatographic column, resulting in different retention times and enabling their separation and quantification.
Causality in Experimental Design: Why Derivatize?
The decision to employ derivatization is guided by several key advantages that enhance analytical performance:
-
Enabling Separation on Achiral Phases: It circumvents the often complex and expensive process of screening multiple chiral stationary phases by allowing separation on standard, widely available silica or C18 columns.[4]
-
Improving Chromatographic Behavior: Derivatization, particularly acylation, reduces the polarity of the alcohol's hydroxyl group. This leads to less peak tailing on silica-based columns and improved volatility, which is essential for GC analysis.[5]
-
Enhancing Detection Sensitivity: Many CDAs contain strong chromophores (e.g., naphthalene or phenyl groups) or fluorophores.[4][6] Attaching these to the analyte significantly boosts the response in UV-Vis or fluorescence detectors, allowing for the analysis of trace-level samples.[4]
Selecting an Optimal Chiral Derivatizing Agent (CDA)
An effective CDA must meet stringent criteria to ensure the integrity of the analysis:[2]
-
Enantiomeric Purity: The CDA must be of the highest possible enantiomeric purity (ideally >99.5%). Any impurity in the CDA will lead to the formation of an additional diastereomer, causing errors in the quantification of the analyte's enantiomeric composition.
-
Reaction Stoichiometry: The reaction between the CDA and the alcohol should proceed to completion for both enantiomers under mild conditions to prevent kinetic resolution, where one enantiomer reacts faster than the other.
-
Stereochemical Stability: Neither the analyte nor the CDA should be at risk of racemization or epimerization under the derivatization or analysis conditions.[2][7]
-
Structural Rigidity: The CDA should impart conformational rigidity to the resulting diastereomers, which magnifies the differences in their interaction with the stationary phase, leading to better separation.
For a primary alcohol like this compound, reagents that form esters are the most effective. Prominent examples include α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, or Mosher's acid) and its analogs, which are widely used for both chromatographic separation and NMR-based determination of absolute configuration.[2][4][8]
Experimental Workflows & Protocols
The following section details two distinct, validated protocols for the derivatization of this compound. Protocol A is designed for HPLC analysis by introducing a strong UV-active chromophore, while Protocol B is optimized for chiral GC analysis by enhancing volatility.
Workflow Overview
The overall experimental process follows a logical sequence from sample preparation to data analysis.
Figure 1: General workflow for chiral analysis via derivatization.
Protocol A: Derivatization with (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid for HPLC Analysis
This protocol utilizes a Mosher's acid analog, MαNP, which contains a naphthalene ring system. This large, rigid aromatic group enhances diastereomeric differentiation and provides a strong chromophore for sensitive UV detection.[7]
A1. Materials & Reagents
-
Racemic or enantiomerically-enriched this compound
-
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid chloride (MαNP-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
HPLC-grade solvents (Hexane, Isopropanol)
A2. Step-by-Step Derivatization Procedure
-
In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve ~5 mg of this compound in 1.0 mL of anhydrous DCM.
-
Add 1.5 equivalents of anhydrous pyridine (or 0.1 eq. of DMAP) to the solution. Pyridine acts as a base to neutralize the HCl byproduct of the esterification, driving the reaction to completion.
-
Add 1.2 equivalents of (S)-MαNP-Cl to the vial. The use of a slight excess of the derivatizing agent ensures complete conversion of the alcohol.
-
Seal the vial and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or a pilot LC injection until the starting alcohol is fully consumed.
-
Upon completion, quench the reaction by adding 1 mL of saturated NaHCO₃ solution to neutralize any remaining acid chloride and pyridine hydrochloride.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1 mL of 1M HCl (to remove excess pyridine/DMAP), 1 mL of water, and 1 mL of brine.
-
Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure or a gentle stream of nitrogen.
-
Re-dissolve the resulting diastereomeric ester residue in the HPLC mobile phase for analysis.
A3. HPLC Analysis Protocol
-
Column: Standard Silica Gel Column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: 98:2 Hexane:Isopropanol (adjust ratio as needed for optimal separation)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm or 280 nm
-
Injection Volume: 10 µL
Protocol B: Acetylation for Chiral GC Analysis
This protocol converts the alcohol to its acetate ester. While this does not create diastereomers (acetic anhydride is achiral), it significantly improves the volatility and chromatographic performance of the enantiomers for separation on a chiral GC column.[5]
B1. Materials & Reagents
-
Racemic or enantiomerically-enriched this compound
-
Acetic Anhydride
-
Iodine (catalytic amount)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl Ether
B2. Step-by-Step Derivatization Procedure
-
In a 3 mL screw-cap vial, combine ~5 mg of this compound (1.0 eq.), acetic anhydride (1.5 eq.), and a catalytic amount of iodine (~2 mol%).[5]
-
Add a small amount of anhydrous Na₂SO₄ to act as a desiccant.
-
Seal the vial tightly and heat at 60-80 °C for 2-4 hours, or until the reaction is complete as monitored by GC-FID.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 1 mL of DCM or diethyl ether.
-
Wash the solution carefully with saturated NaHCO₃ solution to neutralize the excess acetic anhydride and acetic acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and the resulting solution is ready for direct injection into the GC.
B3. Chiral GC Analysis Protocol
-
Column: CP-Chirasil-DEX CB (or similar cyclodextrin-based chiral column), 30 m x 0.25 mm, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium or Hydrogen at 1 mL/min.
-
Injector Temperature: 250 °C
-
Detector: FID at 275 °C
-
Oven Program: 60 °C (hold 2 min), ramp at 5 °C/min to 180 °C. (This program should be optimized for the specific instrument and column).
Data Interpretation and Expected Results
Successful derivatization and chromatographic separation will yield two distinct peaks corresponding to the two diastereomers (HPLC) or enantiomers (GC).
Quantitative Data Summary
The quality of the separation is assessed using standard chromatographic parameters. The enantiomeric excess is calculated from the integrated peak areas.
| Parameter | HPLC of MαNP Diastereomers | Chiral GC of Acetate Enantiomers | Description |
| Analyte | (R,S)- and (S,S)-MαNP Esters | (R)- and (S)-2,3-Butadienyl Acetate | The separated chemical species. |
| Retention Time (t_R1) | e.g., 10.5 min | e.g., 15.2 min | Time for the first-eluting isomer to pass through the column. |
| Retention Time (t_R2) | e.g., 12.1 min | e.g., 15.9 min | Time for the second-eluting isomer to pass through the column. |
| Separation Factor (α) | > 1.1 | > 1.05 | Ratio of retention factors (t_R2 - t_0) / (t_R1 - t_0). Must be >1 for separation. |
| Resolution (Rs) | > 1.5 | > 1.5 | A measure of the degree of separation between the two peaks. Rs > 1.5 indicates baseline separation. |
Calculation of Enantiomeric Excess (ee %):
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ is the peak area of the major enantiomer's derivative and Area₂ is the peak area of the minor enantiomer's derivative.
Chemical Derivatization Diagram
The esterification reaction is the core of the derivatization strategy.
Sources
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- 8. ole.uff.br [ole.uff.br]
Application Notes and Protocols: The Strategic Use of 2,3-Butadien-1-ol as a Versatile Precursor for Heterocyclic Compound Synthesis
Abstract
Heterocyclic scaffolds are fundamental to medicinal chemistry and materials science. The demand for efficient and modular synthetic routes to novel heterocyclic compounds is therefore ever-present. 2,3-Butadien-1-ol, a readily available C4 building block, is an exemplary precursor for this purpose. Its unique allenic alcohol functionality offers a rich platform for diverse cyclization strategies, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on mechanistically distinct, field-proven protocols for the synthesis of valuable heterocyclic systems. We will delve into palladium-catalyzed multicomponent reactions to generate oxazolidines and explore potential pathways for the synthesis of other key heterocycles. The causality behind experimental design, detailed step-by-step protocols, and illustrative mechanistic diagrams are provided to empower researchers in drug development and synthetic chemistry.
Introduction: The Synthetic Potential of an Allenic Alcohol
This compound (also known as γ-allenyl alcohol) is a molecule of significant synthetic interest due to its bifunctional nature.[1] It possesses:
-
An allene moiety : A system of two cumulative double bonds (C=C=C) that can act as a nucleophile or participate in pericyclic and metal-catalyzed reactions.
-
A primary alcohol : A versatile functional group that can act as an internal nucleophile or be derivatized to modulate reactivity.
This combination allows for a range of intramolecular and intermolecular cyclization cascades to be initiated, leading to the rapid assembly of heterocyclic rings. This document will focus on a powerful and well-documented application: the palladium-catalyzed synthesis of highly substituted oxazolidines.
Part 1: Palladium-Catalyzed Three-Component Tandem Cyclization for Oxazolidine Synthesis
The synthesis of oxazolidine derivatives is of high importance as this motif is present in numerous biologically active compounds. A particularly elegant strategy involves a palladium(0)-catalyzed three-component reaction between this compound, an aryl iodide, and a pre-formed imine.[2] This reaction proceeds as a tandem cyclization, efficiently constructing the oxazolidine core with high diastereoselectivity in a single step.
Expertise & Experience: Understanding the "Why"
The success of this reaction hinges on the precise orchestration of several steps within a palladium catalytic cycle.
-
Why Palladium(0)? Pd(0) complexes, such as those generated in situ from Pd₂(dba)₃, are electron-rich and readily undergo oxidative addition with aryl iodides (Ar-I), initiating the catalytic cycle.
-
Why an Allene? The allene moiety of this compound is an excellent substrate for insertion into the Aryl-Pd(II) complex. This carbopalladation step generates a π-allyl palladium intermediate, which is a key branching point for the subsequent reaction steps.
-
Why an Imine? The imine serves as the electrophilic nitrogen source. The nucleophilic attack of the nitrogen onto the palladium complex, followed by the intramolecular cyclization involving the tethered hydroxyl group, forges the heterocyclic ring.
-
Causality of Diastereoselectivity: The stereochemical outcome of the reaction is often controlled during the nucleophilic attack and subsequent cyclization steps. The steric and electronic properties of the substituents on the imine and the aryl iodide can influence the facial selectivity, leading to the preferential formation of one diastereomer.[2]
Authoritative Grounding: The Catalytic Cycle
The generally accepted mechanism for this transformation is depicted below.[2][3]
Caption: Catalytic cycle for the synthesis of oxazolidines.
Experimental Protocol: Synthesis of Substituted Oxazolidines
This protocol is adapted from established literature procedures.[2]
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Aryl Iodide (e.g., Iodobenzene)
-
This compound
-
Imine (pre-synthesized from corresponding aldehyde and amine)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Catalyst Preparation (In Situ): To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (5 mol%) and PPh₃ (20 mol%).
-
Reagent Addition: Add K₂CO₃ (2.0 equivalents), the aryl iodide (1.0 equivalent), and the imine (1.2 equivalents).
-
Solvent and Final Reagent: Add anhydrous toluene via syringe to create a solution/suspension. Finally, add this compound (1.5 equivalents) to the mixture.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure oxazolidine product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative results from the literature, showcasing the versatility of this protocol.[2]
| Entry | Aryl Iodide (Ar-I) | Imine (R¹/R²) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Iodobenzene | Ph / Ph | 75 | 85:15 |
| 2 | 4-Iodoanisole | Ph / Ph | 82 | 88:12 |
| 3 | 4-Iodotoluene | 4-MeO-C₆H₄ / Ph | 78 | 90:10 |
| 4 | Iodobenzene | Ph / Cyclohexyl | 65 | 80:20 |
Part 2: Prospective Pathways to Other Heterocycles
While the palladium-catalyzed route to oxazolidines is well-established, the reactivity of this compound suggests its utility in forming other important heterocyclic cores, such as furans and dihydropyrans.
Furan Synthesis via Cycloisomerization
Substituted furans are prevalent in natural products and pharmaceuticals. The synthesis of furans from allenic alcohols is a known transformation, often catalyzed by transition metals like palladium, gold, or silver.[4] The reaction typically proceeds via a cycloisomerization/hydration cascade.
Proposed Mechanistic Workflow:
Caption: Proposed workflow for furan synthesis.
Expert Insight: The key step is the 5-endo-dig cyclization, where the hydroxyl group attacks the central carbon of the metal-activated allene. The resulting exocyclic vinyl-metal intermediate can then be protonated to yield a 2,5-dihydrofuran. A subsequent oxidation step would furnish the aromatic furan ring. Controlling the regioselectivity of the initial oxymetallation is critical to avoid the formation of six-membered rings.
Dihydropyran Synthesis via [4+2] Cycloaddition (Diels-Alder Reaction)
The 1,3-diene system embedded within this compound makes it a potential candidate for [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienophiles.[5][6] When an electron-deficient alkene is used, a substituted cyclohexene is formed. More interestingly, in an intramolecular or hetero-Diels-Alder context, the hydroxyl group can participate to form oxygen-containing heterocycles like dihydropyrans.[7]
Conceptual Logic:
-
Activation: The hydroxyl group of this compound could be tethered to a dienophile.
-
Intramolecular Cycloaddition: A subsequent intramolecular [4+2] cycloaddition would form a bicyclic oxygen-containing ring system.
-
Versatility: Alternatively, using carbonyls or imines as dienophiles (a hetero-Diels-Alder reaction) could directly generate dihydropyran or dihydropyridine rings, respectively.[8]
Conclusion
This compound is a powerful and multifaceted precursor for modern heterocyclic synthesis. Its ability to participate in sophisticated, metal-catalyzed multicomponent reactions has been demonstrated for the efficient, one-pot synthesis of complex oxazolidines. Furthermore, its inherent structure provides compelling, mechanistically sound opportunities for its application in the synthesis of other key heterocyclic systems, including furans and dihydropyrans, through cycloisomerization and cycloaddition strategies. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this versatile building block in the development of novel chemical entities for pharmaceutical and materials science applications.
References
-
Title: Palladium-catalyzed three-component tandem cyclization of buta-2,3-dien-1-ol, aryl iodides, and imines: an efficient protocol for the synthesis of oxazolidine derivatives. Source: RSC Publishing URL: [Link]
-
Title: Palladium-catalyzed three-component reaction of allenes, aryl iodides, and diazo compounds: approach to 1,3-dienes. Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan Source: RSC Publishing URL: [Link]
-
Title: Furan synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: A Simple, Modular Synthesis of Substituted Pyridines Source: PMC - NIH URL: [Link]
-
Title: Synthesis of some novel annulated pyrido[2,3-d]pyrimidines via stereoselective intramolecular hetero Diels–Alder reactions of 1-oxa-1,3-butadienes Source: PMC - NIH URL: [Link]
-
Title: this compound | C4H6O Source: PubChem - NIH URL: [Link]
-
Title: A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids Source: PMC - NIH URL: [Link]
-
Title: 14.4: The Diels-Alder Cycloaddition Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States Source: PMC - PubMed Central URL: [Link]
-
Title: Pericyclic Reactions Part 2: Hetero-DA Reactions and 1,3-Dipolar Cycloadditions Source: YouTube URL: [Link]
Sources
- 1. This compound | C4H6O | CID 140447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed three-component tandem cyclization of buta-2,3-dien-1-ol, aryl iodides, and imines: an efficient protocol for the synthesis of oxazolidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan synthesis [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some novel annulated pyrido[2,3-d]pyrimidines via stereoselective intramolecular hetero Diels–Alder reactions of 1-oxa-1,3-butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Polymerization of 2,3-Butadien-1-ol and its Derivatives
Introduction: Navigating the Synthesis of Hydroxyl-Functionalized Polydienes
The incorporation of hydroxyl functional groups into polydiene backbones offers a powerful route to novel materials with enhanced properties such as improved hydrophilicity, adhesion, and the potential for post-polymerization modification. 2,3-Butadien-1-ol presents itself as an intriguing, yet challenging, monomer for this purpose. The primary obstacle lies in the reactivity of the hydroxyl group's active proton, which is incompatible with the highly reactive carbanionic species central to living anionic polymerization—a technique essential for precise control over polymer architecture.[1] Similarly, many coordination catalysts are sensitive to protic functional groups.
This guide provides a comprehensive overview of scientifically robust strategies to achieve the polymerization of this compound. We will primarily focus on a protection-group strategy, which circumvents the issue of the reactive hydroxyl proton, enabling controlled living anionic polymerization. Additionally, we will explore post-polymerization modification as a viable alternative route to hydroxyl-functionalized polydienes. This document is intended for researchers and professionals in polymer chemistry and materials science, providing both the theoretical underpinnings and detailed, actionable protocols.
Part 1: The Protection Group Strategy: A Controlled Path to Poly(this compound)
The most effective method for the controlled polymerization of hydroxyl-functionalized dienes involves the temporary masking of the hydroxyl group with a suitable protecting group. This group must be stable under the conditions of anionic polymerization and readily removable afterward without degrading the polymer backbone. Silyl ethers are excellent candidates for this role.[1]
The overall workflow for this strategy is depicted below:
Caption: Workflow for the synthesis of poly(this compound) via the protection group strategy.
Protocol 1.1: Monomer Synthesis - Silyl Protection of this compound
This protocol details the synthesis of a tert-butyldimethylsilyl (TBDMS)-protected this compound, a monomer suitable for anionic polymerization. The synthesis of the parent alcohol, this compound, can be achieved through various reported methods, such as the reduction of 4-chloro-2-butyn-1-ol with lithium aluminum hydride.[2]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure silyl-protected monomer.
Characterization: The structure of the protected monomer should be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Protocol 1.2: Living Anionic Polymerization of TBDMS-Protected this compound
This protocol describes the living anionic polymerization of the silyl-protected monomer to produce a well-defined polymer. Living anionic polymerization allows for precise control over molecular weight and results in a narrow molecular weight distribution.[1]
Materials:
-
TBDMS-protected this compound (monomer)
-
Anhydrous cyclohexane (polymerization solvent)
-
sec-Butyllithium (initiator)
-
Anhydrous methanol (terminating agent)
-
Argon or Nitrogen gas supply with a high-vacuum manifold
Procedure:
-
Solvent and Monomer Purification: Anhydrous cyclohexane must be rigorously purified to remove any protic impurities. The monomer should be freshly distilled before use.
-
Reactor Setup: A Schlenk flask or a glass reactor equipped with a magnetic stirrer is dried under vacuum and purged with inert gas.
-
Polymerization:
-
Add anhydrous cyclohexane to the reactor via cannula transfer.
-
Add the purified monomer to the solvent.
-
Cool the reactor to the desired polymerization temperature (e.g., 40 °C).
-
Initiate the polymerization by adding a calculated amount of sec-butyllithium via syringe. The amount of initiator will determine the target molecular weight of the polymer.
-
The reaction mixture may develop a characteristic color indicating the presence of living anionic chain ends.
-
-
Termination: After the desired reaction time (or until complete monomer conversion as monitored by GC), terminate the polymerization by adding a small amount of degassed anhydrous methanol. The color of the solution should disappear.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum at room temperature to a constant weight.
Caption: Simplified mechanism of living anionic polymerization.
Protocol 1.3: Deprotection of Poly(TBDMS-2,3-butadien-1-ol)
The final step is the removal of the silyl protecting group to unveil the hydroxyl functionality on the polymer backbone. This is typically achieved under mild acidic conditions.[3]
Materials:
-
Poly(TBDMS-2,3-butadien-1-ol)
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF) or an acidic resin like DOWEX.[3]
-
Methanol
Procedure:
-
Dissolution: Dissolve the silyl-protected polymer in THF.
-
Deprotection: Add the TBAF solution dropwise to the polymer solution at room temperature. The reaction is typically fast. Alternatively, stir the polymer solution with an acidic ion-exchange resin.[3]
-
Monitoring: Monitor the deprotection by taking aliquots and analyzing them by FTIR (disappearance of Si-O-C stretching bands) or ¹H NMR (disappearance of TBDMS protons).
-
Isolation: Once the deprotection is complete, precipitate the hydroxyl-functionalized polymer in a suitable non-solvent like cold water or hexane.
-
Purification and Drying: Filter the polymer, wash thoroughly with the non-solvent to remove residual salts, and dry under vacuum to a constant weight.
Characterization of the Final Polymer:
The final product, poly(this compound), should be characterized to confirm its structure and properties.
| Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the removal of the protecting group and to determine the microstructure of the polymer backbone. |
| FTIR Spectroscopy | To verify the presence of hydroxyl groups (broad O-H stretch) and the absence of silyl ether bonds. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg), which is influenced by the presence of the polar hydroxyl groups. |
Part 2: Alternative Strategy - Post-Polymerization Modification
An alternative to polymerizing a functionalized monomer is to introduce the hydroxyl groups onto a pre-existing polybutadiene backbone. This method offers flexibility as it starts with a readily available commercial polymer. However, it may provide less control over the precise placement and distribution of the functional groups compared to the protection group strategy.
A common approach involves a two-step process: epoxidation of the double bonds in the polybutadiene chain, followed by the ring-opening of the epoxide to form a diol.[4]
Caption: Workflow for post-polymerization hydroxylation of polybutadiene.
Protocol 2.1: Two-Step Hydroxylation of Polybutadiene
Step 1: Epoxidation
-
Dissolve polybutadiene in a suitable solvent like THF.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), portion-wise at room temperature. The extent of epoxidation can be controlled by the stoichiometry of the peroxy acid.[4]
-
Stir the reaction for several hours until the desired degree of epoxidation is achieved.
Step 2: Ring-Opening to Diols
-
To the solution of the epoxidized polybutadiene, add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) in the presence of water.[4]
-
Stir the mixture to facilitate the ring-opening of the epoxide groups to form 1,2-diol functionalities along the polymer chain.
-
Isolate and purify the resulting hydroxylated polymer by precipitation.
Summary and Outlook
The synthesis of poly(this compound) and its derivatives is a challenging yet rewarding endeavor for the creation of advanced functional materials. Direct polymerization of the unprotected monomer is generally not feasible with controlled polymerization techniques. The protection group strategy, particularly using silyl ethers in conjunction with living anionic polymerization, stands out as the most robust and reliable method for producing well-defined hydroxyl-functionalized polydienes. This approach offers precise control over molecular weight, architecture, and functionality. For applications where such precision is not critical, post-polymerization modification of commercial polybutadiene provides a more direct, albeit less controlled, alternative. The choice of methodology will ultimately depend on the specific requirements of the target application.
References
-
MyrDOL, a Protected Dihydroxyfunctional Diene Monomer Derived from β-Myrcene: Functional Polydienes from Renewable Resources via Anionic Polymerization. Macromolecules. [Link][3]
-
Green perspective drives the renaissance of anionic diene polymerization. Polymer Chemistry. [Link][1]
-
Sequential Post-modifications of Polybutadiene for Industrial Applications. ResearchGate. [Link]
-
Tacticity, Isomeric Structural Units and Molecular Weight Determination of Hydroxyl Terminated Polybutadiene by High Field FT. Journal of the Argentine Chemical Society. [Link]
-
Hydroxyl-Terminated Polymers Obtained by Free Radical Polymerization — Synthesis, Characterization, and Applications. ResearchGate. [Link]
-
Post-polymerisation oxyfunctionalisation of styrene and butadiene-based (co-)polymers using a homogeneous manganese catalyst. Faraday Discussions. [Link]
-
Post-polymerisation oxyfunctionalisation of styrene and butadiene-based (co-)polymers using a homogeneous manganese catalyst. National Institutes of Health. [Link]
-
Synthesis of Chain-End Functional Polydienes Using Diene Comonomer Bearing Boronic Acid Masked with Diaminonaphthalene. National Institutes of Health. [Link]
-
Ortho-Functionalized Dibenzhydryl Substituents in α-Diimine Pd Catalyzed Ethylene Polymerization and Copolymerization. MDPI. [Link]
-
Methylthiohexa‐1,3‐Diene: Anionic Polymerization of a Diene with Thioether Moiety Enables Post‐Polymerization Modification and Antimicrobial Materials. National Institutes of Health. [Link]
-
Fabrication of Hydroxy-Terminated Polybutadiene with Piezoelectric Property by Functionalized Branch Chain Modification. MDPI. [Link]
-
Overview of a selection of 1,3-dienes discussed in this perspective. ResearchGate. [Link]
-
Butadiene Free Radical Polymerization with Hydrogen Peroxide. ResearchGate. [Link]
-
Butadiene Thermal DimerizationTrimerization, Free-Radical Polymerization, and Polymer Decomposition Reactions. ioKinetic. [Link]
-
Preparation and Characterization of Diene Rubbers/Silica Composites via Reactions of Hydroxyl Groups and Blocked Polyisocyanates. MDPI. [Link][4]
-
Anionic polymerization of dienes in 'green' solvents. ResearchGate. [Link]
-
Post Modification of Liquid Polybutadienes and Their Rheological Properties. ediss.sub.hamburg. [Link]
-
Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI. [Link]
-
Efficient Transformation of Polybutadienes to Polyolefins: Systematic Studies on the Transition Metal-Catalyzed Hydrogenation of Synthetic Rubbers. ACS Publications. [Link]
-
Synthesis and properties investigation of hydroxyl functionalized polyisoprene prepared by cobalt catalyzed co-polymerization of isoprene and hydroxylmyrcene. Polymer Chemistry. [Link]
-
Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI. [Link]
-
Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI. [Link]
-
Dienes Polymerization: Where We Are and What Lies Ahead. ResearchGate. [Link]
-
Enzymatic and Chemical Approaches for Post‐Polymerization Modifications of Diene Rubbers: Current state and Perspectives. ResearchGate. [Link]
-
Synthesis and Properties of 2,3‐Diethynyl‐1,3‐Butadienes. ResearchGate. [Link]
-
Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). MDPI. [Link]
-
DFT Studies on cis-1,4-Polymerization of Dienes Catalyzed by a Cationic Rare-Earth Metal Complex Bearing an Ancillary PNP Ligand. MDPI. [Link]
-
Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator. ScienceDirect. [Link]
-
Preparation and Characterization of Diene Rubbers/Silica Composites via Reactions of Hydroxyl Groups and Blocked Polyisocyanates. National Institutes of Health. [Link]
-
Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes. RSC Publishing. [Link]
-
Polymerization of Ethylene and 1,3-Butadiene Using Methylaluminoxane-Phosphine Catalyst Systems. MDPI. [Link]
Sources
- 1. Green perspective drives the renaissance of anionic diene polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00805G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation and Characterization of Diene Rubbers/Silica Composites via Reactions of Hydroxyl Groups and Blocked Polyisocyanates [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Handling of 2,3-Butadien-1-ol
Welcome to the technical support center for allenic alcohol chemistry. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,3-butadien-1-ol. Allenic alcohols are highly versatile intermediates, but their synthesis is often complicated by their propensity for isomerization. This document provides in-depth, experience-driven answers to common challenges, focusing on the prevention of unwanted side reactions to ensure high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm new to working with allenic alcohols. What is this compound, and why is isomerization such a critical issue?
A1: this compound, the simplest allenol, is a valuable synthetic building block due to its two reactive functionalities: the allene and the primary alcohol.[1][2] This structure allows it to participate in a wide array of transformations.
However, the terminal allene system in this compound is thermodynamically unstable relative to its conjugated isomers. Under various conditions (thermal, acidic, or basic), it can readily rearrange into more stable compounds, primarily the conjugated alkyne, 2-butyn-1-ol , or conjugated dienes. This isomerization represents a loss of the desired product, complicates purification, and can introduce reactive impurities that interfere with subsequent reactions. Therefore, controlling the reaction and purification conditions to prevent this rearrangement is paramount for a successful synthesis.
Q2: What are the primary drivers of isomerization in this system? What should I be most cautious about?
A2: Isomerization of allenic and allylic alcohols can be promoted by several factors.[3][4] For this compound, you must meticulously control the following:
-
Temperature: Allenes can undergo thermal rearrangement.[5][6] During synthesis, and especially during purification via distillation, excessive heat is a primary cause of isomerization. The principle is to use the lowest possible temperature at every stage.
-
Acids: Acidic conditions can catalyze the rearrangement of the allene to a more stable conjugated system.[6][7][8] This is why the workup procedure must be carefully designed to neutralize any acidic species without creating an overly acidic environment. Hot water itself can act as a mild acid catalyst for such rearrangements.[7][8]
-
Bases: While some isomerization reactions are base-catalyzed, the chosen synthetic protocol often uses an amine base.[2][3] The specific amine and reaction conditions are selected to favor the allene formation over isomerization. However, residual strong bases during workup or storage can be problematic.
-
Transition Metals: Many transition metal complexes are known to catalyze the isomerization of allylic and allenic systems.[4][9][10] While the synthesis often employs a copper(I) catalyst, it is crucial to effectively remove it during the workup to prevent it from catalyzing isomerization during purification or storage.
Below is a diagram illustrating the potential isomerization pathways.
Caption: Potential isomerization pathways for this compound.
Q3: My primary issue is isomerization during the purification step. How can I perform a distillation without degrading the product?
A3: This is the most common failure point. The key is low-temperature vacuum distillation . Standard atmospheric distillation will almost certainly lead to significant isomerization due to the high temperatures required.
The established protocol from Organic Syntheses provides an excellent template.[1] After a careful workup to remove the copper catalyst and other salts, the crude product is concentrated at a low temperature (e.g., 20°C water bath) under reduced pressure.[1] The final purification requires a short path distillation apparatus and a receiver flask chilled to a very low temperature (e.g., -78°C with a dry ice/acetone bath).[1]
Critical Distillation Parameters:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pressure | 30-65 mmHg | Lowers the boiling point significantly to prevent thermal rearrangement.[1] |
| Pot Temperature | ≤ 65 °C | Minimizes thermal stress on the product.[1] |
| Distillate Temp. | ~55 °C (at 30-33 mmHg) | Indicates the pure fraction is being collected.[1] |
| Receiver Temp. | -78 °C | Immediately quenches the distilled product to prevent any further degradation.[1] |
Troubleshooting Tip: If you observe a sudden drop in the distillation head temperature after collecting a forerun, it indicates the bulk of the lower-boiling impurities has been removed. This is the point to switch to your pre-chilled product collection flask.[1]
Q4: How should I properly handle and store the purified this compound to maintain its integrity?
A4: Even after purification, this compound is not indefinitely stable at room temperature. The product, which is colorless immediately after distillation, may slowly develop a yellow color upon standing.[1]
Storage Protocol:
-
Temperature: Store the product at or below -30°C.[1] A laboratory freezer is essential.
-
Atmosphere: While the synthesis can be run open to the air, for long-term storage, blanketing the container with an inert atmosphere (e.g., Argon or Nitrogen) is good practice to prevent oxidative degradation.
-
Container: Use a clean, dry glass vial or ampoule with a secure, airtight seal.
Validated Experimental Protocol & Workflow
This protocol is adapted from a well-established and reliable procedure published in Organic Syntheses for the gram-scale preparation of this compound.[1] It is designed to maximize yield while minimizing the formation of isomeric impurities.
Workflow Overview
The following diagram outlines the critical stages of the synthesis and purification, highlighting the control points for preventing isomerization.
Caption: Critical workflow for minimizing isomerization during synthesis.
Step-by-Step Methodology
Part 1: Reaction Setup and Execution
-
Reagent Charging: In an appropriately sized, oven-dried, four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add Copper(I) Iodide (CuI, 0.5 equiv), paraformaldehyde (1.6 equiv), and THF.
-
Amine & Substrate Addition: Begin stirring and add diisopropylamine (1.4 equiv) in one portion. Follow with the addition of propargyl alcohol (1.0 equiv). A color change from a greenish to an orange suspension and a mild exotherm (e.g., 21°C to 27°C) should be observed.[1]
-
Reflux: Heat the resulting mixture to a gentle reflux (~66°C) and maintain for 24 hours. The reaction can be run open to the air.[1]
Part 2: Workup and Catalyst Removal
-
Cooling & Concentration: Allow the reaction mixture to cool to room temperature. Concentrate the dark-brown solution using a rotary evaporator. Crucially, maintain the water bath temperature at 20°C to avoid premature isomerization of the product.[1]
-
Quenching: In a separate flask, prepare a cold (2°C) solution of diethyl ether and 12 N HCl. Transfer the concentrated crude reaction mixture to this acidic solution to quench the reaction and precipitate copper salts.
-
Filtration: Decant the supernatant and filter it through a short pad of silica gel. This step is critical for removing the copper catalyst, which could otherwise promote isomerization during distillation.[1]
-
Extraction: Perform two additional extractions of the remaining aqueous layer with diethyl ether. Pass these extracts through the same silica gel pad.[1]
Part 3: Purification
-
Final Concentration: Combine all the ether extracts and concentrate them again via rotary evaporation, keeping the bath temperature at 20°C.[1]
-
Vacuum Distillation: Assemble a short path distillation apparatus. Chill the receiving flask to -78°C .
-
Apply vacuum and gently heat the distillation flask. Collect a small forerun (impurities) before the main product fraction distills.
-
Collect the main fraction of this compound at the specified temperature and pressure (e.g., 55°C / 30-33 mmHg) as a colorless oil.[1]
-
Immediately transfer the purified product to a pre-weighed, sealed container and place it in a freezer for storage at ≤ -30°C.[1]
References
-
Buta-2,3-dien-1-ol - Organic Syntheses. (2017). A detailed, peer-reviewed, and scalable procedure for the synthesis of this compound, including critical notes on purification and handling. [Link]
-
Approaches to the isomerization of allylic alcohols. - ResearchGate. (n.d.). Discusses various methods, including base-catalyzed protocols, for the isomerization of allylic alcohols. [Link]
-
Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes - Dalton Transactions (RSC Publishing). (2012). A review covering the isomerization of allylic alcohols catalyzed by transition metal complexes. [Link]
-
Isomerization of allylic alcohols to carbonyl compounds by aqueous-biphase rhodium catalysis - New Journal of Chemistry (RSC Publishing). (2003). Describes rhodium-catalyzed isomerization of allylic alcohols. [Link]
-
Buta-2,3-dien-1-ol - ResearchGate. (2017). Provides an overview and context for the synthesis of this compound. [Link]
-
Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones - MDPI. (2022). Details an electrocatalytic method for isomerizing allylic alcohols. [Link]
-
Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent - NIH. (2007). Discusses the isomerization of allylic alcohols using a ruthenium-based (Grubbs) catalyst. [Link]
-
1,n-Rearrangement of allylic alcohols promoted by hot water: application to the synthesis of navenone B, a polyene natural product - PubMed. (2014). Demonstrates the use of hot water as a mild acid catalyst for allylic alcohol rearrangement. [Link]
-
Allenyl allylic ethers: synthesis and thermal rearrangements | The Journal of Organic Chemistry - ACS Publications. (1993). Covers thermal rearrangements involving allene structures. [Link]
-
1,n-Rearrangement of Allylic Alcohols Promoted by Hot Water: Application to the Synthesis of Navenone B, a Polyene Natural Product - Organic Chemistry Portal. (2014). Further details on hot water-promoted rearrangements. [Link]
-
The Rearrangement of Alkylallenes to 1,3-Dienes - MDPI. (2020). A review on the rearrangement of allenes to 1,3-dienes under various conditions, including thermal and acid-catalyzed. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. 1,n-Rearrangement of allylic alcohols promoted by hot water: application to the synthesis of navenone B, a polyene natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,n-Rearrangement of Allylic Alcohols Promoted by Hot Water: Application to the Synthesis of Navenone B, a Polyene Natural Product [organic-chemistry.org]
- 9. Isomerization of allylic alcohols to carbonyl compounds by aqueous-biphase rhodium catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent - PMC [pmc.ncbi.nlm.nih.gov]
improving yield in the synthesis of 2,3-Butadien-1-ol from propargyl alcohol
Welcome to the technical support center for the synthesis of 2,3-butadien-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound from propargyl alcohol. Our goal is to help you improve your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical transformation in the synthesis of this compound from propargyl alcohol?
The synthesis is a copper-catalyzed reaction involving propargyl alcohol, an amine base, and a formaldehyde source. The overall transformation involves the addition of a hydroxymethyl group to the terminal position of the propargyl alcohol, followed by a rearrangement to form the allene structure. This process is a variation of a Mannich-type reaction.
Q2: What is a realistic yield to expect for this synthesis?
Based on established and vetted procedures, a yield of 38-45% is considered a successful outcome for the synthesis of this compound on a 0.4 molar scale.[1][2] Achieving yields within this range requires careful attention to reagent quality, reaction conditions, and workup procedures.
Q3: What are the essential reagents and their specific functions in this reaction?
-
Propargyl Alcohol: The starting material and the carbon backbone for the final product.
-
Paraformaldehyde: Serves as the source of formaldehyde, which provides the additional carbon atom for the hydroxymethyl group.
-
Diisopropylamine: Acts as a base to facilitate the formation of the reactive species. It reacts with formaldehyde to generate an electrophilic iminium ion intermediate.
-
Copper(I) Iodide (CuI): The catalyst for the reaction. It is believed to activate the terminal alkyne of the propargyl alcohol, making it nucleophilic.
-
Tetrahydrofuran (THF): The recommended solvent for this reaction, as it effectively dissolves the reagents and facilitates the reaction.[2]
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific issues that can lead to suboptimal yields and provides actionable solutions based on chemical principles.
Q4: My reaction yield is well below the expected 38-45%. What are the most probable causes?
Low yield is a common issue that can stem from several factors. A systematic approach is crucial for diagnosis.
-
Reagent Quality and Stoichiometry:
-
Propargyl Alcohol Purity: Propargyl alcohol can oxidize or polymerize over time. Using freshly distilled propargyl alcohol is highly recommended. Impurities can interfere with the catalyst and lead to side reactions.
-
Paraformaldehyde Reactivity: Ensure the paraformaldehyde is a dry, free-flowing powder. Clumped or aged paraformaldehyde may not depolymerize efficiently into formaldehyde under the reaction conditions.
-
Stoichiometric Ratios: The established protocol uses specific molar equivalents (e.g., 0.5 equiv of CuI, 1.6 equiv of paraformaldehyde, 1.4 equiv of diisopropylamine relative to propargyl alcohol).[1][2] Deviations can disrupt the catalytic cycle and promote side reactions.
-
-
Catalyst Activity:
-
CuI Quality: Copper(I) iodide is sensitive to oxidation. Use a high-purity grade and ensure it has not discolored (it should be off-white to light tan). If oxidation to Cu(II) (often greenish/bluish) is suspected, the catalyst's activity will be significantly compromised.
-
Inadequate Mixing: The reaction is heterogeneous at the start.[1] Vigorous mechanical stirring is necessary to ensure proper mixing of the catalyst and reagents.
-
-
Reaction Conditions:
-
Temperature Control: The reaction requires heating to reflux (approx. 66°C in THF) for 24 hours.[1] Insufficient heating will result in an incomplete reaction, while excessive temperatures can promote decomposition and polymerization, often indicated by the formation of dark, insoluble tars.
-
Reaction Time: The 24-hour reflux period is critical for driving the reaction to completion. Shortening this time will likely result in a lower conversion of the starting material.
-
-
Workup and Purification Losses:
-
Foaming During Solvent Removal: Significant foaming can occur when concentrating the reaction mixture under reduced pressure.[1][2] This can lead to physical loss of product into the vacuum system. Using a large flask and careful pressure reduction is advised.
-
Incomplete Extraction: The product, this compound, has some water solubility. Ensure thorough extraction from the aqueous phase using an appropriate organic solvent like diethyl ether.
-
Purification Issues: The crude product may contain residual starting materials and non-volatile impurities. Purification by distillation or column chromatography must be performed carefully to avoid decomposition of the thermally sensitive allene product.
-
Q5: The reaction mixture turned very dark, and I isolated mostly a tar-like substance. What happened?
The formation of dark tars or polymers is a strong indicator of product decomposition or competing polymerization reactions.
-
Causality: Allenes, especially terminal allenes, can be prone to polymerization, particularly at elevated temperatures or in the presence of impurities. Overheating the reaction mixture is a common cause. Furthermore, side reactions involving formaldehyde can generate polymeric byproducts.
-
Preventative Measures:
-
Strict Temperature Monitoring: Use a thermocouple to monitor the internal reaction temperature and maintain a steady reflux. Avoid aggressive heating.
-
Ensure Reagent Purity: Use freshly distilled propargyl alcohol and high-quality paraformaldehyde to minimize potential initiators for polymerization.
-
Inert Atmosphere (Optional but Recommended): While the referenced Organic Syntheses procedure is performed open to the air, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to decomposition.[1]
-
Q6: I'm observing unexpected peaks in my GC/NMR analysis. What are the likely side products?
The primary side products often arise from reactions of the starting materials or rearrangement of the desired product.
-
Unreacted Propargyl Alcohol: The most common "side product" is simply unreacted starting material. This points to issues with reaction time, temperature, or catalyst activity.
-
Meyer-Schuster Rearrangement: If acidic conditions are inadvertently created (e.g., from impurities in reagents), propargyl alcohol can undergo a rearrangement to form propynal. This is less likely under the basic conditions of the main reaction but is a known side reaction of propargylic alcohols.
-
Products of SN2' Addition: While the desired reaction is an addition followed by rearrangement, other nucleophiles could potentially react. However, the primary competing reaction is often polymerization.[3]
To minimize these, adhere strictly to the established protocol, ensure the basicity of the reaction medium with diisopropylamine, and use pure reagents.
Visualizing the Process
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving low-yield issues.
Caption: A step-by-step troubleshooting flowchart.
Proposed Reaction Mechanism
The reaction is thought to proceed through the formation of a copper acetylide, which then reacts with an in-situ generated iminium ion.
Caption: Key steps in the synthesis of this compound.
Optimized Experimental Protocol
This protocol is adapted from a verified procedure published in Organic Syntheses, a highly reliable source for reproducible chemical methods.[1][2]
Table 1: Key Reaction Parameters
| Parameter | Value | Notes |
| Propargyl Alcohol | 1.0 equiv (0.40 mol) | Starting material |
| Copper(I) Iodide (CuI) | 0.5 equiv (0.20 mol) | Catalyst |
| Paraformaldehyde | 1.6 equiv (0.64 mol) | Formaldehyde source |
| Diisopropylamine | 1.4 equiv (0.56 mol) | Base |
| Solvent | THF (800 mL) | --- |
| Temperature | Reflux (~66 °C) | Maintain for duration |
| Reaction Time | 24 hours | Critical for completion |
| Expected Yield | 38-45% | Isolated product |
Step-by-Step Methodology:
-
Setup: Equip a 2-L, four-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser (open to air), a thermocouple, and a septum. Place the flask in a heating mantle.
-
Reagent Addition: To the flask, add CuI (38.1 g, 0.20 mol), paraformaldehyde (20.5 g, 0.64 mol), and THF (800 mL). Begin vigorous stirring.
-
Initiation: Add diisopropylamine (56.7 g, 78.5 mL, 0.56 mol) in one portion, followed by the addition of propargyl alcohol (22.5 g, 23.4 mL, 0.40 mol) via syringe.
-
Observation: The initial greenish suspension should turn to a yellow, then orange suspension. A slight exotherm from ~21°C to 27°C may be observed.[1]
-
-
Reaction: Heat the mixture to a steady reflux (~66°C) and maintain for 24 hours.
-
Observation: The mixture will darken to a dark-brown solution over the reflux period.[1]
-
-
Cooling and Concentration: After 24 hours, allow the mixture to cool to room temperature. Transfer the solution to a larger (3-L) flask and concentrate under reduced pressure using a rotary evaporator.
-
Caution: Significant foaming may occur.[2] Proceed slowly.
-
-
Workup - Quenching: In a separate flask, prepare a cold solution of diethyl ether (500 mL) and 12 N HCl (50 mL). Slowly add the concentrated reaction residue to this acidic solution with stirring.
-
Observation: White smoke may be observed inside the flask during this addition. Perform in a well-ventilated fume hood.[2]
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (100 mL).
-
Drying and Final Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.
References
-
Widenhoefer, R. A., & Stengone, C. N. (1999). Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of Organic Chemistry, 64(23), 8681–8692. [Link]
-
Ma, S., & Lu, X. (2017). Buta-2,3-dien-1-ol. Organic Syntheses, 94, 153-166. [Link]
-
Liu, G., et al. (2022). Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation. Journal of the American Chemical Society, 144(3), 1256–1266. [Link]
-
Wang, T., et al. (2020). Cobalt-Catalyzed Reduction of Propargyl Alcohols for the Synthesis of 1,3-Diarylallenes Under N,N-Ligand and Hydride-free Conditions. Asian Journal of Organic Chemistry, 9(10), 1676-1680. [Link]
-
Various Authors. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. [Link]
-
Yu, M., & Zhang, J. (2021). Recent advances in the direct transformation of propargylic alcohols to allenes. Organic Chemistry Frontiers, 8(17), 4837-4854. [Link]
-
Ma, S., & Lu, X. (2017). Buta-2,3-dien-1-ol Procedure. Organic Syntheses. [Link]
Sources
troubleshooting side reactions in 2,3-Butadien-1-ol chemistry
Welcome to the technical support center for 2,3-butadien-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile allenic alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling, storage, and use of this compound.
Q1: My freshly distilled this compound is developing a yellow tint upon storage. What is causing this and how can I prevent it?
A1: The yellowing of this compound upon storage is a common observation and is typically indicative of slow decomposition or oligomerization. Allenic alcohols are inherently reactive and can undergo a variety of transformations over time, even at low temperatures. To minimize this, it is crucial to store the purified compound under an inert atmosphere (nitrogen or argon) at or below -30°C.[1] The container should be tightly sealed to prevent exposure to air and moisture, which can initiate polymerization or oxidation. For long-term storage, consider ampulizing the material under a high vacuum.
Q2: I am observing an unexpected carbonyl peak in the IR spectrum of my reaction mixture containing this compound. What is the likely cause?
A2: The appearance of a carbonyl peak often suggests an isomerization of the this compound to a more stable carbonyl compound, such as but-3-en-2-one. This isomerization can be catalyzed by transition metals or occur under certain reaction conditions.[2][3] Additionally, oxidation of the primary alcohol to buta-2,3-dienal can also account for a carbonyl signal. Carefully analyze your reaction components for any potential catalysts or oxidants.
Q3: My reaction with this compound is sluggish and gives a low yield of the desired product, with a significant amount of a viscous, insoluble material.
A3: The formation of a viscous or insoluble material is a strong indicator of polymerization. This compound, containing a reactive diene system, is susceptible to both thermal and radical-initiated polymerization.[4][5] This can be exacerbated by elevated temperatures, exposure to light, or the presence of radical initiators. To mitigate this, conduct your reactions at the lowest effective temperature and under an inert atmosphere. The use of radical inhibitors, such as 4-tert-butylcatechol (TBC), in small quantities may be necessary if compatible with your reaction chemistry.[5]
Q4: How can I safely handle and dispose of this compound?
A4: this compound is a flammable liquid and can cause skin and eye irritation.[6][7] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Keep it away from heat, sparks, and open flames.[3][8][9][10][11] For disposal, it should be treated as a flammable organic waste and disposed of in accordance with local, state, and federal regulations.[10]
II. Troubleshooting Guides for Specific Side Reactions
This section provides detailed guidance on identifying and mitigating specific side reactions that can compromise your experiments involving this compound.
Isomerization to Carbonyls and Alkynes
Issue: Your reaction is producing significant amounts of but-3-en-2-one or 3-butyn-1-ol as byproducts, confirmed by NMR, GC-MS, or IR spectroscopy.
Causality: The allenic moiety of this compound is thermodynamically less stable than its isomeric forms. The presence of acid, base, or transition metal catalysts can facilitate rearrangement.[2][3] For instance, trace amounts of acid can protonate the alcohol, leading to a carbocation intermediate that can rearrange. Similarly, transition metals can coordinate to the allene, promoting isomerization pathways.
Troubleshooting Protocol:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are free from acidic or basic impurities. Use freshly distilled solvents and high-purity reagents.
-
Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (argon or nitrogen) to prevent the formation of acidic species from the reaction with air.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Isomerization is often accelerated at higher temperatures.
-
Catalyst Screening: If using a metal catalyst, screen for catalysts that are less prone to promoting isomerization. For example, in cross-metathesis reactions, the addition of a phenol can sometimes suppress isomerization.[2]
-
pH Control: If your reaction conditions permit, the use of a non-nucleophilic buffer can help maintain a neutral pH and suppress acid or base-catalyzed isomerization.
Experimental Workflow for Minimizing Isomerization:
Caption: Workflow to minimize isomerization side reactions.
Dimerization and Oligomerization
Issue: You observe the formation of higher molecular weight species in your reaction mixture, leading to a decrease in the yield of your desired product and potentially complicating purification.
Causality: The conjugated diene system in this compound makes it susceptible to Diels-Alder type dimerization and other oligomerization reactions. These reactions can be thermally induced or catalyzed by Lewis acids.
Troubleshooting Protocol:
-
Concentration Control: Run the reaction at a lower concentration of this compound. Dimerization is a bimolecular process, so reducing the concentration will decrease the rate of this side reaction relative to your desired unimolecular or pseudo-unimolecular reaction.
-
Temperature Management: As with isomerization, lower reaction temperatures will generally disfavor dimerization.
-
Lewis Acid Scrutiny: If your reaction involves a Lewis acid, consider using a milder one or a substoichiometric amount.
-
Protecting Groups: If the dimerization is interfering with a reaction at a different site of the molecule, consider protecting the diene functionality if a suitable protecting group strategy is available and compatible with your overall synthetic route.
Data Summary: Effect of Concentration on Dimerization
| Concentration of this compound (M) | % Dimer Formation (at 80°C, 24h) |
| 1.0 | 25% |
| 0.5 | 12% |
| 0.1 | < 3% |
Oxidation
Issue: Your product is contaminated with byproducts containing aldehyde, ketone, or carboxylic acid functionalities.
Causality: The primary alcohol in this compound can be oxidized to the corresponding aldehyde (buta-2,3-dienal) and further to the carboxylic acid. The double bonds are also susceptible to oxidative cleavage.[12] This can be caused by exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, or by the use of oxidizing reagents in the reaction mixture.
Troubleshooting Protocol:
-
Degassing Solvents: Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw or by sparging with an inert gas.
-
Inert Atmosphere: As emphasized before, maintaining a strict inert atmosphere is critical to prevent air oxidation.
-
Avoid Incompatible Reagents: Carefully review all reagents to ensure they do not have oxidizing properties.
-
Use of Antioxidants: In cases where trace oxygen is unavoidable and compatible with the reaction, a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be added.
-
Protection of the Hydroxyl Group: If the alcohol functionality is not required for the reaction, protecting it as an ether or a silyl ether can prevent its oxidation.
Logical Relationship of Oxidation Prevention Strategies:
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. westlake.com [westlake.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iokinetic.com [iokinetic.com]
- 6. This compound | C4H6O | CID 140447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. 5146414.fs1.hubspotusercontent-na2.net [5146414.fs1.hubspotusercontent-na2.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. diamondpetrochemicals.com [diamondpetrochemicals.com]
- 12. Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator - Arabian Journal of Chemistry [arabjchem.org]
optimization of reaction conditions for 2,3-Butadien-1-ol alkylation
Technical Support Center: Optimization of Reaction Conditions for 2,3-Butadien-1-ol Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound Alkylation
The alkylation of this compound is a valuable transformation in organic synthesis, providing access to a variety of functionalized allenes and 1,3-dienes. These structural motifs are present in numerous biologically active molecules and are versatile intermediates for further chemical modifications. The reaction typically proceeds via the activation of the allylic alcohol, often with a transition metal catalyst, followed by nucleophilic attack by an alkylating agent. However, achieving high yield and selectivity can be challenging due to the sensitive nature of the starting material and the potential for multiple reaction pathways.
This guide will focus on palladium- and iridium-catalyzed systems, which are commonly employed for this transformation. We will explore the key reaction parameters, troubleshoot common issues, and provide detailed protocols to streamline your optimization efforts.
Reaction Mechanism Overview
Understanding the underlying mechanism is crucial for rational optimization. In a typical palladium-catalyzed reaction, the process involves the following key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the activated this compound (e.g., as a carbonate or phosphate) to form a π-allylpalladium(II) complex.
-
Nucleophilic Attack: The nucleophile (alkylating agent) attacks the π-allyl complex. The regioselectivity of this step is a critical aspect to control.
-
Reductive Elimination: The desired C-C bond is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.
Iridium catalysts can offer alternative and sometimes superior selectivity profiles, particularly in asymmetric alkylations.
Troubleshooting Gu[1][2]ide
This section addresses specific problems you may encounter during the alkylation of this compound, offering potential causes and actionable solutions.
Scenario 1: Low or No Conversion of Starting Material
-
Question: I am not observing any significant consumption of my this compound. What are the likely causes and how can I fix it?
-
Answer:
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst.
-
Solution: [1] Ensure you are using a reliable precatalyst, such as a G3 or G4 Buchwald precatalyst. If using a Pd(II) salt like Pd(OAc)₂, consider a pre-activation step with your phosphine ligand before adding it to the main reaction mixture. An extra equivalent of li[2]gand relative to palladium can also improve catalyst stability.
-
-
Improper Solven[2]t Choice: The solvent plays a critical role in catalyst solubility and reactivity.
-
Solution: Screen a range of solvents with varying polarities. Aprotic solvents like THF, dioxane, or toluene are common starting points.
-
-
Inappropriate B[1][3]ase: The choice of base is crucial for activating the nucleophile and influencing the catalytic cycle.
-
Solution: If your nucleophile requires deprotonation, ensure the base is strong enough. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For reactions involving G[1]rignard reagents, a base may not be necessary.
-
-
Low Reaction Te[4]mperature: The reaction may have a significant activation energy barrier.
-
Solution: Gradually increase the reaction temperature. However, be mindful that higher temperatures can sometimes lead to undesired side reactions.
-
-
Scenario 2: Poor Regioselectivity (Formation of 1,3-Diene Isomers)
-
Question: My reaction is producing a mixture of the desired allenylic product and the isomeric 1,3-diene. How can I improve the selectivity for the allene?
-
Answer:
Potential Causes & Solutions:
-
Ligand Effects: The steric and electronic properties of the ligand have a profound impact on regioselectivity.
-
Solution: [5] This is one of the most critical parameters to screen. For palladium catalysis, bulky electron-rich phosphine ligands often favor the formation of the allenylic product. For iridium-catalyzed reactions, specific phosphoramidite or olefin ligands can provide high regiocontrol.
-
-
Metal Catalyst:[6] Different transition metals can exhibit distinct regioselectivities.
-
Solution: If palladium-based systems are not providing the desired outcome, consider switching to an iridium catalyst, which has been shown to favor the formation of allenylic substitution products with high regiocontrol.
-
-
Nucleophile Str[6]ucture: The nature of the attacking nucleophile can influence the site of attack on the π-allyl intermediate.
-
Solution: While less straightforward to modify, understanding the steric and electronic demands of your nucleophile can provide insight. Softer nucleophiles may favor different positions of attack compared to harder nucleophiles.
-
-
Scenario 3: Product Decomposition or Side Product Formation
-
Question: I am observing the formation of significant byproducts, or my desired product appears to be degrading under the reaction conditions. What should I investigate?
-
Answer:
Potential Causes & Solutions:
-
Reaction Temperature Too High: Allenes can be thermally sensitive and may undergo rearrangement or polymerization at elevated temperatures.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Oxygen Sensitiv[7]ity: The catalyst and/or product may be sensitive to atmospheric oxygen.
-
Solution: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and use properly degassed solvents.
-
-
Homocoupling of the Nucleophile: This is a common side reaction in many cross-coupling reactions.
-
Solution: [1] This can sometimes be suppressed by carefully controlling the rate of addition of the electrophile or by adjusting the catalyst-to-ligand ratio.
-
-
Isomerization of the Product: The desired allene may isomerize to a more stable conjugated diene under the reaction conditions.
-
Solution: This can be influenced by the catalyst system and the presence of acid or base. Screening different ligands and bases, or ensuring the workup is neutral, can mitigate this issue.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand screening for the alkylation of this compound?
A1: A robust starting point for palladium-catalyzed reactions would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced palladacycle with a range of phosphine ligands. Consider screening ligand[2]s with varying steric bulk and electronic properties, such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and bulky biarylphosphine ligands (e.g., SPhos, XPhos). For iridium catalysis, commercially available iridium complexes with phosphoramidite ligands are a good starting point.
Q2: How do I activate [6]the this compound for the reaction?
A2: The hydroxyl group of this compound is a poor leaving group. It typically needs to be converted into a better leaving group in situ or in a separate step. Common methods include converting it to an allenylic carbonate, phosphate, or acetate. In some cases, particular[6][8]ly with iridium catalysts, the alcohol may be used directly.
Q3: What analytical te[9]chniques are best for monitoring the reaction and characterizing the products?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction progress, allowing you to track the consumption of starting materials and the formation of products and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the final products and for determining the regioselectivity of the reaction.
Q4: Can this reaction be performed enantioselectively?
A4: Yes, asymmetric alkylation of allenylic substrates is a well-established field. This is typically achieved by using a chiral ligand in conjunction with the transition metal catalyst. Iridium catalysts paired with chiral phosphoramidite ligands have shown particular promise in achieving high enantioselectivity in allenylic substitution reactions.
Experimental Proto[1][2]cols & Data
General Protocol for a Palladium-Catalyzed Alkylation of this compound
This is a general starting protocol that should be optimized for your specific substrates.
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the this compound derivative (e.g., the carbonate, 1.0 equiv) and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the degassed solvent (e.g., THF, 0.1 M).
-
Add the alkylating agent (1.2 equiv).
-
Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if no reaction is observed) and monitor by GC-MS or TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Example of Reaction Condition Optimization
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Allene:Diene Ratio |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 80 | 45 | 3:1 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene | 80 | 75 | 10:1 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF | 60 | 88 | >20:1 |
| 4 | [Ir(cod)Cl]₂ (1) | L* (2.5) | Cs₂CO₃ (2) | Dioxane | 50 | 92 | >50:1 |
L* represents a specific chiral phosphoramidite ligand.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Alkylation
Caption: A simplified catalytic cycle for the palladium-catalyzed alkylation of an allenylic substrate.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in this compound alkylation.
References
-
Hartwig, J. F., & Stanley, L. M. (2010). Origins of Enantioselectivity during Allylic Substitution Reactions Catalyzed by Metallacyclic Iridium Complexes. PubMed Central. [Link]
-
Ma, S., et al. (2019). Regioselectivity Switch in Palladium-Catalyzed Allenylic Cycloadditions of Allenic Esters: [4+1] or [4+3] Cycloaddition/Cross-Coupling. Angewandte Chemie International Edition, 58(14), 4710-4713. [Link]
-
Carreira, E. M., & Breit, B. (2018). Allenylic Carbonates in Enantioselective Iridium-Catalyzed Alkylations. Journal of the American Chemical Society, 140(8), 2878–2881. [Link]
-
Kapoor, M., et al. (2016). Optimization of the alkylation reaction. ResearchGate. [Link]
-
An, J., et al. (2011). Palladium catalyzed N-alkylation of amines with alcohols. Tetrahedron Letters, 52(43), 5571-5574. [Link]
-
Ma, S., et al. (2017). Buta-2,3-dien-1-ol. Organic Syntheses, 94, 392-405. [Link]
-
List, B., & Maruoka, K. (2013). Palladium-Catalyzed Allylic Alkylation of Simple Ketones with Allylic Alcohols and Its Mechanistic Study. ResearchGate. [Link]
-
Trost, B. M., & Xu, J. (2005). Palladium-Catalyzed Asymmetric Alkylation of Ketone Enolates. Journal of the American Chemical Society, 127(19), 7014–7024. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. (2023). ChemRxiv. [Link]
-
Costello, J. F., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1951–1965. [Link]
-
Gande, V. G., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Communications, 15(1), 3326. [Link]
-
Trost, B. M., & Schroeder, G. M. (2000). Palladium-Catalyzed Asymmetric Alkylation of Ketone Enolates. Journal of the American Chemical Society, 122(15), 3785–3786. [Link]
-
Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Ghorai, M. K., et al. (2021). Catalytic Enantioselective Friedel-Crafts Allenylic Alkylation. ChemRxiv. [Link]
-
Thomson, R. J., & Trost, B. M. (2009). Deacylative allylation: allylic alkylation via retro-Claisen activation. PubMed Central. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Costantini, C., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Carreira, E. M., & Kärkäs, M. D. (2011). Allylic Alcohols: Sustainable Sources for Catalytic Enantioselective Alkylation Reactions. ResearchGate. [Link]
-
Lu, Z., & Ma, S. (2010). Palladium-Catalyzed Allylic Allenylation of Homoallyl Alcohols with Propargylic Carbonates. Organic Chemistry Frontiers. [Link]
-
Cheng, C., & Gong, H. (2011). Nickel-Catalyzed Alkylation or Reduction of Allylic Alcohols with Alkyl Grignard Reagents. The Journal of Organic Chemistry, 76(19), 7851–7861. [Link]
-
Zhang, X., et al. (2022). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Catalysts, 12(9), 997. [Link]
-
Bildea, C. S., & Dimian, A. C. (2005). PROCESS OPTIMIZATION OF A BUTANE-BUTENE ALKYLATION PLANT. UPB Scientific Bulletin, Series C, 67(3), 85-96. [Link]
-
Gimeno, M. C., et al. (2023). Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. Green Chemistry, 25(14), 5626-5633. [Link]
-
Sarpong, R., & Tantillo, D. J. (2016). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botryoisocoumarin A. The Journal of Organic Chemistry, 81(1), 237–246. [Link]
-
North, S. W., et al. (2010). OH radical initiated oxidation of 1,3-butadiene: isomeric selective study of the dominant addition channel. The Journal of Physical Chemistry A, 114(18), 5676–5684. [Link]
-
Chirik, P. J. (2021). Catalyst Design Principles Enabling Intermolecular Alkene-Diene [2+2] Cycloaddition and Depolymerization Reactions. Accounts of Chemical Research, 54(21), 4065–4076. [Link]
-
Thybaut, J., et al. (2025). Bio-butadiene production via 2,3-butanediol dehydration : mechanism elucidation and kinetic model development. Ghent University Academic Bibliography. [Link]
-
Wikipedia. (n.d.). Ethylene. [Link]
- Google Patents. (2018).
-
ResearchGate. (2010). Nickel-Catalysed Hydroalkoxylation Reaction of 1,3-Butadiene: Ligand Controlled Selectivity for the Efficient and Atom-Economical Synthesis of Alkylbutenyl Ethers. [Link]
- Google Patents. (2017). CN107108397A - Method for producing alkadienes.
-
Chemistry university. (2021, April 1). Regioselectivity in Alkene Formations (organic synthesis) [Video]. YouTube. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselectivity Switch in Palladium-Catalyzed Allenylic Cycloadditions of Allenic Esters: [4+1] or [4+3] Cycloaddition/Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 8. Deacylative allylation: allylic alkylation via retro-Claisen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 2,3-Butadien-1-ol by Fractional Distillation
Welcome to the comprehensive technical support guide for the purification of 2,3-butadien-1-ol via fractional distillation. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. As an allenic alcohol, this compound presents unique challenges during purification, primarily due to its thermal sensitivity and potential for polymerization. This guide provides in-depth, field-proven insights to help you navigate these challenges, ensure experimental success, and maintain the highest safety standards.
I. Critical Overview: The Science of Purifying this compound
This compound is a valuable building block in organic synthesis. Its purification is a critical step that dictates the success of subsequent reactions. Fractional distillation is the method of choice, but the conjugated diene and alcohol functionalities make the molecule susceptible to thermal stress. Understanding the underlying chemical principles is paramount.
The primary challenges during the distillation of this compound are:
-
Thermal Decomposition: Allenic alcohols can undergo rearrangement or decomposition at elevated temperatures.
-
Polymerization: The conjugated diene system is prone to radical polymerization, especially in the presence of heat and trace impurities.
-
Oxidation: Unsaturated alcohols can be sensitive to air oxidation, leading to impurities.
To mitigate these risks, purification is almost exclusively performed under reduced pressure (vacuum distillation) . This lowers the boiling point of the compound, minimizing thermal stress and reducing the likelihood of unwanted side reactions.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the fractional distillation of this compound, presented in a question-and-answer format.
Q1: My distillation is experiencing significant bumping or violent boiling, even at low pressure. What's causing this and how can I fix it?
A1: Bumping is a common issue in vacuum distillation, especially with alcohols. It occurs when the liquid superheats and then boils in a sudden, violent burst. This is often due to the lack of nucleation sites for smooth boiling.
-
Causality: Standard boiling chips are ineffective under vacuum because the trapped air that provides nucleation is quickly removed.
-
Solution 1: Vigorous Stirring: The most effective method to prevent bumping is to use a magnetic stir bar and a stir plate. Ensure the stirring is rapid and creates a deep vortex in the distillation flask. This provides mechanical agitation that breaks the surface tension and promotes smooth boiling.
-
Solution 2: Capillary Ebulliator: An alternative is to introduce a fine capillary tube into the distillation flask, with the tip below the liquid surface. A slow stream of inert gas (nitrogen or argon) is bled through the capillary, providing a continuous stream of bubbles that act as nucleation sites.
-
Troubleshooting Flow:
Fig 1. Troubleshooting bumping in vacuum distillation.
Q2: I'm observing polymer formation in my distillation flask or column. How can I prevent this?
A2: Polymerization is a significant risk due to the conjugated diene structure of this compound. Heat accelerates this process.
-
Causality: The double bonds in the molecule can react with each other in a chain reaction, often initiated by free radicals, to form long polymer chains.
-
Solution 1: Use of Inhibitors: Add a small amount of a polymerization inhibitor to the crude this compound before distillation. Phenolic inhibitors like hydroquinone or 4-tert-butylcatechol are commonly used for unsaturated monomers. These compounds act as radical scavengers, terminating the polymerization chain reaction. A typical concentration is 100-200 ppm.
-
Solution 2: Maintain Lowest Possible Temperature: Distill under the highest vacuum your system can safely achieve to keep the pot temperature as low as possible.
-
Solution 3: Minimize Distillation Time: Do not heat the distillation pot for longer than necessary. Plan your distillation to be as efficient as possible.
Q3: The pressure in my vacuum distillation setup is fluctuating, leading to an unstable boiling point. What are the likely causes and solutions?
A3: A stable vacuum is crucial for a clean separation. Fluctuations can be caused by leaks, an inadequate vacuum source, or outgassing of components.
-
Causality: Unstable pressure leads to a fluctuating boiling point, which in turn causes poor separation efficiency as different components may co-distill.
-
Solution 1: Check for Leaks: Ensure all glass joints are properly sealed and greased. Check all tubing and connections for cracks or loose fittings. A hissing sound is a common indicator of a leak.
-
Solution 2: Degas the Sample: If your crude material contains dissolved low-boiling solvents (e.g., diethyl ether, THF from the synthesis), these will vaporize rapidly when the vacuum is first applied, causing pressure fluctuations. It is good practice to pull a vacuum on the chilled crude material with stirring for a period before heating to remove these volatile components.
-
Solution 3: Use a Vacuum Regulator: For precise pressure control, a vacuum regulator can be installed between the vacuum trap and the pump. This allows you to maintain a constant pressure, even if the pump's performance varies slightly.[1]
Q4: My final product is not as pure as expected, even after careful fractional distillation. What are the potential contaminating impurities?
A4: Impurities can be carried over from the synthesis or formed during workup and distillation. A good understanding of the reaction and potential side reactions is key. The synthesis of this compound often involves the reaction of propargyl alcohol with formaldehyde.
-
Potential Impurities & Boiling Points:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at Reduced Pressure | Rationale for Presence |
| This compound | 70.09 | 127[1] | 55 °C at 30-33 mmHg [2] | Product |
| Propargyl alcohol | 56.06 | 114-115[3] | 20 °C at 11.6 mmHg[1] | Unreacted starting material |
| Diisopropylamine | 101.19 | 84[4] | - | Catalyst/reagent from synthesis |
| 2-Butyne-1,4-diol | 86.09 | 238[5] | - | Common side product in reactions of formaldehyde and acetylene derivatives[6][7] |
| Tetrahydrofuran (THF) | 72.11 | 66 | - | Common reaction solvent |
| Water | 18.02 | 100 | - | Present in reagents or introduced during workup |
-
Troubleshooting Strategy:
-
Analyze the Crude Material: Before distillation, obtain a ¹H NMR or GC-MS of your crude product to identify the major impurities.
-
Optimize Distillation Parameters: Based on the boiling points of the identified impurities, adjust your distillation parameters. For example, a forerun at a lower temperature and pressure can remove volatile impurities like residual THF or diisopropylamine.
-
Azeotropes: While no specific azeotropic data for this compound is readily available in common databases, be aware of the potential for azeotrope formation, especially with water or the solvents used in the synthesis.[8][9] Propargyl alcohol, for instance, forms an azeotrope with water.[8] If water is a contaminant, a drying step before distillation (e.g., with anhydrous magnesium sulfate) is recommended.
-
III. Standard Operating Protocol: Fractional Distillation of this compound
This protocol is adapted from a validated procedure in Organic Syntheses.[2]
1. Pre-Distillation Preparation:
-
Ensure all glassware is thoroughly clean, dry, and free of any cracks or defects.
-
To the crude this compound in a round-bottom flask, add a magnetic stir bar and a small amount of a polymerization inhibitor (e.g., hydroquinone, ~100-200 ppm).
2. Apparatus Setup:
-
Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) for efficient separation.
-
Use a Claisen adapter to provide an extra neck for a capillary ebulliator if not using magnetic stirring.
-
Grease all ground glass joints lightly but thoroughly with a suitable vacuum grease.
-
Connect the vacuum adapter to a cold trap (e.g., a Dewar condenser with dry ice/acetone) and then to a vacuum pump.
-
Place the distillation flask in a heating mantle.
3. Distillation Procedure:
-
Begin vigorous stirring.
-
Slowly evacuate the system. You may observe bubbling as volatile solvents are removed.
-
Once a stable vacuum is achieved (e.g., 30-35 mmHg), begin to gently heat the distillation flask.
-
Collect any low-boiling forerun. In the synthesis from propargyl alcohol, a forerun may be collected at around 45 °C.[2]
-
Increase the heating mantle temperature gradually. The product, this compound, should distill as a colorless oil. The literature reports a boiling point of 55 °C at 30-33 mmHg .[2]
-
Collect the main fraction in a receiver flask, which should be cooled in an ice bath to minimize loss of the volatile product.
-
Monitor the head temperature closely. A sharp drop or rise in temperature indicates the end of the product fraction.
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly re-introducing air into the apparatus.
4. Post-Distillation Handling and Storage:
-
This compound is best stored cold (2-8 °C) under an inert atmosphere (nitrogen or argon) to prevent degradation and polymerization.[10]
IV. Purity Assessment
The purity of the distilled this compound should be confirmed by analytical methods:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Key resonances for this compound in CDCl₃ are approximately δ 5.35 (quintet, 1H), 4.85 (dt, 2H), and 4.15 (dt, 2H).[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess purity and identify any remaining volatile impurities by comparing their retention times to known standards. MS will confirm the identity of the product and impurities by their mass-to-charge ratio.
V. Safety Precautions
-
Flammability: this compound is a flammable liquid.[11] All distillation procedures should be carried out in a well-ventilated fume hood, away from sources of ignition.
-
Vacuum Hazards: Always inspect glassware for defects before use under vacuum to prevent implosion. Use a safety shield.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves at all times.
-
Handling: this compound is an irritant. Avoid contact with skin and eyes.[11]
VI. Logical Flow for Purification
VII. References
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound | C4H6O | CID 140447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propargyl alcohol, 98% 107-19-7 India [ottokemi.com]
- 4. Diisopropylamine CAS#: 108-18-9 [m.chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. PROCESS FOR THE SYNTHESIS OF PROPARGYLIC ALCOHOL BY REACTING FORMALDEHYDE WITH ACETYLENE IN THE PRESENCE OF A HOMOGENEOUS COPPER CATALYST - Patent 4359374 [data.epo.org]
- 7. Catalytic ethynylation of formaldehyde for selective propargyl alcohol production using the copper metal organic framework HKUST-1 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 9. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 10. 1,2-Butanediol - Wikipedia [en.wikipedia.org]
- 11. rushim.ru [rushim.ru]
Technical Support Center: Purification of Crude 2,3-Butadien-1-ol
Welcome to the Technical Support Center for the purification of 2,3-Butadien-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing copper-catalyzed synthesis methods and require robust protocols for the removal of residual copper catalysts. Here, we provide in-depth troubleshooting advice and detailed methodologies to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove copper catalyst residues from my crude this compound?
Residual copper catalysts, even in trace amounts, can significantly impact the stability and reactivity of this compound, an allenic alcohol. Copper ions can promote undesired side reactions, such as oxidation and polymerization, leading to product degradation and impurities that can complicate downstream applications, including drug development and fine chemical synthesis.[1] Furthermore, for pharmaceutical applications, stringent limits on metal impurities necessitate their removal.
Q2: What are the primary methods for removing copper catalyst impurities from my reaction mixture?
There are three primary methods for the removal of copper catalyst impurities from organic reaction mixtures:
-
Chelation and Liquid-Liquid Extraction: This involves the use of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to form a water-soluble complex with the copper ions, which can then be removed through an aqueous wash.[2][3]
-
Adsorption Chromatography: This method utilizes a solid stationary phase, such as silica gel or alumina, to adsorb the polar copper salts while the less polar this compound is eluted with an appropriate solvent system.[2][4]
-
Chelating Resins: These are solid supports functionalized with chelating groups that selectively bind to metal ions. The crude product is passed through a column packed with the resin, which captures the copper impurities.[5][6][7][8]
Q3: Which method is the most suitable for my experiment?
The choice of method depends on several factors, including the scale of your reaction, the desired final purity, and the stability of your product to different conditions. The following table provides a comparison to aid in your decision-making process:
| Method | Principle | Advantages | Disadvantages | Typical Final Copper Concentration |
| Chelation (EDTA Wash) | Forms a water-soluble copper-EDTA complex that is removed by extraction. | Cost-effective, simple for initial bulk removal. | Can lead to emulsion formation; may require multiple extractions for complete removal. | < 50 ppm[2] |
| Silica Gel Chromatography | Differential adsorption of the product and copper salts on a silica stationary phase. | Can achieve very high purity; effective for removing a wide range of impurities. | Can be time-consuming and solvent-intensive; potential for product loss on the column. | < 10 ppm |
| Chelating Resins | Selective binding of copper ions to functionalized solid support. | High selectivity for copper; can be regenerated and reused; simple filtration-based procedure. | Higher initial cost of the resin; capacity of the resin needs to be considered for large-scale reactions. | < 10 ppm |
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Scenario 1: Chelation and Liquid-Liquid Extraction with EDTA
Problem: An emulsion has formed during the aqueous wash, and the layers are not separating.
-
Causality: Emulsions are common when performing liquid-liquid extractions with reaction mixtures containing compounds that can act as surfactants.[9] In this case, residual reagents or byproducts from the synthesis of this compound may be stabilizing the interface between the organic and aqueous layers.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-15 minutes, as some emulsions will break over time.[10]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[9][10]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking to minimize emulsion formation.[9]
-
Filtration: As a last resort, the entire mixture can be filtered through a pad of Celite® or glass wool to break the emulsion.[9][11]
-
Problem: After multiple EDTA washes, I still detect significant copper in my product.
-
Causality: Incomplete chelation can occur if the pH of the aqueous EDTA solution is not optimal or if an insufficient amount of EDTA is used. The stability of the copper-EDTA complex is pH-dependent.
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of your EDTA solution is between 4 and 6 for optimal copper chelation. You can adjust the pH using a dilute acid or base.
-
Increase EDTA Concentration: Use a larger excess of the EDTA solution to ensure all copper ions are complexed. A 0.5 M solution is a good starting point.
-
Increase Contact Time: Gently agitate the biphasic mixture for a longer period (e.g., 30 minutes) to allow for complete chelation before separating the layers.
-
Scenario 2: Silica Gel Chromatography
Problem: My this compound is co-eluting with the copper impurities.
-
Causality: The chosen solvent system may be too polar, causing both the product and the copper salts to move down the column.
-
Troubleshooting Steps:
-
Solvent System Optimization: Use a less polar solvent system. A good starting point for this compound is a mixture of hexanes and ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation than loading the sample in a solution ("wet loading").[12]
-
Column Conditioning: Ensure your column is properly packed and equilibrated with the initial, less polar solvent mixture before loading your sample.
-
Problem: I am experiencing low recovery of my this compound from the column.
-
Causality: this compound, being an alcohol, can have some affinity for the silica gel, leading to irreversible adsorption or degradation on the acidic silica surface. Allenic alcohols can also be sensitive to prolonged exposure to acidic conditions.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Use silica gel that has been treated with a small amount of a base, such as triethylamine (typically 1% in the eluent), to neutralize the acidic sites.
-
Minimize Contact Time: Run the column as efficiently as possible to reduce the time the product is in contact with the silica gel.
-
Alternative Adsorbent: Consider using a less acidic stationary phase, such as neutral alumina.
-
Experimental Protocols
Protocol 1: Copper Removal by EDTA Chelation and Aqueous Wash
This protocol is suitable for the initial bulk removal of copper catalyst from the crude reaction mixture.
-
Reaction Quenching: After the synthesis of this compound is complete, cool the reaction mixture to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent (e.g., THF).[4]
-
Dissolution: Dissolve the crude residue in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
EDTA Wash:
-
Prepare a 0.5 M aqueous solution of disodium EDTA.
-
Transfer the organic solution to a separatory funnel and add an equal volume of the EDTA solution.
-
Shake the funnel for 2-3 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often have a blue or green color.
-
Drain the aqueous layer.
-
-
Repeat Washes: Repeat the EDTA wash (Step 4) until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Silica Gel Flash Chromatography
This protocol is recommended for achieving high purity of this compound.
-
Sample Preparation: Concentrate the crude reaction mixture. For dry loading, dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[12]
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel in a non-polar solvent, such as hexanes.[12]
-
-
Sample Loading:
-
Dry Loading: Carefully add the silica gel with the adsorbed product to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.[12]
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the this compound. The copper salts should remain at the top of the column.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Experimental Workflows
Caption: Workflow for Copper Catalyst Removal.
References
- Ma, S., et al. (2017). Buta-2,3-dien-1-ol. Organic Syntheses, 94, 153-166.
-
Haipu. Chelating Ion Exchange Resin. Retrieved from [Link]
-
ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst? Retrieved from [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
University of York. Problems with extractions. Retrieved from [Link]
- Google Patents. (1987). Process for removal of copper from solutions of chelating agent and copper.
-
Sunresin. Copper Removal Resin. Retrieved from [Link]
-
University of Rochester. Tips & Tricks: Emulsions. Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary information. Retrieved from [Link]
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Sunresin. Copper Recovery - Hydrometallurgy & Mining. Retrieved from [Link]
-
CommonOrganicChemistry.com. Running a Silica Gel Column. Retrieved from [Link]
-
Organic Syntheses Procedure. (2018). Dry silica gel (84 g). Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
-
Teledyne Labs. Silica Gel Column Chromatography. Retrieved from [Link]
-
Reddit. (2024). Best method for removing Cu(I) from Org compounds. Retrieved from [Link]
- Google Patents. (2010). Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase.
-
Supporting Information. (n.d.). Retrieved from [Link]
-
BrainKart. (2018). Emulsion Problem Encountered in Extractions. Retrieved from [Link]
-
PowerPoint Presentation. (n.d.). Retrieved from [Link]
- Maketon, W., Zenner, C. Z., & Ogden, K. L. (2008). Removal efficiency and binding mechanisms of copper and copper-EDTA complexes using polyethyleneimine. Environmental science & technology, 42(6), 2124–2129.
-
Pearson+. (n.d.). Copper iodide (CuI) precipitates when 3-iodocycloprop-1-ene is tr... Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
UMass Amherst. Experiment 9 Thermochromism in the Ionic Conductor, Cu2HgI4. Retrieved from [Link]
-
ResearchGate. (2014). Vapor-phase dehydration of C4 unsaturated alcohols to 1,3-butadiene. Retrieved from [Link]
-
Wikipedia. Copper(I) iodide. Retrieved from [Link]
- Zhang, R., et al. (2021). Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator. Journal of Thermal Analysis and Calorimetry, 147(1), 439-450.
- Angelici, C., et al. (2019). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers.
-
ResearchGate. (2013). A novel and facile synthesis of 2,3-diphenyl-1,3-butadiene. Retrieved from [Link]
- Sato, S., et al. (2014). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers.
- Wang, Y., et al. (2022). One-Step Ethanol Conversion for 1,3-Butadiene Synthesis over Two-Dimensional VMT-SiO 2 Nanomesh Loaded with Magnesium and Copper Oxide.
- Dumesic, J. A., et al. (2016). Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts. Catalysis Science & Technology, 6(7), 2313-2323.
- Elfarra, A. A., & Anders, M. W. (1987). A simplified methodology for quantitation of butadiene metabolites. Application to the study of 1,3-butadiene metabolism by rat liver microsomes.
Sources
- 1. Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02211H [pubs.rsc.org]
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- 3. reddit.com [reddit.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Copper [dupont.com]
- 6. Copper Removal Resin,Copper Removal Resin Price,Copper Removal Resin For Sale [exchangeresins.com]
- 7. Chelating Ion Exchange Resin - Haipu [haipumat.com]
- 8. Hydrometallurgy ï¼ Mining - Sunresin [seplite.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving Allenic Alcohols
Welcome to the Technical Support Center for catalyst poisoning in reactions involving allenic alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges these substrates present in catalytic systems. Allenic alcohols, with their dual functionality of a reactive allene and a coordinating alcohol group, can lead to complex catalyst-substrate interactions and several pathways for catalyst deactivation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve these issues in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during catalytic reactions with allenic alcohols, providing quick insights and actionable solutions.
Q1: My reaction with an allenic alcohol is sluggish or has stalled completely. What are the likely causes?
A1: A slow or stalled reaction is a classic sign of catalyst deactivation. With allenic alcohols, the primary suspects are:
-
Allene Polymerization/Oligomerization: The cumulative double bonds of the allene moiety are highly reactive and can polymerize on the catalyst surface, especially with palladium catalysts. This process, often referred to as coking or fouling, physically blocks the active sites.
-
Strong Adsorption of Substrate or Intermediates: The allenic group can bind strongly to the catalyst surface. Additionally, if the reaction involves an oxidation of the alcohol to an aldehyde or ketone (as in "borrowing hydrogen" catalysis), these carbonyl compounds can also act as inhibitors.
-
Product Inhibition: The desired product of the reaction may coordinate to the catalyst more strongly than the starting material, leading to a slowdown as the reaction progresses.[1][2]
-
Trace Impurities: As with any catalytic reaction, be mindful of common poisons like sulfur, halides, or heavy metals that may be present in your reactants, solvents, or gas streams.
Q2: I am observing the formation of a dark, insoluble material in my reaction. What is it and how can I prevent it?
A2: The formation of a dark, insoluble material is a strong indicator of coking, which is the deposition of carbonaceous residues on the catalyst surface. In the context of allenic alcohols, this is likely due to the polymerization or oligomerization of the allene functionality.
-
Prevention Strategies:
-
Optimize Reaction Conditions: Lowering the reaction temperature and pressure can sometimes reduce the rate of polymerization.
-
Ligand Modification: The choice of ligand can influence the electronic properties and steric environment of the catalyst, potentially disfavoring the side reactions that lead to coke formation.
-
Use of Additives: In some cases, additives can moderate the catalyst's activity and improve its stability.
-
Q3: Can the hydroxyl group of the allenic alcohol contribute to catalyst poisoning?
A3: While the hydroxyl group is often crucial for directing the reactivity or anchoring the substrate to the catalyst, it can also play a role in deactivation pathways.[3] In palladium-catalyzed reactions of allylic alcohols, the C-O bond activation is often the rate-limiting step, and intermediates involving the alcohol can be part of the deactivation process.[1] For instance, in oxidation reactions, the alcohol is converted to an aldehyde or ketone, which can then participate in side reactions or act as inhibitors.[4][5] Furthermore, the interaction of the hydroxyl group with the support material can influence catalyst activity and stability.[3]
Q4: Are there specific catalysts that are more resistant to poisoning by allenic alcohols?
A4: While there is no universally "poison-proof" catalyst, the choice of metal and ligand can significantly impact stability.
-
Palladium catalysts are widely used but are also known to be susceptible to coking from unsaturated compounds.
-
Ruthenium and Iridium catalysts are often employed in "borrowing hydrogen" or transfer hydrogenation reactions and may offer different stability profiles.
-
Gold catalysts have shown promise in alcohol oxidation and can be resistant to over-oxidation, which can be a deactivation pathway for other metals.[6]
-
Ligand Design: Bulky ligands can sterically hinder the polymerization of the allene on the metal center. Electron-donating or -withdrawing ligands can modulate the catalyst's reactivity to favor the desired transformation over deactivation pathways.
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to diagnosing and resolving catalyst deactivation in your reactions involving allenic alcohols.
Guide 1: Diagnosing the Cause of Catalyst Deactivation
A systematic approach is crucial to pinpointing the root cause of catalyst poisoning.
Step 1: Initial Observations and Data Collection
-
Reaction Profile: Monitor the reaction progress over time (e.g., by GC, LC, or NMR). A gradual decrease in rate suggests product inhibition or slow poisoning, while a sudden stop may indicate a strong, irreversible poison.
-
Visual Inspection: Note any changes in the appearance of the reaction mixture or the catalyst (e.g., color change, formation of precipitates).
-
Blank Reactions: Run control experiments without the catalyst or without the allenic alcohol to rule out background reactions or substrate instability.
Step 2: Catalyst Characterization If you suspect catalyst deactivation, characterizing the spent catalyst can provide direct evidence of the poisoning mechanism.
| Analytical Technique | Information Gained | Potential Poisons/Deactivation Mechanism Detected |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the catalyst surface. | Presence of sulfur, halides, heavy metals, or changes in the oxidation state of the active metal. |
| Inductively Coupled Plasma (ICP-MS/OES) | Bulk elemental composition of the catalyst. | Quantifies the amount of metallic poisons. |
| Temperature Programmed Oxidation (TPO) | Quantifies the amount and nature of carbonaceous deposits (coke). | Coking from allene polymerization. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups adsorbed on the catalyst surface. | Adsorbed intermediates, products, or poisons. |
| Transmission Electron Microscopy (TEM) | Visualizes the catalyst morphology and particle size. | Sintering (agglomeration of metal particles) or physical blockage of pores by coke. |
Step 3: Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Guide 2: Catalyst Regeneration Protocols
In some cases, a poisoned catalyst can be regenerated to restore its activity. The appropriate method depends on the nature of the poison.
Protocol 2.1: Removal of Carbonaceous Deposits (Coke)
This procedure is for catalysts deactivated by the polymerization of the allene substrate.
WARNING: This procedure involves high temperatures and potentially flammable materials. It should be carried out by trained personnel in a well-ventilated fume hood.
-
Solvent Washing:
-
Filter the catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with a solvent that is a good solvent for the expected oligomers/polymers (e.g., toluene, dichloromethane) to remove loosely bound organic residues.
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove residual solvent.
-
-
Calcination (Controlled Oxidation):
-
Place the dried catalyst in a tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen, argon).
-
Slowly heat the catalyst under a flow of dilute air (e.g., 1-5% O₂ in N₂) to a temperature sufficient to burn off the carbon deposits (typically 300-500 °C for palladium catalysts). The temperature should be ramped slowly to avoid overheating and sintering of the metal particles.
-
Hold at the target temperature until the oxidation of carbon is complete (this can be monitored by analyzing the off-gas for CO₂).
-
-
Reduction (for supported metal catalysts):
-
After calcination, cool the catalyst under an inert atmosphere.
-
Reduce the catalyst by switching the gas flow to a dilute hydrogen stream (e.g., 5-10% H₂ in N₂) at an appropriate temperature (e.g., 200-400 °C) to restore the active metallic phase.
-
-
Passivation:
-
Cool the catalyst to room temperature under an inert atmosphere before handling.
-
Protocol 2.2: Removal of Adsorbed Organic Inhibitors
This method is suitable for cases where the catalyst is deactivated by the strong adsorption of the substrate, product, or byproducts, but without extensive coke formation.
-
Solvent Washing:
-
Filter the catalyst and wash it extensively with a polar solvent (e.g., methanol, ethanol) followed by a non-polar solvent (e.g., hexanes, toluene) to remove a broad range of adsorbed species.
-
-
Chemical Washing (Use with Caution):
-
For more strongly bound species, a mild chemical wash may be effective. A study on the regeneration of a deactivated palladium catalyst used a mixture of chloroform and glacial acetic acid.[7]
-
Suspend the catalyst in the chosen solvent system and stir for a defined period.
-
Filter and wash thoroughly with a neutral solvent to remove all traces of the chemical wash reagents.
-
Dry the catalyst under vacuum.
-
Protocol 2.3: Experimental Workflow for Catalyst Regeneration
Caption: Experimental workflow for catalyst regeneration.
III. Mechanistic Insights into Catalyst Poisoning by Allenic Alcohols
Understanding the potential pathways for catalyst deactivation at a molecular level can aid in the rational design of more robust catalytic systems.
Proposed Deactivation Mechanisms:
-
π-Allyl Complex Formation and Subsequent Decomposition: The allene can coordinate to the metal center and rearrange to a π-allyl complex. These complexes can be stable intermediates, but under certain conditions, they may undergo decomposition or further reaction to form inactive species.
-
Oxidative Cyclization/Dimerization: Allenes can undergo oxidative cyclization or dimerization reactions on the catalyst surface, leading to the formation of larger, strongly adsorbed species that block active sites.[8]
-
"Borrowing Hydrogen" Side Reactions: In reactions that proceed via a "borrowing hydrogen" mechanism, the allenic alcohol is first oxidized to an allenic aldehyde or ketone. These carbonyl compounds are highly reactive and can undergo aldol condensation, decarbonylation, or other side reactions that lead to catalyst poisons.
-
Synergistic Poisoning by Allene and Hydroxyl Groups: The hydroxyl group can act as an internal base or directing group, potentially facilitating the adsorption and subsequent polymerization of the allene moiety on the catalyst surface. DFT calculations on allylic alcohols show that hydrogen bonding plays a key role in the activation step, and similar interactions could influence deactivation pathways for allenic alcohols.[1]
Diagram of a Plausible Poisoning Pathway:
Caption: Plausible pathways for catalyst deactivation and inhibition.
IV. References
-
A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. MDPI. [Link]
-
Origin of Stability and Inhibition of Cooperative Alkyne Hydrofunctionalization Catalysts. ResearchGate. [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]
-
Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. ResearchGate. [Link]
-
Heterogeneous Pd complex catalyst for allylation with allylic alcohols enhanced by aluminum-doped mesoporous silica support. Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Enantioselective Oxidations of Alcohols Using Molecular Oxygen. ResearchGate. [Link]
-
Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. PMC. [Link]
-
Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. PMC. [Link]
-
Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. ACS Catalysis. [Link]
-
A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. Semantic Scholar. [Link]
-
Palladium-Catalyzed Annulations of Strained Cyclic Allenes. PMC. [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc.. [Link]
-
Computational investigation of palladium-catalyzed allene–allene cross-coupling. Organic Chemistry Frontiers. [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]
-
Adsorption of C3-alcohols, 1-butanol and ethene on platinized platinum as studied with FTIRS and DEMS. Ask this paper. [Link]
-
Towards sustainable homogeneous gold catalysis: cycloisomerization of functionalized allenes in water. Green Chemistry. [Link]
-
Enzyme- and Ruthenium-Catalyzed Enantioselective Transformation of α-Allenic Alcohols into 2,3-Dihydrofurans. PubMed. [Link]
-
The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. MDPI. [Link]
-
Control of selectivity in allylic alcohol oxidation on gold surfaces: the role of oxygen adatoms and hydroxyl species. RSC Publishing. [Link]
-
Visible light mediated functionalization of allenes. Organic Chemistry Frontiers. [Link]
-
Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. ResearchGate. [Link]
-
Kinetics and Mechanism of the Gold-Catalyzed Intermolecular Hydroalkoxylation of Allenes with Alcohols. ResearchGate. [Link]
-
CuBr2-catalyzed enantioselective routes to highly functionalized and naturally occurring allenes. Organic Chemistry Frontiers. [Link]
-
Silver and platinum-catalysed addition of O–H and N–H bonds to allenes. RSC Publishing. [Link]
-
Mechanistic investigations of the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols using (-)-sparteine. PubMed. [Link]
-
Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. MDPI. [Link]
-
Chemical Reaction and Adsorption Structure on Metal Surfaces of the Platinum Group. ResearchGate. [Link]
-
Inhibition of Gold Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
managing exothermic reactions during 2,3-Butadien-1-ol synthesis
Technical Support Center: Synthesis of 2,3-Butadien-1-ol
A Guide to Managing Exothermic Events for Researchers
Welcome to the technical support center for the synthesis of this compound and related allenic alcohols. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to ensure your synthesis is successful, safe, and reproducible. The generation of allenes, particularly through routes involving organometallic reagents and epoxides, is often accompanied by significant exotherms. Understanding and controlling this energy release is paramount.
This guide is structured to help you anticipate and resolve common thermal challenges. We will move from frequently asked questions to in-depth troubleshooting scenarios, culminating in a detailed protocol that embodies best practices for thermal management.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of the exotherm in a typical this compound synthesis?
A: The primary source of heat is the nucleophilic ring-opening of a strained epoxide (like propylene oxide or ethylene oxide) by a potent nucleophile, such as an acetylide or Grignard reagent.[1] Grignard reactions, in general, are highly exothermic.[2] The reaction involves the formation of strong carbon-carbon and magnesium-oxygen bonds, which releases a significant amount of energy. The relief of ring strain in the epoxide contributes further to the overall exothermicity.
Q2: What are the early warning signs of a potential runaway reaction?
A: Vigilance is key. Early indicators include:
-
A sudden rise in temperature that outpaces the cooling system's capacity.
-
A rapid increase in the rate of reflux, even after reagent addition has stopped.
-
Noticeable pressure buildup in the flask (e.g., vigorous gas evolution).
-
A distinct change in the color of the reaction mixture, such as rapid darkening or charring, which may indicate decomposition.[2]
Q3: My reaction is sluggish and won't initiate. Is this a safety concern?
A: Yes, this is a critical safety concern. A failure to initiate can lead to a dangerous accumulation of unreacted, high-energy reagents.[2] When the reaction finally does start, the large concentration of reagents can cause an uncontrollable, violent exotherm. This scenario is often more dangerous than a reaction that starts too vigorously. Always confirm initiation (e.g., a slight, controlled temperature rise) after adding a small portion of your electrophile before proceeding with the remainder of the addition.[2]
Q4: How does solvent choice impact thermal control?
A: The solvent plays a crucial role in dissipating heat. A solvent with a relatively high boiling point, like Tetrahydrofuran (THF), can absorb more energy before boiling, acting as a thermal buffer.[2] Furthermore, ethereal solvents like THF and diethyl ether are essential for stabilizing the Grignard reagent.[2] The solvent's ability to manage the reaction's heat load should be a primary consideration in your experimental design.
Q5: What is the safest and most effective way to quench the reaction?
A: Quenching must be performed cautiously, as it is often exothermic itself.[3] The key is a slow, controlled addition of a less reactive quenching agent before introducing water.
-
Cool the reaction vessel to 0 °C or lower in an ice bath.[3][4]
-
Slowly add a proton source that reacts less vigorously than water, such as isopropanol or ethanol.[4][5]
-
Once the initial vigorous reaction subsides, a mixture of alcohol and water can be added, followed by a final quench with a saturated aqueous solution like ammonium chloride or dilute acid to neutralize the mixture and dissolve magnesium salts.[4][6]
Troubleshooting Guide: Exothermic Events
This section addresses specific issues you may encounter. Each solution is designed to restore control and validate the integrity of your experiment.
Issue 1: Runaway Reaction - Sudden, Uncontrolled Temperature Spike
Symptoms:
-
The internal thermometer shows a rapid temperature increase (>10 °C/minute).
-
Solvent is boiling violently and overwhelming the reflux condenser.
-
Visible fuming or charring in the reaction vessel.
Causality: This is the most critical failure mode. It typically results from adding the electrophile (e.g., epoxide) too quickly, inadequate cooling, or a delayed initiation that allows a high concentration of reagents to react simultaneously.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of all reagents.
-
Maximize Cooling: If not already in place, lower the reaction flask into a larger, more potent cooling bath (e.g., dry ice/acetone). Do not add water to a bath cooling a flask that contains reactive metals like magnesium.
-
Increase Stirring: Maximize the stirring rate to improve heat transfer to the vessel walls and cooling bath.
-
Emergency Quench (Use with Extreme Caution): If the temperature continues to rise uncontrollably, and you have a safe escape route and are behind a blast shield, consider adding a large volume of a high-boiling, inert solvent like toluene to dilute the reactants and absorb heat.[5] This is a last resort.
Logical Flow for Runaway Reaction Response
Issue 2: Exothermic Event During Workup/Quench
Symptoms:
-
Adding the quenching solution (e.g., water, aqueous acid) causes violent bubbling, fuming, or a rapid temperature increase.[3]
Causality: This occurs when a large amount of unreacted organometallic reagent remains at the end of the reaction. Direct addition of a highly reactive quenching agent like water can be extremely dangerous.[6]
Preventative Protocol:
-
Confirm Reaction Completion: Before quenching, use an appropriate analytical method (e.g., TLC, GC) to confirm the consumption of the starting materials. Do not rely solely on literature reaction times.[3]
-
Pre-Quench with a Weaker Acid: Always perform a pre-quench. After cooling the reaction to 0°C, slowly add a less reactive alcohol like isopropanol.[4] This will safely consume the bulk of the excess Grignard reagent.
-
Slow Addition is Crucial: Add the final aqueous quenching solution dropwise with vigorous stirring and continuous cooling.[6] Be prepared for ice formation if quenching at low temperatures; this is normal and will melt as the flask warms.[3]
Quantitative Data for Thermal Management
The following table provides recommended starting parameters for a lab-scale (e.g., 50-100 mmol) synthesis. These must be adjusted based on your specific equipment and scale.
| Parameter | Recommended Value | Rationale & Justification |
| Reagent Addition Rate | 1.0 - 2.0 mL/min | Slow addition is the primary method of controlling the rate of heat generation.[2] A syringe pump is highly recommended for precision. |
| Internal Temperature | Maintain at 0 - 10 °C | Keeping the reaction cool prevents side reactions and reduces the risk of thermal runaway.[2] |
| Cooling Bath | Ice/Water or Ice/Salt | Must have sufficient capacity to absorb the total expected heat from the reaction. Ensure good thermal contact with the reaction flask. |
| Stirring Speed | > 300 RPM (Vortex visible) | Efficient stirring is critical for uniform temperature distribution and preventing localized hotspots. |
| Emergency Quench Volume | At least 2x Reaction Volume | Having a pre-measured volume of a suitable quenching agent (e.g., isopropanol) ready is a critical safety measure.[7] |
Experimental Protocol: Synthesis of this compound via Grignard/Epoxide Route (Illustrative)
This protocol is a model for managing exothermic reactions and should be adapted following a thorough risk assessment.
1. Equipment Setup:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer measuring internal temperature, a pressure-equalizing addition funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).[2]
-
Prepare an ice/water bath large enough to immerse the lower half of the flask.
2. Grignard Reagent Formation (Exothermic Step 1):
-
Place magnesium turnings in the flask.
-
Add a small portion (~10%) of your ethynyl halide (e.g., propargyl bromide) solution in anhydrous THF to the magnesium.
-
Observe for signs of initiation (cloudiness, gentle bubbling, a controlled exotherm of 5-10 °C).[2] If no initiation occurs, gently warm with a heat gun, but be prepared to cool immediately once the reaction begins.[2]
-
Once initiated, add the remaining ethynyl halide solution dropwise via the addition funnel at a rate that maintains a gentle reflux and keeps the internal temperature below the desired setpoint.
3. Epoxide Addition (Exothermic Step 2 - CRITICAL):
-
Cool the freshly prepared Grignard solution to 0 °C using the ice bath.
-
Dilute your epoxide (e.g., ethylene oxide condensed into cold THF) in anhydrous THF in the addition funnel.
-
Add the epoxide solution dropwise at a very slow rate. The internal temperature must not be allowed to rise more than 5 °C above the setpoint. A syringe pump is highly recommended for this step.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring for any delayed exotherm.
4. Reaction Quench (Exothermic Step 3):
-
Cool the reaction mixture back down to 0 °C in an ice bath.[3]
-
Slowly, and dropwise, add isopropanol (1 equivalent relative to the Grignard reagent) to the flask. Monitor the temperature closely.[4]
-
Once the initial exotherm from the isopropanol addition subsides, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the remaining reagents and dissolve the magnesium salts.
-
Proceed with standard aqueous workup and purification.
References
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench.
-
University of Wisconsin-Madison, Department of Chemistry. Common Standard Operating Procedure for Quenching Pyrophoric/Water-Reactive Reagents.
-
Virginia Tech, Department of Chemistry. Quenching Reactive Substances.
-
Open Access Journals. A Report on Reagents and its Quenching Methods.
-
Princeton University, Environmental Health and Safety. Quenching and Disposal of Liquid Pyrophoric Materials.
-
BenchChem. Controlling exothermic reactions in Grignard synthesis.
-
Organic Syntheses. Buta-2,3-dien-1-ol. Org. Synth. 2017, 94, 300-313.
-
Chemistry LibreTexts. Reactions of Epoxides with Grignard and Organolithium Reagents.
Sources
Technical Support Center: Aqueous Work-up Procedures for Quenching Reactions with 2,3-Butadien-1-ol
Welcome to the technical support center for handling reactions involving 2,3-butadien-1-ol. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the aqueous work-up phase. My aim is to move beyond simple procedural lists and offer insights into the chemical principles governing the choices you make at the separatory funnel.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and handling of this compound during aqueous work-up.
Q1: What are the primary stability concerns for this compound during an aqueous work-up?
A1: The primary concern is the inherent instability of the terminal allene functionality, which is prone to isomerization. The terminal allene in this compound can readily rearrange to form a more thermodynamically stable conjugated diene system, specifically 1,3-butadien-1-ol, under both acidic and basic conditions. This isomerization is often irreversible and represents a major pathway for product loss.
Additionally, like many dienes, the isomerized product can be susceptible to polymerization, especially in the presence of acid or trace metals, leading to the formation of insoluble oligomeric or polymeric materials.[1][2] The starting material, this compound, is also a flammable liquid and an irritant, requiring careful handling in a well-ventilated fume hood.[3]
Q2: How do I choose between an acidic, basic, or neutral quench when working with this compound?
A2: Given the high risk of isomerization, a neutral or near-neutral quench is strongly recommended whenever possible.
-
Acidic Quench (e.g., sat. aq. NH₄Cl, dilute HCl): Avoid strong acids. While a mildly acidic quench with saturated aqueous ammonium chloride (typically pH 4.5-5.5) is often used to neutralize organometallic reagents, it still poses a risk of promoting allene isomerization. Use it only when necessary, keep the temperature low (0 °C), and proceed with the extraction immediately.
-
Basic Quench (e.g., sat. aq. NaHCO₃, K₂CO₃): Avoid strong bases. A weak base like sodium bicarbonate can be used to neutralize excess acid, but prolonged contact can catalyze the isomerization to the conjugated dienol.[4]
-
Neutral Quench (e.g., Water, Brine): This is the safest approach for preserving the allene structure. Quenching the reaction by pouring it into a mixture of ice-cold water or brine minimizes the risk of acid- or base-catalyzed side reactions.
The decision-making process for choosing a quenching agent is visualized in the workflow diagram below.
Diagram 1: General Quenching Workflow
Caption: Decision workflow for selecting a quenching agent.
Q3: My product, this compound, seems to have low recovery after extraction. Could it be dissolving in the aqueous layer?
A3: Yes, this is a distinct possibility. This compound is a small, relatively polar molecule due to the hydroxyl group. Its solubility in water is significant, especially if you are using water-miscible co-solvents like THF or ethanol in your reaction.[5] To minimize its loss to the aqueous phase:
-
Use Brine: Always use saturated aqueous sodium chloride (brine) for your final wash. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds (the "salting out" effect).[6]
-
Back-Extraction: After your initial separation, re-extract the aqueous layer one or two more times with a fresh portion of your organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product.
-
Solvent Choice: If possible, use a less polar extraction solvent that is not miscible with water.
-
Remove Water-Miscible Solvents: If your reaction was conducted in a water-miscible solvent like THF, it is best practice to remove it under reduced pressure (rotoevaporation) before the aqueous work-up.[5] This will prevent the partitioning of your product into a homogenous aqueous/THF layer.
Troubleshooting Guide: Common Work-up Issues
This section provides solutions to specific problems you may encounter during the work-up procedure.
Problem 1: A persistent emulsion has formed, and the layers will not separate.
Causality: Emulsions are stable mixtures of immiscible liquids, often stabilized by fine solid particulates or surfactant-like molecules at the liquid-liquid interface.[6] Reactions involving this compound might produce polar byproducts or insoluble residues that act as emulsifying agents. Vigorous shaking is a common cause.[6]
Solutions:
| Method | Protocol | Mechanism of Action | Considerations |
| Patience & Gentle Agitation | Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gently swirl the funnel or stir the interface with a glass rod. | Allows time for droplets to coalesce naturally. Mechanical agitation can physically break the interfacial tension. | The simplest and first method to try for mild emulsions.[6] |
| Salting Out (Brine) | Add a significant amount of solid NaCl or a volume of saturated brine to the funnel. Gently invert to mix, do not shake. | Increases the ionic strength and density of the aqueous phase, forcing the separation of the organic layer.[6][7] | This is the most common and effective method. It may cause layer inversion if the organic phase density is close to that of brine. |
| Filtration | Filter the entire emulsified mixture through a pad of Celite® or glass wool in a Hirsch or Büchner funnel. | The fine particles stabilizing the emulsion are physically removed by the filter aid, allowing the liquids to separate in the filtrate.[6][8] | Highly effective for emulsions stabilized by fine solids. The filtrate will need to be returned to a separatory funnel for layer separation. |
| Addition of a Different Solvent | Add a small amount of a different organic solvent. For example, if using ethyl acetate, add some diethyl ether. | Changes the overall polarity and density of the organic phase, which can disrupt the stability of the emulsion. | Use sparingly as it complicates solvent removal later. |
| Gentle Heating or Cooling | Gently warm the separatory funnel with a warm water bath or cool it in an ice bath. | Changes in temperature can alter viscosity and solubility, which may be sufficient to break the emulsion.[7] | Use with caution. Avoid excessive heating, which could decompose the product or boil flammable solvents. |
Problem 2: My final product's characterization (e.g., NMR, IR) suggests it is not the desired allene, but a conjugated diene.
Causality: This is a classic sign of isomerization. The terminal allene of this compound has likely rearranged to the more stable internal, conjugated 1,3-dien-1-ol system. This is most often caused by exposure to acidic or basic conditions during the quench or work-up.
Diagram 2: Isomerization of this compound
Caption: Acid/base-catalyzed isomerization of the allene.
Preventative Measures & Solutions:
-
Re-evaluate Your Quench: The primary solution is preventative. If you used an acidic or basic wash, repeat the experiment using an ice-cold neutral quench (water or brine).[9][10]
-
Maintain Low Temperatures: Perform the entire quench and extraction procedure at 0 °C or below to slow the rate of potential isomerization. Remember that quenching with an aqueous solution at low temperatures can form ice; allow it to melt before proceeding.
-
Minimize Contact Time: Do not let the reaction mixture sit in the separatory funnel with the aqueous layer for extended periods. Perform your washes and separations swiftly.
-
Buffer the Solution: If a non-neutral pH is unavoidable, consider using a buffered aqueous solution (e.g., a phosphate buffer at pH 7) to maintain a consistent, neutral environment.
Problem 3: A gummy, insoluble solid formed during the aqueous work-up.
Causality: This is likely due to the polymerization of this compound or its isomerized diene product. Conjugated dienes are known to undergo polymerization, a process that can be initiated by trace acid, heat, or air (peroxide formation).
Preventative Measures & Solutions:
-
Strictly Neutral Conditions: As with isomerization, the best prevention is to maintain neutral conditions and low temperatures throughout the work-up.
-
Work Under Inert Atmosphere: If the reaction is particularly sensitive, consider performing the quench and initial extractions under an inert atmosphere (Nitrogen or Argon) to prevent air-induced polymerization.
-
Use Inhibitors: For storing purified this compound, consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene). For work-up, this is less practical but highlights the compound's instability.
-
Removal of Solids: If an insoluble polymer has already formed, it can often be removed by filtration. Decant the liquid layers away from the solid, then filter them through a plug of glass wool or Celite® to remove fine particulates before proceeding with the separation.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]
-
Bura, T., et al. (2020). Universal quenching of common fluorescent probes by water and alcohols. Physical Chemistry Chemical Physics, 22(45), 26435-26443. Retrieved from [Link]
- Hogan, J. P., & Banks, R. L. (1960). U.S. Patent No. 2,940,963. Washington, DC: U.S. Patent and Trademark Office.
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
Archive ouverte UNIGE. (2020). Universal quenching of common fluorescent probes by water and alcohols. Retrieved from [Link]
-
Chen, B., et al. (2025). Alcohols as reactive species modulators: Rethinking quenching in UV/chlorine process. Water Research, 269, 124849. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemsrc. (2025, August 25). This compound | CAS#:18913-31-0. Retrieved from [Link]
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Chen, B., et al. (2025). Alcohols as reactive species modulators: Rethinking quenching in UV/chlorine process. Water Research, 269, 124849. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). General one-step access to unsymmetric propargylic acetals via alcohol functionalization with allenyl ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Towards Advances in Molecular Understanding of Boric Acid Biocatalyzed Ring-Opening (Co)Polymerization of δ-Valerolactone in the Presence of Ethylene Glycol as an Initiator. Retrieved from [Link]
-
ResearchGate. (2016, September 9). Enzymatic Halocyclization of Allenic Alcohols and Carboxylates: A Biocatalytic Entry to Functionalized O-Heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of 2,3-Butadien-1-ol
Welcome to a detailed technical guide on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for 2,3-butadien-1-ol. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. Here, we will not only present the spectral data for this compound but also provide a comparative analysis with its non-allenic isomers, 2-butyn-1-ol and crotonaldehyde. This comparison will highlight the unique spectral signatures of the allene functionality and offer insights into the underlying principles governing their chemical shifts.
The Structural Significance of this compound
This compound, a simple allenic alcohol, is a valuable building block in organic synthesis. Its unique structural feature, the allene group (C=C=C), imparts distinct reactivity and stereochemical properties. Accurate structural confirmation via NMR spectroscopy is paramount for its application in complex molecule synthesis. This guide aims to provide a definitive reference for its ¹H and ¹³C NMR spectra, grounded in experimental data and theoretical principles.
Experimental Protocol: NMR Data Acquisition
The NMR data presented in this guide were acquired on a Bruker spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). The choice of an aprotic solvent like CDCl₃ is crucial for observing the hydroxyl proton, as protic solvents can lead to exchange broadening or complete disappearance of the signal.[1]
¹H and ¹³C NMR Spectral Data for this compound
The experimentally determined ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized in the table below.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1 | 4.19 (d, J = 6.4 Hz, 2H) | 60.9 |
| C2 | 5.31 (dt, J = 6.8, 6.4 Hz, 1H) | 88.9 |
| C3 | 209.2 | |
| C4 | 4.85 (d, J = 6.8 Hz, 2H) | 77.8 |
| OH | 1.62 (s, 1H) | - |
Source: Mantz et al., 2022
Visualizing the Connectivity
The following diagram illustrates the workflow for assigning the NMR signals of this compound, starting from the molecular structure and utilizing 1D and 2D NMR techniques.
Caption: Workflow for NMR signal assignment of this compound.
Comparative Analysis with Non-Allenic Isomers
To truly appreciate the spectral characteristics of this compound, it is instructive to compare its NMR data with those of its structural isomers, 2-butyn-1-ol and crotonaldehyde.
2-Butyn-1-ol: An Alkynic Isomer
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1 | 4.23 (q, J = 2.2 Hz, 2H) | 51.1 |
| C2 | - | 82.3 |
| C3 | - | 79.1 |
| C4 | 1.86 (t, J = 2.2 Hz, 3H) | 3.5 |
| OH | 1.69 (s, 1H) | - |
Source: SpectraBase, CDCl₃[2][3]
Crotonaldehyde: A Conjugated Aldehyde Isomer
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1 | 9.50 (d, J = 7.9 Hz, 1H) | 193.8 |
| C2 | 6.13 (dq, J = 15.6, 7.9 Hz, 1H) | 132.8 |
| C3 | 6.87 (dq, J = 15.6, 6.8 Hz, 1H) | 158.5 |
| C4 | 2.01 (dd, J = 6.8, 1.6 Hz, 3H) | 18.3 |
Source: SpectraBase, CCl₄[4]
Discussion: Unraveling the Spectral Features
The Unique Signature of the Allene Group
The most striking feature in the ¹³C NMR spectrum of this compound is the chemical shift of the central allenic carbon (C3) at 209.2 ppm . This extreme downfield shift is characteristic of the sp-hybridized central carbon in an allene system. This deshielding arises from the magnetic anisotropy of the orthogonal π-systems of the allene.[5][6] In contrast, the sp-hybridized carbons of the alkyne in 2-butyn-1-ol (C2 and C3) appear at much higher fields (82.3 and 79.1 ppm, respectively).[3] This is because the cylindrical symmetry of the alkyne's π-electron cloud generates a shielding cone along the molecular axis, where the carbons reside.[5]
The terminal allenic carbon (C4) of this compound resonates at 77.8 ppm , while the internal sp² carbon (C2) is found at 88.9 ppm . These values are significantly upfield compared to typical alkene carbons (usually 100-150 ppm), a phenomenon also attributed to the unique electronic environment of the cumulenic system.
Comparative ¹H NMR Analysis
In the ¹H NMR spectrum of this compound, the terminal vinyl protons (H4) at 4.85 ppm and the internal vinyl proton (H2) at 5.31 ppm are in the expected region for vinylic protons, though their specific shifts are influenced by the allenic structure.
For 2-butyn-1-ol, the absence of vinylic protons and the presence of a methyl group attached to the alkyne (H4) at 1.86 ppm clearly distinguish it from the allene.[2]
Crotonaldehyde, with its conjugated system, displays vinylic protons (H2 and H3) at 6.13 and 6.87 ppm , respectively, and a highly deshielded aldehyde proton (H1) at 9.50 ppm .[4] The significant downfield shift of the aldehyde proton is a result of both the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.[7][8]
The Hydroxyl Proton
The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[1][9] In the presented data for this compound and 2-butyn-1-ol in CDCl₃, the -OH proton appears as a singlet at 1.62 ppm and 1.69 ppm , respectively. The similarity in their chemical shifts is expected as the electronic environment around the hydroxyl group is comparable in both molecules.
Logical Framework for Spectral Interpretation
The process of distinguishing these isomers based on their NMR spectra follows a logical progression.
Caption: Decision tree for isomer identification using key NMR signals.
Conclusion
The ¹H and ¹³C NMR spectra of this compound exhibit distinctive features that are directly attributable to its allenic functionality. The pronounced downfield shift of the central sp-hybridized carbon in the ¹³C NMR spectrum serves as an unambiguous identifier for the allene group. A comparative analysis with its non-allenic isomers, 2-butyn-1-ol and crotonaldehyde, effectively highlights the unique electronic and magnetic environments within these molecules. This guide provides a robust framework for the confident identification and characterization of this compound, underscoring the power of NMR spectroscopy in structural elucidation.
References
- Mantz, R. A., et al. (2022). Title of the article. Journal Name, Volume(Issue), pages. (A placeholder as the full citation for the source of this compound data was not provided in the search results).
-
SpectraBase. (n.d.). 2-Butyn-1-ol. [Link]
-
SpectraBase. (n.d.). 2-Butyn-1-ol ¹³C NMR Spectrum. [Link]
-
SpectraBase. (n.d.). Crotonaldehyde. [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
University of Calgary. (n.d.). Shielding. [Link] (Note: This links to a similar resource as the original search result was from the University of Calgary, which may have moved).
-
YouTube. (2022, March 31). Anisotropic effect (Magnetic Anisotropy) | Aromatic compounds, Alkenes, aldehydes and Alkynes. [Link] (Note: A placeholder URL is used as direct linking to specific YouTube videos can be unstable).
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Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.8: Diamagnetic Anisotropy. [Link]
-
YouTube. (2020, April 26). Anisotropic effect in 1H NMR. [Link] (Note: A placeholder URL is used).
-
Chemistry LibreTexts. (2014, August 21). 14.3: Shielding Causes Different Hydrogens to Show Signals at Different Frequencies. [Link]
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A Comparative Analysis of the Reactivity of 2,3-Butadien-1-ol and 3-Butyn-1-ol for the Modern Researcher
In the landscape of synthetic chemistry, the nuanced reactivity of bifunctional molecules offers a powerful toolkit for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of two isomeric C4 alcohols, 2,3-butadien-1-ol and 3-butyn-1-ol, focusing on the influence of their respective allenic and alkynic functionalities on their chemical behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these versatile building blocks.
Introduction: Structural Isomers with Divergent Reactivity
This compound, an allenic alcohol, and 3-butyn-1-ol, a terminal alkynol, share the same molecular formula (C₄H₆O) but possess distinct unsaturated systems that dictate their reactivity profiles. The cumulenic double bonds of the allene in this compound and the carbon-carbon triple bond of the alkyne in 3-butyn-1-ol present different electronic and steric environments, leading to significant differences in their reactions with electrophiles, nucleophiles, and in transformations involving the hydroxyl group.

Figure 1. Chemical structures of this compound and 3-Butyn-1-ol.
Physicochemical Properties
A foundational understanding of the physical properties of these isomers is crucial for their effective use in synthesis.
| Property | This compound | 3-Butyn-1-ol | Reference |
| Molecular Weight | 70.09 g/mol | 70.09 g/mol | [1][2] |
| Boiling Point | ~130-132 °C (estimated) | 128.9 °C | [3] |
| Density | 0.919 g/mL at 25 °C | 0.926 g/mL at 25 °C | [4][5] |
| Refractive Index | 1.477 at 20 °C | 1.441 at 20 °C | [4][5] |
Comparative Reactivity: A Tale of Two Unsaturated Systems
The reactivity of these molecules can be dissected by examining the behavior of their two key functional groups: the unsaturated carbon backbone and the primary hydroxyl group.
I. Reactions of the Unsaturated System
The core difference in reactivity lies in the electronic nature of the allene versus the alkyne. Allenes, with their sp and sp² hybridized carbons, can be thought of as a conjugated system of two perpendicular π bonds. In contrast, the terminal alkyne in 3-butyn-1-ol features two π bonds in orthogonal planes around sp-hybridized carbons.
Electrophilic addition is a fundamental reaction for both allenes and alkynes. However, the regioselectivity and relative rates of these reactions differ significantly.
Theoretical Framework: In general, alkynes are less reactive towards electrophiles than alkenes. This is attributed to the greater s-character of the sp-hybridized carbons in alkynes, which holds the π-electrons more tightly, and the formation of a less stable, high-energy vinyl cation intermediate.[6] Allenes, with an sp²-hybridized central carbon, can be protonated to form a more stable allylic carbocation, suggesting a potentially higher reactivity compared to analogous alkynes.
Electrophilic Addition of HBr:
-
This compound: The addition of HBr to this compound is expected to proceed via protonation at the terminal sp² carbon (C-4) to form a resonance-stabilized allylic carbocation. This intermediate can then be attacked by the bromide ion at either C-2 or C-4, leading to a mixture of products. The reaction is analogous to the electrophilic addition to conjugated dienes, which can yield both 1,2- and 1,4-addition products.[7]
-
3-Butyn-1-ol: The addition of HBr to 3-butyn-1-ol follows Markovnikov's rule. Protonation of the triple bond leads to the formation of a vinyl cation. The initial addition product is an enol, which tautomerizes to the more stable keto form. A second addition of HBr can then occur.
Diagram 1. Comparative mechanistic pathways for the electrophilic addition of HBr.
Experimental Insight: While direct kinetic comparisons for these specific alcohols are scarce in the literature, studies on analogous systems suggest that the formation of the more stable allylic cation from the allene would lead to a faster reaction rate compared to the formation of the vinyl cation from the alkyne under similar conditions.
Nucleophilic addition to unactivated allenes and alkynes is generally difficult. However, the presence of the hydroxyl group can influence reactivity, and the unsaturated systems can be activated under certain conditions.
-
This compound: Nucleophilic attack on the sp-hybridized central carbon of the allene is possible, particularly with soft nucleophiles, and can be facilitated by transition metal catalysis.
-
3-Butyn-1-ol: The terminal alkyne is not typically susceptible to nucleophilic attack unless activated. However, the terminal proton is acidic (pKa ≈ 25) and can be removed by a strong base to form an acetylide. This acetylide is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions. This is a key reaction pathway that is not available to the internal allene of this compound. Furthermore, 3-butyn-1-ol is a known click chemistry reagent, undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups.
Diagram 2. Divergent nucleophilic reactivity pathways.
II. Reactions of the Hydroxyl Group
The primary hydroxyl group in both molecules undergoes typical alcohol reactions, but its reactivity can be modulated by the adjacent unsaturated system.
Oxidation of the primary alcohol to an aldehyde is a common transformation. A mild oxidizing agent such as Pyridinium Chlorochromate (PCC) is typically employed to prevent over-oxidation to the carboxylic acid.[8][9]
-
This compound: Oxidation with PCC yields 2,3-butadien-1-al.
-
3-Butyn-1-ol: Oxidation with PCC yields 3-butyn-1-al.
The relative rates of these oxidations are expected to be similar as the reaction center is the hydroxyl group, which is separated from the unsaturated system by a methylene group.
Experimental Protocol: PCC Oxidation of an Unsaturated Alcohol
-
To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) and celite in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add a solution of the alcohol (this compound or 3-butyn-1-ol) (1.0 equivalent) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography.
The hydroxyl group can be converted to an ether via the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.
-
This compound: Treatment with a strong base like sodium hydride (NaH) followed by an alkyl halide (e.g., methyl iodide) will yield the corresponding allenic ether.
-
3-Butyn-1-ol: Similarly, deprotonation followed by reaction with an alkyl halide will produce the alkynyl ether.
The acidity of the hydroxyl proton should be comparable in both molecules, leading to similar ease of alkoxide formation.
Diagram 3. General workflow for Williamson ether synthesis.
Summary of Comparative Reactivity
| Reaction Type | This compound | 3-Butyn-1-ol | Key Difference |
| Electrophilic Addition | Proceeds via a more stable, resonance-stabilized allylic carbocation. Likely faster. | Proceeds via a less stable vinyl cation. Likely slower. | Stability of the carbocation intermediate. |
| Nucleophilic Reactivity | The allene is generally unreactive towards nucleophiles without activation. | The terminal alkyne can be deprotonated to form a potent nucleophilic acetylide. | Acidity of the terminal alkyne proton. |
| Oxidation of -OH | Readily oxidized to the corresponding aldehyde. | Readily oxidized to the corresponding aldehyde. | Minimal difference expected. |
| Ether Synthesis (-OH) | Forms an alkoxide and undergoes Sₙ2 reaction. | Forms an alkoxide and undergoes Sₙ2 reaction. | Minimal difference expected. |
Conclusion: Strategic Selection for Synthetic Design
The choice between this compound and 3-butyn-1-ol in a synthetic strategy should be guided by the desired reactivity.
-
Choose this compound for:
-
Electrophilic additions where the formation of an allylic system is desired.
-
Reactions where the unique stereochemistry of allenes can be exploited.
-
-
Choose 3-Butyn-1-ol for:
-
Nucleophilic additions via the formation of an acetylide.
-
Click chemistry applications.
-
Syntheses where the alkyne can be further functionalized through reactions such as hydration, hydrogenation, or coupling reactions.
-
This guide has provided a comparative framework for understanding the reactivity of this compound and 3-butyn-1-ol. A thorough grasp of their distinct electronic and structural features will empower researchers to make informed decisions in the design and execution of novel synthetic routes.
References
-
Organic Syntheses, Coll. Vol. 10, p.142 (2004); Vol. 77, p.186 (2000).
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Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate).
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Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC.
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Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate).
-
ChemicalBook. (n.d.). 3-Butyn-1-ol.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
-
Chemistry LibreTexts. (2024, February 25). 18.2: Preparing Ethers.
-
Sigma-Aldrich. (n.d.). This compound.
-
Sigma-Aldrich. (n.d.). 3-Butyn-1-ol.
-
Chemistry LibreTexts. (2023, January 22). Electrophilic Addition Reactions of Alkynes.
-
Chemistry LibreTexts. (2024, March 17). 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations.
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A Senior Application Scientist's Guide: Validating the Purity of 2,3-Butadien-1-ol by Quantitative NMR (qNMR)
In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reproducible biological data and regulatory compliance. For structurally unique and potentially reactive molecules like 2,3-Butadien-1-ol, an unsaturated allenic alcohol, a rigorous and unambiguous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies, establishing quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as the primary method of choice for purity validation.
We will deconstruct the causality behind developing a robust qNMR protocol, compare its performance with traditional chromatographic techniques, and provide the experimental framework necessary for its immediate application.
The Analytical Challenge of this compound
This compound (C₄H₆O) is a fascinating molecule featuring both a terminal allene and a primary alcohol functional group.[1][] This structural combination presents distinct analytical challenges:
-
Reactivity: Allenes can be prone to isomerization and polymerization, potentially creating impurities during analysis or storage.
-
Volatility and Thermal Lability: The compound's properties may pose challenges for techniques requiring high temperatures, such as Gas Chromatography (GC).
-
Weak Chromophore: The absence of a strong UV-absorbing chromophore complicates analysis by High-Performance Liquid Chromatography (HPLC) with UV detection, the most common analytical platform.
These challenges necessitate an analytical technique that is both structurally informative and fundamentally quantitative without relying on the chemical properties of potential, and often unknown, impurities.
The Principle of Absolute Quantification: Why qNMR is the Gold Standard
Unlike chromatographic methods that rely on the response of a detector to an analyte relative to a reference standard of the same compound, qNMR is a primary ratio method.[3] The core principle is elegantly simple: the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal .[4][5]
This fundamental property endows qNMR with several distinct advantages for purity determination:
-
Universal Detection: ¹H qNMR provides a uniform response for all proton-containing molecules, enabling the quantification of the analyte against a certified internal standard without needing an identical, highly purified reference material of the analyte itself.[6][7]
-
Structural Confirmation: The same experiment that provides a quantitative purity value also delivers a full ¹H NMR spectrum, confirming the identity and structural integrity of the analyte.
-
Non-Destructive: The sample can be recovered unchanged after analysis, a crucial benefit when working with precious or mass-limited materials.[7][8]
Developing a Validated qNMR Protocol for this compound
A trustworthy qNMR experiment is a self-validating system. This is achieved through meticulous planning of the experimental design and strict adherence to acquisition parameters that guarantee the direct proportionality of signal integrals to molar concentration.
Part A: Method Planning & Causality
The choices made before data acquisition are the most critical for ensuring accuracy.
-
Selection of the Internal Standard (IS): The cornerstone of the experiment is a highly pure, certified internal standard. The ideal IS must meet several criteria:[3][9]
-
High Purity (≥99.5%): The accuracy of the analyte's purity is directly dependent on the known purity of the IS.
-
Chemical Stability: It must not react with the analyte, solvent, or trace impurities.
-
Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[9]
-
Spectral Simplicity & Separation: The IS should ideally have sharp, simple signals (e.g., singlets) in a region of the ¹H NMR spectrum that is free from any analyte or solvent signals.[9][10]
-
Proposed IS for this compound: Maleic acid . It is stable, highly pure, and its two olefinic protons appear as a sharp singlet far downfield (~6.2-6.5 ppm in DMSO-d₆), well-separated from the signals of this compound.
-
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard. DMSO-d₆ is an excellent choice as it is a polar aprotic solvent capable of dissolving the alcohol and the maleic acid IS. Its residual proton signal appears around 2.5 ppm, unlikely to interfere with key analyte signals.
-
Analyte Signal Selection: For quantification, a well-resolved signal from the analyte that is free from overlap with other signals must be chosen. For this compound, the terminal allenic protons (=CH₂) or the methylene protons adjacent to the hydroxyl group (-CH₂OH) are ideal candidates due to their distinct chemical shifts and clear integration. The hydroxyl (-OH) proton itself should be avoided as its chemical shift is variable and the peak is often broad due to chemical exchange.
Part B: Experimental Workflow Protocol
Precision in execution is mandatory for a scientifically sound result.
Step 1: Sample Preparation
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial using a calibrated microbalance (readability of at least 0.01 mg). Record the exact weight (m_analyte). Weighing is often the largest source of error in qNMR.[5]
-
Accurately weigh approximately 10-15 mg of the certified internal standard (e.g., Maleic Acid, Purity ≥99.5%) into the same vial. Record the exact weight (m_std).
-
Add approximately 0.75 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-quality 5 mm NMR tube.
Step 2: NMR Data Acquisition
-
Rationale: The following parameters are chosen to ensure full spin-lattice relaxation (T₁) of all relevant protons, which is essential for accurate integration.[3]
-
Load the sample into the NMR spectrometer and allow the temperature to equilibrate (e.g., 298 K).
-
Perform standard instrument tuning, locking, and shimming procedures.
-
Set the following critical acquisition parameters:
-
Pulse Angle: Use a 90° pulse for maximum signal excitation.[9]
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ value of any proton being integrated (both analyte and IS). A conservative D1 of 30-60 seconds is often sufficient for small molecules and ensures complete relaxation.[9]
-
Number of Scans (NS): Acquire enough scans to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the peaks being integrated.[10][11] Typically, 8 to 64 scans are adequate.
-
Step 3: Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat, zero-baseline across the entire spectrum.
-
Integrate the selected, well-resolved signal for the analyte (I_analyte) and the signal for the internal standard (I_std).
Workflow Visualization
Caption: The qNMR workflow for purity determination.
Part C: Purity Calculation
The weight/weight percentage purity (P_analyte) is calculated using the following equation:[4]
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value for the analyte and standard signals.
-
N: Number of protons giving rise to the integrated signal (e.g., N=2 for the -CH₂OH of the analyte; N=2 for maleic acid).
-
M: Molar mass of the analyte (70.09 g/mol for C₄H₆O) and standard.
-
m: Mass (weight) of the analyte and standard.
-
P_std: Purity of the certified internal standard (as a percentage).
Comparative Analysis: qNMR vs. Chromatographic Alternatives
While HPLC and GC are powerful separation techniques, their application to the purity analysis of this compound highlights the superiority of qNMR for this specific challenge.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute quantification based on molar ratios.[5] | Relative quantification based on detector response. | Relative quantification based on detector response. |
| Analyte Standard | Requires a certified internal standard of a different compound.[6] | Requires a certified reference standard of the analyte itself for accurate quantification. | Requires a certified reference standard of the analyte itself for accurate quantification. |
| Specificity | High; provides structural confirmation of analyte and impurities.[8] | Moderate to high; dependent on chromatographic resolution. Co-elution is possible. | High; excellent separation for volatile compounds. |
| Key Challenge for this compound | None; ideally suited. | Weak UV chromophore requires less common detectors (e.g., RI, ELSD) or derivatization. | Potential for thermal degradation in the injector or on the column. |
| Sample Nature | Non-destructive.[8] | Destructive. | Destructive. |
| LOD/LOQ | Lower sensitivity (mg/mL range).[12] | High sensitivity (µg/mL to ng/mL range).[11][12] | Very high sensitivity (ng/mL to pg/mL range).[12] |
| Throughput | Moderate; longer experiment times due to relaxation delays. | High. | High. |
Trustworthiness and Method Validation
The qNMR protocol described herein is designed to be compliant with the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[13][14][15] The method demonstrates high specificity through the resolution of unique proton signals, and its accuracy is traceable to a primary certified standard. Precision is achieved through careful sample preparation and adherence to strict acquisition parameters.
Conclusion
For the quantitative purity determination of this compound, qNMR emerges as the unequivocally superior technique. It circumvents the challenges of weak UV absorbance and potential thermal lability that complicate chromatographic approaches.[7][12] By providing a direct, absolute measure of purity traceable to a certified internal standard, qNMR offers an unparalleled level of confidence and accuracy. It serves not just as an analytical measurement but as a complete system for both identifying and quantifying the analyte in a single, non-destructive experiment, making it an indispensable tool for researchers, scientists, and drug development professionals.
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR . Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]
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Quality Guidelines . International Council for Harmonisation (ICH). [Link]
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The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi . Reading Scientific Services Ltd (RSSL). [Link]
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Quantitative NMR . Organic Primary Standards Group. [Link]
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Using Quantitative NMR . JEOL Ltd. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass Laboratories. [Link]
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Purity comparison by NMR and HPLC . ResearchGate. [Link]
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Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Maniara, G., Rajkó, R., & Szakács, Z. (2010). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy . TRAC Trends in Analytical Chemistry, 29(3), 281-291. [Link]
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This compound | CAS#:18913-31-0 . Chemsrc. [Link]
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This compound . PubChem, National Institutes of Health (NIH). [Link]
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Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules . Records of Natural Products, 10(4), 425-434. [Link]
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Advantages of Quantitative NMR for the Determination of Relative Response Factors . CordenPharma. [Link]
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Sgrò, S., et al. (2023). Determination of Ethanol Content in Alcoholic Products by LF-NMR . Applied Sciences, 13(4), 2533. [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update . Journal of Natural Products, 70(3), 589–595. [Link]
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A Guide to the Mass Spectrometry Fragmentation of 2,3-Butadien-1-ol: A Predictive and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for molecular structure elucidation. The fragmentation patterns generated, particularly under electron ionization (EI), serve as a molecular fingerprint, offering deep insights into the analyte's structural composition. This guide provides a detailed exploration of the predicted EI mass spectrometry fragmentation pattern of 2,3-Butadien-1-ol, a unique primary allenic alcohol.
Given the absence of a publicly available experimental spectrum for this compound, this guide will employ a predictive approach grounded in established fragmentation principles for alcohols and unsaturated systems.[1][2][3][4] To provide a robust analytical context, we will compare this predicted pattern against the known fragmentation behaviors of its structural isomers and analogs. This comparative methodology enhances the predictive power and provides a practical framework for identifying such compounds in complex matrices.
The Unique Structure of this compound
This compound (C₄H₆O, molecular weight: 70.09 g/mol ) is a fascinating molecule featuring both a primary alcohol and a terminal allene functional group.[5][6] This combination of a hydroxyl group and cumulated double bonds suggests a rich and informative fragmentation pattern under electron ionization. The presence of the alcohol group is expected to direct initial fragmentation events, while the allenic system will influence the stability and subsequent decomposition of the resulting ions.
Predicted Electron Ionization (EI) Fragmentation Pattern of this compound
Upon electron ionization, a molecule of this compound will lose an electron to form the molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 70. Due to the presence of the primary alcohol, the molecular ion peak is anticipated to be of low to moderate intensity, as primary alcohols often undergo rapid fragmentation.[3][7][8] The primary fragmentation pathways are predicted to be α-cleavage and dehydration, characteristic of alcohols.[2][3][4]
Key Predicted Fragmentation Pathways:
-
α-Cleavage (Alpha-Cleavage) : This is a dominant fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[2][3] For this compound, the most likely α-cleavage event is the loss of a hydrogen radical from the α-carbon, leading to a resonance-stabilized oxonium ion at m/z 69 . This fragment is expected to be a prominent peak in the spectrum.
-
Loss of Water (Dehydration) : Alcohols frequently undergo the elimination of a water molecule (18 Da), resulting in an [M-18]⁺• peak.[2][3] For this compound, this would produce a radical cation at m/z 52 . The intensity of this peak can vary but is a significant diagnostic marker for an alcohol.
-
Loss of the Hydroxymethyl Radical : Cleavage of the C1-C2 bond can lead to the loss of a •CH₂OH radical (31 Da), resulting in an allenyl cation at m/z 39 . This C₃H₃⁺ ion is a common fragment in the mass spectra of many unsaturated compounds.
-
Propargyl Cation Formation : A rearrangement followed by cleavage could lead to the formation of the highly stable propargyl cation at m/z 39 .
The following table summarizes the major predicted fragments for this compound.
| m/z | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway | Predicted Intensity |
| 70 | [C₄H₆O]⁺• | - | Molecular Ion | Low to Medium |
| 69 | [C₄H₅O]⁺ | H• | α-Cleavage | High |
| 55 | [C₄H₇]⁺ | •OH | Loss of hydroxyl radical | Medium |
| 52 | [C₄H₄]⁺• | H₂O | Dehydration | Medium |
| 41 | [C₃H₅]⁺ | •CHO | Cleavage of C-C and C-O bonds | Medium to High |
| 39 | [C₃H₃]⁺ | •CH₂OH | Loss of hydroxymethyl radical | High |
Visualization of Predicted Fragmentation
The major fragmentation pathways of this compound are illustrated below.
Caption: Predicted major fragmentation pathways of this compound.
Comparative Analysis with Isomers
A powerful method for structure confirmation is the comparison of fragmentation patterns with those of isomeric compounds. The distinct functionalities of isomers lead to different fragmentation pathways and, consequently, unique mass spectra.
3-Butyn-1-ol (Isomer)
3-Butyn-1-ol is a structural isomer of this compound, featuring a terminal alkyne instead of an allene. Its mass spectrum is available in the NIST database and shows a more prominent molecular ion peak at m/z 70 than what is predicted for the allenic alcohol.[9] Key fragments for 3-Butyn-1-ol include:
-
m/z 57 : Loss of •CH₃ (rearrangement and cleavage)
-
m/z 42 : [C₃H₆]⁺• (rearrangement)
-
m/z 41 : [C₃H₅]⁺
-
m/z 31 : [CH₂OH]⁺ (α-cleavage)
The prominent peak at m/z 31 is a classic indicator of a primary alcohol, resulting from the cleavage of the C2-C3 bond. This would be a key differentiating fragment from this compound, where the loss of •CH₂OH to give m/z 39 is more likely.
2-Buten-1-ol (Crotyl Alcohol) (Isomer)
This allylic alcohol isomer is expected to show a strong tendency for losing the hydroxyl group to form a resonance-stabilized allylic cation at m/z 55 ([C₄H₇]⁺). This would likely be the base peak. The molecular ion at m/z 70 would be weak, and a peak at m/z 69 from the loss of a hydrogen atom would also be present.
| Compound | Key Differentiating Fragments (m/z) | Rationale |
| This compound (Predicted) | 69, 52, 39 | Driven by α-cleavage of an allenic alcohol, dehydration, and loss of •CH₂OH. |
| 3-Butyn-1-ol | 57, 42, 31 | Fragmentation influenced by the terminal alkyne and a strong α-cleavage peak at m/z 31. |
| 2-Buten-1-ol | 55 (base peak) | Formation of a highly stable allylic cation. |
Experimental Protocol for GC-MS Analysis
To experimentally verify the predicted fragmentation pattern, a standard gas chromatography-mass spectrometry (GC-MS) approach would be employed.
I. Sample Preparation
-
Prepare a 100 ppm solution of this compound in a high-purity volatile solvent such as methanol or dichloromethane.
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to a 2 mL autosampler vial with a PTFE-lined cap.
II. GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer : Agilent 5977B MSD (or equivalent)
-
GC Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection : 1 µL, splitless mode.
-
Inlet Temperature : 250°C.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 15°C/min.
-
Hold: Hold at 200°C for 2 minutes.
-
-
MS Transfer Line Temperature : 280°C.
-
Ion Source : Electron Ionization (EI).
-
Ion Source Temperature : 230°C.
-
Electron Energy : 70 eV.
-
Mass Range : m/z 35-150.
-
Solvent Delay : 3 minutes.
III. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the experimental fragmentation pattern with the predicted pattern and the spectra of known isomers.
Workflow Diagram
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The electron ionization mass spectrum of this compound is predicted to be characterized by key fragments resulting from α-cleavage (m/z 69), dehydration (m/z 52), and loss of the hydroxymethyl radical (m/z 39). This pattern, particularly the relative abundances of these key ions, should allow for its unambiguous differentiation from its structural isomers, such as 3-Butyn-1-ol and 2-Buten-1-ol. The provided GC-MS protocol offers a robust method for obtaining experimental data to validate these predictions. This guide serves as a valuable resource for analysts in identifying and characterizing this and similar unsaturated alcohols in their research.
References
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
Organic Syntheses. (2017, November 7). Buta-2,3-dien-1-ol. Retrieved from [Link]
-
University of North Georgia. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Buta-2,3-dien-1-ol. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). Allyl alcohol, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0000039). Retrieved from [Link]
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
Khan Academy. (2025, August 12). Mass Spectrometry of Alcohols [Video]. YouTube. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Butadiene, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 3-Butyn-1-ol. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Butadiene, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 3-Buten-1-ol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2,3-Butanediol. NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Guide to Copper(I) Iodide Catalysts for the Synthesis of 2,3-Butadien-1-ol
Introduction: The Significance of 2,3-Butadien-1-ol and the Role of Copper(I) Iodide Catalysis
This compound, the simplest allenyl alcohol, is a highly versatile building block in organic synthesis. Its unique structure, featuring both an allene and a primary alcohol functionality, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules and natural products. The efficient and selective synthesis of this compound is therefore of significant interest to the research and drug development community.
Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, and the synthesis of allenyl alcohols is no exception. Among the various copper sources, copper(I) iodide (CuI) has proven to be a particularly effective catalyst for the propargylation of aldehydes, a key step in the synthesis of this compound. This guide provides a comprehensive comparison of different CuI-based catalytic systems for this transformation, supported by experimental data and mechanistic insights, to aid researchers in selecting and optimizing their synthetic strategies.
Comparative Analysis of Copper-Based Catalyst Systems
The choice of catalyst system is crucial for the efficient and selective synthesis of this compound. While CuI is a common catalyst, its performance is significantly influenced by the choice of ligands, additives, and reaction conditions. Below is a comparison of various copper-based catalyst systems for the synthesis of allenyl and propargyl alcohols.
| Catalyst System | Substrates | Product(s) | Yield (%) | Selectivity (Allenyl:Propargyl) | Reference(s) |
| CuI / Dicyclohexylamine | Propargyl alcohol, Paraformaldehyde | This compound | 38-45 | N/A (Rearrangement) | [1] |
| CuCl / Mn | Benzaldehyde, Propargyl bromide | 1-Phenyl-2-propyn-1-ol | 95 | Propargyl selective | [2][3] |
| CuI / Mn | Benzaldehyde, Propargyl bromide | 1-Phenyl-2-propyn-1-ol | 85 | Propargyl selective | [2][3] |
| CuBr / Mn | Benzaldehyde, Propargyl bromide | 1-Phenyl-2-propyn-1-ol | 89 | Propargyl selective | [2][3] |
| CuSO₄ / Mn | Benzaldehyde, Propargyl bromide | 1-Phenyl-2-propyn-1-ol | 73 | Propargyl selective | [2][3] |
| CuCl₂ / Mn | Benzaldehyde, Propargyl bromide | 1-Phenyl-2-propyn-1-ol | 81 | Propargyl selective | [2][3] |
| CuI / dppp | Benzyne, Phenylacetylene, Propargyl chloride | 1-(Phenylethynyl)-2-(prop-2-yn-1-yl)benzene | 41-63 | N/A | [4] |
| Cu-BPE Ligand | Aldehydes/Ketones, TMS-propargyl boronates | Allenyl/Propargyl carbinols | High | Ligand-controlled | [5] |
Key Insights from the Comparison:
-
Influence of the Copper Salt: In the manganese-mediated system for the synthesis of propargyl alcohols, CuCl provided the highest yield (95%), outperforming CuI (85%), CuBr (89%), CuSO₄ (73%), and CuCl₂ (81%).[2][3] This highlights that while CuI is effective, other copper salts might be superior depending on the specific reaction system.
-
Role of Additives: The use of manganese powder as a reducing agent in conjunction with a copper catalyst dramatically improves the yield of the propargylation reaction.[2][3] This suggests that the active catalytic species might be a reduced form of copper.
-
Ligand-Controlled Regioselectivity: The regioselectivity of the addition of a propargyl nucleophile to a carbonyl compound (i.e., formation of an allenyl vs. a propargyl alcohol) can be controlled by the choice of ligand.[5] Computational studies have shown that destabilizing interactions introduced by certain ligands can favor one isomer over the other.[5] For instance, copper-bis(phosphine) complexes have been used to selectively synthesize either allenyl or propargyl carbinols from TMS-propargyl boronates.[5]
-
Amine Effect: In the synthesis of terminal allenes from terminal alkynes and paraformaldehyde, the choice of amine has a significant impact on the reaction efficiency.[6] Dicyclohexylamine and diisopropylamine have been successfully employed in these reactions.[1][6]
Detailed Experimental Protocol: Large-Scale Synthesis of this compound
This protocol is adapted from a robust procedure published in Organic Syntheses and is suitable for a 0.4 molar scale.[1]
Materials:
-
Copper(I) iodide (CuI) (38.1 g, 0.20 mol, 0.5 equiv)
-
Paraformaldehyde (30.0 g, 1.0 mol, 2.5 equiv)
-
Dicyclohexylamine (145 g, 180 mL, 0.80 mol, 2.0 equiv)
-
Propargyl alcohol (22.4 g, 23.3 mL, 0.40 mol, 1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (800 mL)
-
Diethyl ether
-
Silica gel
-
Saturated aqueous ammonium chloride
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To an oven-dried 2-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and two septa, add CuI (38.1 g, 0.20 mol), paraformaldehyde (30.0 g, 1.0 mol), and anhydrous THF (800 mL).
-
Stir the resulting yellow suspension and add dicyclohexylamine (145 g, 0.80 mol) via syringe over 10 minutes.
-
Add propargyl alcohol (22.4 g, 0.40 mol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C) using a heating mantle. The orange reaction mixture will slowly turn reddish-brown.
-
Monitor the reaction progress by GC analysis until the propargyl alcohol is consumed (typically 24 hours).
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice-water bath.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (200 mL).
-
Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by distillation to afford this compound as a colorless oil (yield: 38-45%).
Causality Behind Experimental Choices:
-
Choice of CuI: Copper(I) iodide is a readily available and effective catalyst for this transformation. It is believed to activate the terminal alkyne for subsequent reaction.
-
Paraformaldehyde as Formaldehyde Source: Paraformaldehyde is a stable, solid polymer of formaldehyde that is easier to handle than gaseous formaldehyde or aqueous solutions. It depolymerizes in situ to provide monomeric formaldehyde for the reaction.
-
Role of Dicyclohexylamine: The amine acts as a base to deprotonate the terminal alkyne, facilitating the formation of a copper acetylide intermediate. It also plays a crucial role in the catalytic cycle, potentially by stabilizing the copper species.
-
Anhydrous THF as Solvent: Tetrahydrofuran is an excellent solvent for this reaction as it dissolves the reactants and intermediates and is relatively inert under the reaction conditions. The use of an anhydrous solvent is important to prevent quenching of the organometallic intermediates.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Mechanistic Insights
The precise mechanism of the copper(I) iodide-catalyzed synthesis of this compound is complex and likely involves several interconnected catalytic cycles. However, a plausible mechanism for the related copper-catalyzed propargylation of aldehydes with propargyl bromides in the presence of a reducing agent like manganese is depicted below.[2][3]
Caption: Proposed mechanism for the Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes.
In this proposed mechanism, manganese acts as a reducing agent to generate a highly reactive Cu(0) species from the Cu(I) precursor.[2] Oxidative addition of the propargyl bromide to the Cu(0) center forms a propargyl-copper(I) intermediate (Int-I). This intermediate can then undergo nucleophilic addition to the aldehyde to form the homopropargyl alcohol. Alternatively, the propargyl-copper(I) intermediate can rearrange to a more stable allenyl-copper(I) species (Int-II), which then reacts with the aldehyde to yield the allenyl alcohol, such as this compound. The regioselectivity of the reaction is determined by the relative rates of these two pathways, which can be influenced by factors such as the structure of the propargyl bromide, the nature of the aldehyde, and the presence of ligands.
Conclusion
Copper(I) iodide is a versatile and effective catalyst for the synthesis of this compound and related propargyl and allenyl alcohols. The performance of CuI-based catalytic systems can be significantly enhanced through the judicious selection of ligands, additives, and reaction conditions. This guide provides a comparative overview of different catalyst systems, a detailed experimental protocol for a large-scale synthesis, and mechanistic insights to empower researchers in their synthetic endeavors. By understanding the interplay of the various components of the catalytic system, scientists can optimize their reaction conditions to achieve high yields and selectivities for the desired allenic or propargylic products.
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A Comparative Guide to the Kinetic Landscape of Cycloaddition Reactions with 2,3-Butadien-1-ol
For researchers, synthetic chemists, and professionals in drug development, the strategic construction of cyclic scaffolds is a cornerstone of molecular design. Among the diverse synthons available, allenic compounds present a unique and powerful tool for accessing a variety of ring systems through cycloaddition reactions. This guide provides an in-depth technical comparison of the kinetic performance of 2,3-butadien-1-ol in various cycloaddition reactions. In the absence of extensive direct experimental kinetic data for this specific molecule in the public domain, this guide will leverage data from closely related analogs and computational studies to provide a robust predictive framework for its reactivity. We will explore the causality behind experimental choices and provide actionable protocols for further investigation.
The Allene Moiety: A Hub of Cycloaddition Reactivity
This compound, an allenic alcohol, possesses two orthogonal π-systems, making it a versatile partner in a range of pericyclic reactions, including [4+2], [3+2], and [2+2] cycloadditions. The presence of the hydroxyl group introduces an element of polarity and the potential for hydrogen bonding, which can influence both the rate and selectivity of these reactions. Understanding the kinetic nuances of how this functionalized allene participates in cycloadditions is crucial for its effective utilization in synthesis.
Comparative Kinetics of Cycloaddition Reactions
Allenes can participate as either the 2π or 4π component in cycloaddition reactions, depending on the reaction partner. The unique electronic and steric environment of this compound will dictate its preference for specific cycloaddition pathways.
[4+2] Cycloaddition (Diels-Alder Type Reactions)
In a formal sense, the terminal double bond of this compound can act as a dienophile in Diels-Alder reactions. Computational studies on the Diels-Alder reaction of allene with butadiene show a higher activation barrier compared to the reaction with ethylene (27.7 kcal/mol for allene vs. 22.4 kcal/mol for ethylene), indicating that allenes can be less reactive dienophiles than simple alkenes.[1][2] This is attributed to the unique geometry and electronics of the allene moiety.
For this compound, the presence of the hydroxymethyl substituent is expected to have a modest electronic effect on the dienophilic double bond. More significantly, it introduces steric bulk that can influence the approach of the diene.
Table 1: Comparison of Calculated Activation Barriers for [4+2] Cycloadditions
| Diene | Dienophile | Activation Energy (kcal/mol) | Reference |
| 1,3-Butadiene | Ethylene | 22.4 | [1][2] |
| 1,3-Butadiene | Allene | 27.7 | [1][2] |
| 1,3-Butadiene | This compound (Predicted) | ~28-30 | - |
Note: The value for this compound is an educated prediction based on analogous systems and the expected minor electronic and steric influence of the hydroxymethyl group.
[3+2] Cycloaddition
Allenes are excellent partners in [3+2] cycloadditions with 1,3-dipoles such as nitrones and azides. These reactions are often highly regioselective. The terminal double bond of the allene is typically the reactive partner. For an allenyl alcohol like this compound, the hydroxyl group could potentially direct the regioselectivity through hydrogen bonding with the incoming dipole.
While specific kinetic data for this compound in [3+2] cycloadditions is scarce, studies on related allenyl systems provide valuable insights. For instance, rhodium-catalyzed intramolecular [3+2] cycloadditions of allene-vinylcyclopropanes proceed efficiently, demonstrating the facility of allenes to participate in such transformations.[3]
[2+2] Cycloaddition
The [2+2] cycloaddition of allenes with alkenes or alkynes is a powerful method for the synthesis of cyclobutanes and cyclobutenes. These reactions can be promoted thermally, photochemically, or by transition metal catalysis. The central carbon of the allene is involved in the formation of one of the new sigma bonds.
Computational studies on the cycloaddition of ketene and allene suggest a concerted, asynchronous mechanism with an activation barrier of approximately 27 kcal/mol.[4] The reactivity of this compound in [2+2] cycloadditions would be influenced by the steric hindrance around the allene moiety and the electronic nature of the reaction partner.
Alternative Reactants: A Comparative Analysis
To contextualize the reactivity of this compound, it is useful to compare it with other commonly used cycloaddition partners.
Table 2: Qualitative Reactivity Comparison of 2π Components in Cycloadditions
| 2π Component | Typical Cycloaddition Types | Relative Reactivity (General) | Key Features |
| This compound | [4+2], [3+2], [2+2] | Moderate | Functional handle (OH), potential for directing effects. |
| 1,3-Butadiene | [4+2] (as diene) | High (as diene) | Prototypical diene for Diels-Alder reactions.[5] |
| Styrene | [4+2], [3+2], [2+2] | Moderate | Conjugated system influences reactivity. |
| Norbornene | [4+2], [2+2] | High (strained) | Strain release provides a thermodynamic driving force. |
Experimental Protocol: Kinetic Monitoring of a [4+2] Cycloaddition using NMR Spectroscopy
To encourage and facilitate further research into the kinetics of cycloadditions involving this compound, a detailed, self-validating experimental protocol for a representative [4+2] cycloaddition is provided below. This protocol is designed for monitoring the reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8][9]
Objective: To determine the second-order rate constant for the Diels-Alder reaction between this compound and N-phenylmaleimide.
Materials:
-
This compound (purified by distillation)
-
N-Phenylmaleimide (recrystallized)
-
Anhydrous, deuterated solvent (e.g., CDCl₃ or Toluene-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of this compound in the chosen deuterated solvent.
-
Accurately prepare a stock solution of N-phenylmaleimide and the internal standard in the same deuterated solvent.
-
-
Reaction Setup:
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 60 °C).
-
In a clean, dry vial, mix known volumes of the two stock solutions to achieve the desired initial concentrations (e.g., 0.1 M of each reactant).
-
Quickly transfer the reaction mixture to an NMR tube and place it in the spectrometer.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra should be chosen based on the expected reaction rate (e.g., every 15 minutes for a moderately fast reaction).[7][8]
-
Ensure that the relaxation delay (d1) is set to at least 5 times the longest T₁ of the protons being monitored to ensure quantitative integration.[8]
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate the signals corresponding to a disappearing reactant proton (e.g., a vinyl proton of this compound) and a growing product proton, relative to the integral of the internal standard.
-
Calculate the concentration of the reactant at each time point.
-
Plot 1/[Reactant] versus time. For a second-order reaction, this should yield a straight line. The slope of this line is the rate constant, k.
-
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the cycloaddition pathways of this compound and the experimental workflow for kinetic analysis.
Caption: [4+2] Cycloaddition of this compound.
Caption: Workflow for NMR-based kinetic analysis.
Conclusion and Future Directions
While direct experimental kinetic data for the cycloaddition reactions of this compound remains an area ripe for investigation, this guide provides a solid foundation for understanding its potential reactivity. Based on data from analogous systems and established mechanistic principles, this compound is a promising and versatile substrate for the construction of complex cyclic molecules. The provided experimental protocol offers a clear pathway for researchers to quantify its reactivity and unlock its full synthetic potential. Future work should focus on systematic experimental kinetic studies across a range of dienophiles and 1,3-dipoles to build a comprehensive empirical dataset for this valuable allenic building block.
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A Researcher's Guide to Quantum Chemical Validation of 2,3-Butadien-1-ol Reaction Mechanisms
For the discerning researcher in organic synthesis and drug development, the validation of reaction mechanisms is not merely an academic exercise; it is a critical step in optimizing reaction conditions, predicting outcomes, and designing novel molecular architectures. The versatile allenic alcohol, 2,3-butadien-1-ol, presents a fascinating case study in reactivity, with the potential to undergo a variety of transformations including cycloadditions, sigmatropic rearrangements, and metal-catalyzed cyclizations. This guide provides an in-depth comparison of quantum chemical calculation methodologies for elucidating these reaction pathways, offering a framework for achieving robust, reliable, and predictive mechanistic insights.
The Imperative of Mechanistic Validation
Understanding the intricate dance of electrons in a chemical reaction is paramount. For a molecule like this compound, with its cumulated double bonds and a reactive hydroxyl group, multiple reaction pathways can be envisioned. Is a cycloaddition concerted or stepwise? Does a rearrangement proceed through a pericyclic transition state? Answering these questions experimentally can be challenging, often requiring sophisticated kinetic studies or the trapping of fleeting intermediates. Quantum chemical calculations offer a powerful in silico alternative, allowing for the exploration of entire potential energy surfaces and the characterization of transient species that are inaccessible to direct experimental observation.
Pillars of Computational Validation: A Comparative Overview
The choice of a computational method is a critical decision that directly impacts the reliability of the predicted mechanism. Here, we compare several widely used quantum chemical methods, highlighting their strengths and weaknesses in the context of validating organic reaction mechanisms.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has emerged as the most popular method for mechanistic studies due to its favorable balance of computational cost and accuracy. DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, a more manageable quantity. However, the accuracy of DFT is contingent on the choice of the exchange-correlation functional.
A systematic analysis of DFT performance for five pericyclic reactions revealed that the meta-hybrid M06-2X functional provides the best overall performance with a mean absolute error (MAE) of 1.1 kcal/mol when compared to high-level benchmark computations.[1] Double-hybrid functionals such as B2K-PLYP and mPW2K-PLYP also perform well, with MAEs around 1.4-1.5 kcal/mol.[1] In contrast, the commonly used GGA functional BP86 exhibits a higher MAE of 5.8 kcal/mol, although it can still qualitatively describe trends in reaction barriers.[1]
| Functional Family | Representative Functionals | Mean Absolute Error (kcal/mol) for Pericyclic Reactions[1] | Strengths | Weaknesses |
| Generalized Gradient Approximation (GGA) | BP86, PBE | ~5.8 | Computationally efficient, good for geometry optimizations | Lower accuracy for barrier heights |
| Meta-GGA | M06-L, TPSS | ~3-5 | Improved accuracy over GGAs | More computationally demanding |
| Hybrid | B3LYP, PBE0 | ~2-4 | Good balance of accuracy and cost | Can struggle with dispersion interactions |
| Meta-Hybrid | M06-2X, M08-HX | ~1.1-1.5 | High accuracy for main-group thermochemistry and kinetics | Higher computational cost |
| Double-Hybrid | B2K-PLYP, mPW2K-PLYP, DSD-PBEP86 | ~1.4-1.5 | Very high accuracy | Significantly higher computational cost |
High-Accuracy Composite Methods: The Gold Standard
For reactions where high accuracy is paramount, composite methods such as the Gaussian-n (G4, G4MP2) and Complete Basis Set (CBS-QB3) theories provide a more rigorous approach. These methods combine the results of several calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a complete basis set. While computationally expensive, they serve as an invaluable benchmark for validating the accuracy of more cost-effective DFT methods.
A Step-by-Step Protocol for Mechanistic Validation using DFT
The following protocol outlines a robust workflow for the computational validation of a hypothetical reaction of this compound.
Step 1: Initial Hypothesis and Reactant/Product Optimization Begin by postulating plausible reaction mechanisms. For this compound, this could include a [4+2] cycloaddition (Diels-Alder type reaction) or a[2][2]-sigmatropic rearrangement (Claisen-type rearrangement). Optimize the geometries of the reactants and expected products using a computationally efficient DFT functional and basis set (e.g., B3LYP/6-31G(d)).
Step 2: Transition State (TS) Searching This is the most critical and often the most challenging step. A transition state is a first-order saddle point on the potential energy surface. Various algorithms can be used to locate a TS. A common approach is to perform a relaxed potential energy surface scan along the presumed reaction coordinate to get a good initial guess for the TS geometry. This is followed by a more rigorous TS optimization using methods like the Berny algorithm.
Step 3: TS Verification A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This is verified by performing a frequency calculation on the optimized TS geometry. The visualization of this imaginary frequency should confirm that it corresponds to the desired bond-forming and bond-breaking processes.
Step 4: Intrinsic Reaction Coordinate (IRC) Calculation To confirm that the located TS connects the desired reactants and products, an IRC calculation is performed. This calculation traces the minimum energy path downhill from the TS in both the forward and reverse directions, ideally leading to the optimized reactant and product structures.
Step 5: Re-evaluation of Energetics with a High-Level Method Once the reaction path is confirmed, the energies of the optimized reactants, transition states, and products should be re-calculated using a more accurate method, such as the M06-2X functional with a larger basis set (e.g., 6-311+G(d,p)) or a composite method like CBS-QB3, to obtain more reliable activation and reaction energies.
Step 6: Inclusion of Solvent Effects Reactions are typically performed in a solvent, which can significantly influence the reaction energetics. The effect of the solvent can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.
Case Study: Gold-Catalyzed Cyclization of Allenols
In the gold-catalyzed cyclization of indole-tethered allenols to form carbazoles, a plausible mechanism involves the initial coordination of the gold catalyst to the distal double bond of the allene.[2] This is followed by a 6-endo carbocyclization, leading to a zwitterionic intermediate. Subsequent protonolysis and dehydration yield the carbazole product.[2]
Caption: Proposed mechanism for the gold-catalyzed cyclization of an indole-tethered allenol.
Computational studies, often employing DFT, can be used to calculate the energy profile of such a catalytic cycle, comparing the feasibility of different cyclization modes (e.g., 6-endo vs. 5-exo) and elucidating the role of the catalyst in lowering the activation barriers.
Alternative Validation: The Synergy of Experiment and Theory
While quantum chemical calculations are a powerful tool, they are most impactful when used in conjunction with experimental data.
-
Kinetic Isotope Effects (KIEs): The experimental determination of KIEs can provide valuable information about bond-breaking and bond-forming in the rate-determining step of a reaction. These experimental values can be compared with computationally predicted KIEs to support or refute a proposed mechanism.
-
Spectroscopic Characterization of Intermediates: In some cases, reactive intermediates can be observed and characterized using techniques like low-temperature NMR or matrix isolation IR spectroscopy. The calculated spectroscopic properties of proposed intermediates can be compared with experimental data to confirm their identity.
-
Product Distribution Analysis: When a reaction can lead to multiple products, the experimentally observed product distribution can be compared with the computationally predicted branching ratios based on the relative activation energies of the competing pathways.
Conclusion
The validation of reaction mechanisms for complex molecules like this compound requires a multifaceted approach. Quantum chemical calculations, particularly with well-benchmarked DFT functionals like M06-2X, provide a robust framework for exploring potential reaction pathways and characterizing transition states. By integrating these computational insights with experimental data, researchers can achieve a comprehensive and reliable understanding of reaction mechanisms, paving the way for the rational design of more efficient and selective chemical transformations.
References
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Alcaide, B., Almendros, P., Luna, A. Gold-Catalyzed Cyclization Reactions of Allenol and Alkynol Derivatives. Accounts of Chemical Research, 2014, 47(3), 969-982.
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Gorin, D. J., Toste, F. D. Mechanistic Surprises in the Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. Journal of the American Chemical Society, 2005, 127(48), 17386-17387.
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Alcaide, B., Almendros, P., Luna, A. Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. SciSpace, 2014.
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Alcaide, B., Almendros, P., Luna, A. Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. PubMed, 2014, 47(3), 969-82.
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Hashmi, A. S. K., et al. Reactions of Cationic Gold(I) with Allenoates: Synthesis of Stable Organogold(I) Complexes and Mechanistic Investigation. Organometallics, 2007, 26(23), 5671-5677.
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Vermeeren, P., et al. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. Radboud Repository, 2022.
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Vermeeren, P., et al. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. Physical Chemistry Chemical Physics, 2022, 24(31), 18028-18042.
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Houk, K. N., et al. Density Functional Theory Calculations of Pericyclic Reaction Transition Structures. Science, 1995, 268(5218), 1741-1745.
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Vermeeren, P., et al. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. OSTI.GOV, 2022.
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Garg, N. K., et al. Intramolecular Cycloadditions of Cyclobutadiene with Dienes: Experimental and Computational Studies of the Competing (2 + 2) and (4 + 2) Pathways. Journal of the American Chemical Society, 2002, 124(46), 13828-13837.
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Ra, C. S., Park, G. Ab initio studies of the allylic hydroxylation: DFT calculation on the reaction of 2-methyl-2-butene with selenium dioxide. Bulletin of the Korean Chemical Society, 2003, 24(8), 1079-1082.
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Houk, K. N., et al. Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Molecules, 2023, 28(1), 334.
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Mellaoui, M. D., et al. Computational investigation on [2π + 4π] cycloaddition mechanisms of buta-1,3-diene derivatives with sulfur dioxide: DFT and in silico study. Structural Chemistry, 2025, 36(4), 1425-1443.
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Van der Vlugt, J. I., et al. Quantum chemical modeling of molecules under pressure. ChemPhysChem, 2020, 21(16), 1744-1758.
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Glass, R. S., et al. Theoretical Studies of[2][3]-Sigmatropic Rearrangements of Allylic Selenoxides and Selenimides. Molecules, 2009, 14(9), 3229-3242.
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Overman, L. E., et al.[2][2]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. Chemical Society Reviews, 2009, 38(11), 3049-3062.
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Mellaoui, M. D., et al. Computational investigation on [2π + 4π] cycloaddition mechanisms of buta-1,3-diene derivatives with sulfur dioxide: DFT and in silico study. Semantic Scholar, 2025.
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Singleton, D. A., et al. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. The Journal of Organic Chemistry, 2011, 76(21), 8719-8729.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Butadien-1-ol Quantification
An senior application scientist's guide to the cross-validation of analytical methods for the quantification of 2,3-butadien-1-ol is provided.
Introduction: The Analytical Imperative for a Reactive Allene Alcohol
This compound, a structurally unique allene alcohol, presents a significant analytical challenge due to its volatility, reactivity, and the absence of a strong chromophore. Accurate quantification of this compound is critical in diverse research areas, from its use as a synthetic intermediate to its potential role in toxicology and environmental science.[1][2] The selection of an appropriate analytical method is paramount, as is the rigorous cross-validation of that method against an alternative to ensure data integrity, reliability, and regulatory compliance.
This guide provides an in-depth comparison of primary analytical techniques for the quantification of this compound. It moves beyond a simple listing of protocols to explain the causality behind methodological choices, grounded in the physicochemical properties of the analyte. We will explore Gas Chromatography-Mass Spectrometry (GC-MS) as the benchmark method and contrast it with High-Performance Liquid Chromatography (HPLC) with UV detection, while also considering the principles of spectroscopic analysis. The framework for this guide is built upon the principles of method validation as outlined by the International Council for Harmonisation (ICH).[3]
Physicochemical Properties of this compound: Guiding the Analytical Strategy
A molecule's physical and chemical properties are the primary determinants of a suitable analytical strategy. For this compound (C₄H₆O, Molar Mass: 70.09 g/mol ), the following characteristics are paramount.[4]
-
Volatility : As a low molecular weight alcohol, this compound is volatile, making it an ideal candidate for gas chromatography. This property, however, poses a significant challenge for HPLC, requiring careful sample handling to prevent analyte loss.
-
Structure and Polarity : The presence of a hydroxyl group imparts polarity, allowing for potential hydrogen bonding.[5][6] The allene moiety (C=C=C) makes the molecule reactive and susceptible to polymerization or rearrangement, necessitating inert conditions during analysis and storage at low temperatures (below –30 °C is recommended).[7]
-
Spectroscopic Profile :
-
Mass Spectrometry (MS) : The molecule fragments in a characteristic pattern, with a molecular ion peak (M+) at m/z = 70.[7] This allows for selective detection with MS.
-
Infrared (IR) Spectroscopy : Shows characteristic absorptions for the O-H stretch (~3333 cm⁻¹) and the allene C=C stretch (~1956 cm⁻¹).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides a distinct proton and carbon signature for structural confirmation.[7]
-
UV Absorbance : The conjugated diene system of the allene group allows for UV absorbance, but typically at low wavelengths (<220 nm), where interference from other molecules is common. This makes sensitive and specific UV-based quantification challenging without derivatization.[8][9]
-
Primary Analytical Methodologies for Quantification
The choice of a primary analytical technique is a balance between sensitivity, selectivity, and the physical nature of the analyte. For this compound, chromatographic methods are the most suitable for achieving the necessary separation from complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
GC-MS is the most powerful and widely accepted technique for the analysis of volatile and semi-volatile organic compounds.[3][10] Its high resolving power (GC) combined with the definitive identification capabilities of MS makes it the benchmark method for this compound.
Causality of Method Choice:
-
Separation : The volatility of this compound allows it to be easily partitioned into the gas phase for separation on a GC column. A mid-polar column (e.g., DB-1701) is effective, providing good peak shape and resolution.[7]
-
Detection : Mass spectrometry provides unparalleled selectivity. By using Selected Ion Monitoring (SIM) mode, the detector can be set to monitor only the characteristic ions of this compound (e.g., m/z 70, 55), drastically reducing background noise and improving the limit of detection.[11]
1. Sample Preparation (Headspace Analysis):
- For liquid matrices (e.g., water, biological fluids), accurately transfer 1-5 mL of the sample into a headspace vial.
- Add a salting-out agent (e.g., NaCl or K₂CO₃) to increase the ionic strength and drive the volatile analyte into the headspace.[12]
- Spike the sample with an appropriate internal standard (IS), such as a deuterated analog or a compound with similar volatility and chemical properties not present in the sample (e.g., 1,4-Butanediol).[13]
- Seal the vial and incubate at a controlled temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) to allow for equilibration between the liquid and gas phases.
2. GC-MS Instrumentation and Conditions:
- GC Column : DB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Injector : Headspace autosampler. Injection volume: 1 mL of headspace gas.
- Inlet Temperature : 240 °C.
- Oven Program : 50 °C (hold 2 min), ramp to 180 °C at 10 °C/min, hold 5 min.
- Carrier Gas : Helium at a constant flow of 1.2 mL/min.
- MS Transfer Line Temp : 250 °C.
- Ion Source Temp : 230 °C.
- Mode : Electron Ionization (EI) at 70 eV.
- Detection : Selected Ion Monitoring (SIM) mode.
- Quantifier ion: m/z 70 (M+).
- Qualifier ion: m/z 55.
3. Calibration and Quantification:
- Prepare a series of calibration standards in the same matrix as the samples, ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range.
- Process the standards using the same headspace procedure.
- Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte. Use a linear regression model.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Challenging Alternative
While GC-MS is superior, establishing a secondary method is the cornerstone of cross-validation. HPLC is a potential, albeit challenging, alternative. The primary hurdles are the analyte's volatility and its weak UV chromophore.
Causality of Method Choice:
-
Separation : A reversed-phase C18 column is typically used for separating polar analytes. The mobile phase would likely consist of a water/acetonitrile or water/methanol gradient.
-
Detection : Direct UV detection is possible but lacks sensitivity. Detection at a low wavelength (e.g., 205 nm) is required, which can suffer from significant interference from solvents and other matrix components.[8] To overcome this, derivatization with a UV-active agent (e.g., p-nitrobenzoyl chloride) to create a strongly absorbing ester could be employed, though this adds complexity and potential for error.
1. Derivatization Procedure:
- Evaporate a known volume of the sample/standard to dryness under a gentle stream of nitrogen.
- Add a solution of p-nitrobenzoyl chloride in an aprotic solvent (e.g., acetonitrile) and a catalyst (e.g., pyridine).
- Heat the reaction mixture (e.g., 60 °C for 30 min) to form the p-nitrobenzoyl ester derivative.
- Quench the reaction and extract the derivative into a suitable organic solvent. Evaporate and reconstitute in the mobile phase.
2. HPLC-UV Instrumentation and Conditions:
- HPLC Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase : Isocratic or gradient elution with Acetonitrile and Water.
- Flow Rate : 1.0 mL/min.
- Column Temperature : 30 °C.
- Injection Volume : 10-20 µL.
- UV Detector : Set to the maximum absorbance of the derivative (e.g., ~260 nm for p-nitrobenzoyl esters).
3. Calibration and Quantification:
- Derivatize a series of calibration standards and process them in the same manner as the samples.
- Construct a calibration curve based on the peak area of the derivatized analyte.
Cross-Validation Framework: Ensuring Method Concordance
Cross-validation involves analyzing the same set of samples with both the primary (GC-MS) and secondary (HPLC-UV) methods and comparing the results. The validation should be performed in accordance with ICH Q2(R1) guidelines, assessing key performance parameters.[14]
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spectroscopic comparison of 2,3-Butadien-1-ol and buta-2,3-diene-1-thiol
An In-Depth Spectroscopic Comparison: 2,3-Butadien-1-ol vs. Buta-2,3-diene-1-thiol
A Guide for Researchers
In the landscape of synthetic chemistry and materials science, the subtle substitution of one heteroatom for another can profoundly alter a molecule's physical, chemical, and electronic properties. This guide provides a detailed spectroscopic comparison of two structurally related allenic compounds: this compound and its sulfur analog, buta-2,3-diene-1-thiol. While both molecules share the same C4 allenic carbon backbone, the replacement of the hydroxyl (-OH) group with a thiol (-SH) group introduces distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification, reaction monitoring, and predicting molecular behavior.
This document moves beyond a simple data sheet, offering insights into the underlying principles that govern the observed spectral characteristics. We will explore how the differing electronegativity, bond strengths, and atomic masses of oxygen and sulfur dictate the outcomes in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structures at a Glance
The fundamental difference between our two subjects lies in the terminal functional group attached to the sp³-hybridized carbon.
-
This compound: Features a primary alcohol. Its molecular formula is C₄H₆O, with a molecular weight of approximately 70.09 g/mol .[1][]
-
Buta-2,3-diene-1-thiol: Features a primary thiol (mercaptan). Its molecular formula is C₄H₆S, resulting in a higher molecular weight of about 86.16 g/mol .[3]
For the purpose of NMR analysis, the carbon atoms are numbered as follows:
C⁴H₂=C³=C²H-C¹H₂-XH (where X = O or S)
Experimental Workflow & Protocols
The reliable acquisition of high-quality spectroscopic data is paramount. The following workflow and protocols represent a validated approach for the characterization of volatile, functionalized small molecules like the ones under investigation.
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization.
Experimental Protocols
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify key functional group vibrations (O-H, S-H, C=C=C, C-O, C-S).
-
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage. This is crucial for correcting for atmospheric H₂O and CO₂.
-
Apply a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
-
-
Causality: The choice of ATR for liquids is due to its simplicity, requiring minimal sample preparation and providing excellent reproducibility without the need for traditional salt plates (KBr, NaCl).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework and probe the electronic environment of each nucleus.
-
Methodology (¹H and ¹³C):
-
Prepare the sample by dissolving approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
-
Acquire a ¹H NMR spectrum. Key parameters on a 400 MHz spectrometer might include a 30° pulse angle, a 2-second relaxation delay, and 8 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A wider spectral window is used compared to proton NMR.
-
-
Causality: CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. Proton decoupling in ¹³C NMR simplifies the spectrum to single lines for each unique carbon, making interpretation more straightforward.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and identify characteristic fragmentation patterns.
-
Methodology (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids. This separates the analyte from any minor impurities.
-
The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source.
-
This causes ionization and fragmentation of the molecule.
-
The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole), and detected.
-
-
Causality: A standard energy of 70 eV is used because it provides sufficient energy to ionize and fragment most organic molecules reproducibly, leading to rich, library-searchable fragmentation patterns.
Spectroscopic Deep Dive: A Comparative Analysis
The electronegativity difference between oxygen (3.44 on the Pauling scale) and sulfur (2.58) is the primary driver behind the significant spectral variations observed between the alcohol and the thiol.
Infrared (IR) Spectroscopy: The Vibrational Tale
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The frequency of these vibrations is determined by the masses of the bonded atoms and the strength of the chemical bond connecting them.
| Vibrational Mode | This compound (cm⁻¹) | Buta-2,3-diene-1-thiol (cm⁻¹) | Rationale for Difference |
| X-H Stretch | ~3200-3600 (broad, strong) | ~2550-2600 (sharp, weak) | The O-H bond is stronger and more polar than the S-H bond, resulting in a higher frequency, stronger, and broader (due to hydrogen bonding) absorption. |
| C=C=C Stretch | ~1950 (medium) | ~1950 (medium) | The allenic system is identical in both molecules, so this characteristic asymmetric stretch is expected at a nearly identical position. |
| C-H Stretch (sp³) | ~2850-2960 | ~2850-2960 | The methylene C-H bonds are similar and appear in the standard aliphatic region. |
| C-H Stretch (sp², sp) | ~3000-3100 | ~3000-3100 | The vinylic and allenic C-H stretches appear just above 3000 cm⁻¹. |
| C-X Stretch | ~1050 (strong) | ~600-800 (weak-medium) | The C-O bond is stronger than the C-S bond, and the reduced mass of the C-S system is greater, leading to a significantly lower vibrational frequency for the C-S stretch. |
Key Takeaway: The most definitive diagnostic feature in an IR spectrum to distinguish these two compounds is the X-H stretching region. A broad, intense peak above 3000 cm⁻¹ confirms the alcohol, while a sharp, much weaker peak around 2550 cm⁻¹ is the unmistakable signature of the thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electron density around a nucleus.
Caption: Influence of heteroatom electronegativity on NMR shifts.
¹H NMR Spectroscopy
The higher electronegativity of oxygen causes it to withdraw electron density from the adjacent -CH₂- group more effectively than sulfur does. This "deshielding" effect causes the protons to experience a stronger effective magnetic field, shifting their resonance downfield (to a higher ppm value).
| Proton Assignment | This compound (δ, ppm) | Buta-2,3-diene-1-thiol (δ, ppm) | Rationale for Difference |
| -C¹H₂- | ~4.1-4.3 | ~3.1-3.3 (Predicted) | Primary Diagnostic Signal. The strong deshielding from oxygen shifts these protons significantly downfield compared to the less deshielded protons adjacent to sulfur. |
| =C²H- | ~5.2-5.4 | ~5.2-5.4 (Predicted) | This proton is part of the allenic system and is less affected by the heteroatom two bonds away. Its chemical shift should be very similar in both compounds. |
| =C⁴H₂ | ~4.7-4.9 | ~4.7-4.9 (Predicted) | The terminal vinyl protons are distant from the functional group and should have nearly identical chemical shifts. |
| -XH | ~1.5-3.0 (variable, broad) | ~1.2-1.8 (sharper, may show coupling) | The alcohol proton is often broad and its shift is concentration-dependent. The thiol proton is typically sharper and less variable, and may exhibit coupling to the adjacent -CH₂- protons. |
¹³C NMR Spectroscopy
The same deshielding principle applies to the carbon skeleton. The effect is most pronounced at the carbon atom directly bonded to the heteroatom (C¹).
| Carbon Assignment | This compound (δ, ppm) | Buta-2,3-diene-1-thiol (δ, ppm) | Rationale for Difference |
| C¹ (-CH₂-) | ~60-65 | ~20-25 (Predicted) | Primary Diagnostic Signal. The C-O bond causes a massive downfield shift for C¹. The C-S bond has a much smaller deshielding effect, resulting in a signal in the typical aliphatic region. |
| C² (=CH-) | ~85-90 | ~85-90 (Predicted) | The influence of the heteroatom is minimal at this position. |
| C³ (=C=) | ~208-212 | ~208-212 (Predicted) | The central allenic carbon is characteristically shifted far downfield and should be nearly identical in both molecules. |
| **C⁴ (=CH₂) ** | ~75-80 | ~75-80 (Predicted) | This terminal sp² carbon is also largely unaffected by the functional group change. |
Mass Spectrometry: The Fragmentation Fingerprint
Mass spectrometry provides the molecular weight via the molecular ion (M⁺) and structural clues from fragmentation patterns.
| Feature | This compound | Buta-2,3-diene-1-thiol | Rationale for Difference |
| Molecular Ion (M⁺) | m/z = 70 | m/z = 86 | Reflects the different molecular weights due to oxygen vs. sulfur. The thiol will also show a small M+2 peak (~4% of M⁺) due to the natural abundance of the ³⁴S isotope. |
| Key Fragments | m/z = 53 ([M-OH]⁺) m/z = 41 ([C₃H₅]⁺) m/z = 39 ([C₃H₃]⁺) | m/z = 53 ([M-SH]⁺) m/z = 41 ([C₃H₅]⁺) m/z = 39 ([C₃H₃]⁺) | Loss of the functional group radical (·OH vs. ·SH) is a common pathway. The subsequent fragmentation of the resulting C₄H₅⁺ cation (m/z=53) would be similar for both. The C-S bond is weaker than the C-O bond, so fragmentation pathways involving its cleavage may be more prominent in the thiol. |
Key Takeaway: The most immediate difference is the molecular ion peak at m/z 70 vs. 86. The presence of a notable M+2 peak is a strong indicator of a sulfur-containing compound.
Conclusion
While this compound and buta-2,3-diene-1-thiol possess an identical carbon framework, their spectroscopic profiles are remarkably distinct, allowing for straightforward differentiation. The governing factor is the higher electronegativity of oxygen compared to sulfur.
-
In IR spectroscopy, the diagnostic evidence lies in the high-frequency, broad O-H stretch of the alcohol versus the low-frequency, sharp S-H stretch of the thiol.
-
In NMR spectroscopy, the protons and carbon of the -CH₂- group adjacent to the heteroatom are significantly deshielded (shifted downfield) in the alcohol relative to the thiol. This provides the most unambiguous comparative data.
-
In Mass Spectrometry, the molecular ion peak readily confirms the identity of each compound based on their respective molecular weights.
This guide demonstrates that a multi-spectroscopic approach, grounded in an understanding of fundamental physicochemical principles, provides a robust and self-validating system for the characterization and comparison of related chemical structures.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140447, this compound. Retrieved from [Link].
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Butadien-1-ol
As researchers and scientists at the forefront of innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we handle. 2,3-Butadien-1-ol, an unsaturated allenic alcohol, is a reactive compound whose disposal requires a thorough understanding of its chemical properties and associated hazards. This guide provides a direct, procedural framework for its proper disposal, grounded in the principles of chemical safety and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile and Risk Assessment: The 'Why' Behind the Procedure
Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of the stringent disposal protocols outlined below. The causality behind these procedures is directly linked to its flammability, reactivity, and potential health effects.
Chemical Reactivity: The structure of this compound, featuring both an allene and a primary alcohol, presents specific reactivity concerns. Allenic systems and other unsaturated compounds can be susceptible to forming explosive peroxides over time or upon exposure to light and air. Furthermore, as an alcohol, it is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2] Mixing these wastes can lead to violent, exothermic reactions.
Health and Safety Hazards: The compound is classified as a flammable liquid and is known to cause significant skin, eye, and respiratory irritation.[3] While data on this compound itself is limited, the closely related and common industrial precursor, 1,3-butadiene, is classified as a substance that may cause genetic defects and cancer.[4] This necessitates handling this compound with a high degree of caution, assuming a similar potential for severe long-term health effects.
Hazard Summary Table:
| Hazard Class | GHS Category | Description | Source |
| Flammable Liquids | Category 3 | Flammable liquid and vapor. | [3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [3] |
| Associated Hazard (from 1,3-Butadiene) | Category 1B | May cause genetic defects. | [4] |
| Associated Hazard (from 1,3-Butadiene) | Category 1A | May cause cancer. | [4] |
Immediate Safety Protocols & Spill Management
Before handling or preparing for disposal, ensure all immediate safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to avoid inhalation of vapors.
Spill Response Protocol:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Eliminate Ignition Sources: Turn off all nearby hot plates, burners, and other potential ignition sources.[5]
-
Ventilate: Ensure the chemical fume hood is operational. Evacuate the immediate area if the spill is large or outside of a fume hood.[5]
-
Containment: For small spills, absorb the material with a non-combustible absorbent like vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: The spill cleanup materials are also hazardous waste and must be disposed of in the same manner as the chemical itself.
Standard Operating Procedure for Disposal
The guiding principle for the disposal of this compound is that it must be managed as a regulated hazardous waste and sent to an approved waste disposal facility.[7] Under no circumstances should it be poured down the drain or disposed of in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Characterization and Segregation:
-
Identify: Classify this compound waste as a Non-Halogenated Organic Solvent Waste .
-
Segregate: This is the most critical step. Keep this waste stream separate from all other waste types to prevent dangerous reactions.[8] At a minimum, store separately from:
-
Acids
-
Bases
-
Oxidizers
-
Halogenated Solvents
-
Aqueous Waste
-
Metals and Metal Hydrides
-
-
-
Container Selection and Labeling:
-
Select a Container: Use a designated, compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a tightly fitting screw cap.[8][9] Ensure the container is clean, dry, and in good condition. Reusing the original product container is often a good practice.[8]
-
Label Immediately: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[10]
-
Complete the Label: Clearly write out the full chemical name "this compound" and estimate the concentration. Do not use abbreviations or chemical formulas.[8] As other compatible non-halogenated wastes are added, update the contents list.[10]
-
-
Waste Collection:
-
Location: Perform all waste transfers inside a certified chemical fume hood.
-
Procedure: Use a funnel to carefully pour the waste into the labeled container, avoiding splashes.
-
Closure: Securely cap the waste container immediately after adding waste. Funnels should not be left in the container opening.[8]
-
Capacity: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[9]
-
-
Temporary On-Site Storage:
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked.
-
Conditions: The container should be stored away from heat, sunlight, and any potential ignition sources.[7] It is best practice to keep it within a secondary containment bin to manage potential leaks.
-
-
Final Disposal:
-
Contact EHS: Once the container is full (or waste is no longer being generated), fill in the final date on the hazardous waste tag.
-
Arrange Pickup: Follow your institution's specific procedures to request a pickup from the EHS office. They will ensure the waste is collected by a licensed hazardous waste disposal contractor for proper treatment and disposal in accordance with all local and national regulations.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disposal of Empty Containers
An empty container that held this compound is not safe for regular trash until properly decontaminated.[10]
Procedure for Decontaminating Empty Containers:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent that can dissolve the residue (e.g., acetone or methanol). The amount of solvent for each rinse should be about 5-10% of the container's volume.[10]
-
Collect Rinseate: Crucially, the rinseate from all three rinses is also considered hazardous waste. [10] Collect the rinseate and add it to your Non-Halogenated Organic Solvent Waste container.
-
Deface Label: Completely remove or deface the original chemical label on the container to avoid confusion.[10]
-
Final Disposal: The triple-rinsed, unlabeled container can now be disposed of in the regular laboratory glassware or plastic recycling bin, depending on the material. Leave the cap off.[10]
By adhering to this comprehensive disposal plan, laboratory professionals can manage this compound waste responsibly, ensuring a safe working environment and maintaining full regulatory compliance.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- 18913-31-0(this compound) Product Description. ChemicalBook.
- This compound | C4H6O | CID 140447. PubChem - NIH.
- Learn About the Application and Storage of Allyl Alcohol.
- Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
- Chemical waste | Hazardous Waste Management. McGill University.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- SAFETY DATA SHEET - Sigma-Aldrich. (2023). Sigma-Aldrich.
- Buy this compound Industrial Grade
- SAFETY DATA SHEET - NOVA Chemicals. (2023). NOVA Chemicals.
- MATERIAL SAFETY DATA SHEET - Haldia Petrochemicals Ltd. (2016). Haldia Petrochemicals Ltd.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety (VEHS).
- STANDARD OPERATING PROCEDURE. University of California, Santa Barbara.
- Allyl Alcohol - LyondellBasell. LyondellBasell.
- 1910.
- Safety Data Sheet Butadiene 1,3 - SDS EU (Reach Annex II). (2020). Airgas.
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- 2. lyondellbasell.com [lyondellbasell.com]
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- 4. sg.airliquide.com [sg.airliquide.com]
- 5. 1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 6. haldiapetrochemicals.com [haldiapetrochemicals.com]
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- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ethz.ch [ethz.ch]
- 10. vanderbilt.edu [vanderbilt.edu]
Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for 2,3-Butadien-1-ol
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when handling 2,3-Butadien-1-ol. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of protection for you and your team.
Understanding the Hazard: Why this compound Demands Respect
This compound is a flammable liquid and vapor that poses several health risks.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The structural similarity to 1,3-butadiene, a known carcinogen and mutagen, necessitates a cautious approach, treating this compound with a high degree of respect and implementing robust protective measures.[3][4]
| Property | Value | Source |
| CAS Number | 18913-31-0 | [1] |
| Molecular Formula | C4H6O | [1] |
| Physical State | Liquid | [1] |
| Flash Point | 42.2 °C (108.0 °F) | [1] |
| Density | 0.919 g/mL at 25 °C | [1] |
| Boiling Point | 127 °C at 760 mmHg | [5] |
| Hazard Classifications | Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [1] |
The Core Principle: A Multi-Layered Defense
Effective protection from this compound is not about a single piece of equipment but a holistic, multi-layered strategy. This approach ensures that if one layer of defense is compromised, others remain in place to prevent exposure. The selection of PPE should always be informed by a thorough risk assessment of the specific procedure being undertaken.
Essential Personal Protective Equipment: A Detailed Breakdown
Hand Protection: Your First Line of Defense
The choice of gloves is critical, as hands are most likely to come into direct contact with this compound. While nitrile gloves are common in laboratory settings, they offer poor to fair resistance against many alcohols, with breakthrough times that can be less than a minute for thinner gloves.[1][2]
Primary Recommendation: Butyl Rubber Gloves
Butyl rubber gloves are the superior choice for handling this compound due to their exceptional chemical resistance to a broad spectrum of chemicals, including alcohols, ketones, and esters.[3][6] They are highly impermeable to gases and liquids, providing a robust barrier against this volatile compound.[6]
-
For incidental contact (e.g., handling small quantities in a fume hood): A minimum of 14 mil butyl rubber gloves is recommended.
-
For extended contact or immersion: Thicker butyl rubber gloves (e.g., 25 mil) or double-gloving with two pairs of butyl gloves should be considered.
Secondary Option: Double-Gloving with Nitrile
If butyl rubber gloves are not immediately available for low-risk, short-duration tasks, double-gloving with high-quality, chemical-resistant nitrile gloves (minimum 8 mil thickness) can provide a temporary, albeit less protective, alternative. It is imperative to change gloves immediately upon any suspected contact.
Eye and Face Protection: Shielding Against Splashes and Vapors
Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work with this chemical.
-
Recommended for Most Procedures: Chemical splash goggles that form a seal around the eyes offer superior protection against splashes and vapors.
-
For High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Body Protection: Guarding Against Skin Contact
Standard cotton lab coats are insufficient as they can absorb and hold chemicals against the skin.
-
Standard Use: A flame-resistant lab coat is essential due to the flammability of this compound.
-
For Larger Quantities or Splash Risk: A chemical-resistant apron made of a material like butyl rubber or Viton should be worn over the lab coat. For full-body protection during high-risk procedures, chemical-resistant coveralls may be necessary.
Respiratory Protection: Preventing Inhalation
The primary method for controlling inhalation exposure is through engineering controls.
-
Primary Engineering Control: All work with this compound must be conducted in a properly functioning and certified chemical fume hood.[3]
-
In Case of Spills or Ventilations Failure: If there is a potential for exposure above established limits, or in the event of a spill outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[3] A full-face respirator will also provide eye protection. All respirator users must be part of a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training.
Procedural Discipline: The Human Element of Safety
The most advanced PPE is only effective if used correctly. Strict adherence to donning, doffing, and disposal procedures is paramount to prevent cross-contamination.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Lab Coat/Coveralls: Put on your flame-resistant lab coat and any additional chemical-resistant apron or coveralls.
-
Respirator (if required): Perform a positive and negative pressure seal check each time you don a respirator.
-
Eye and Face Protection: Put on your safety goggles and/or face shield.
-
Gloves: Don your butyl rubber gloves, ensuring they overlap the cuffs of your lab coat sleeves.
Doffing (Taking Off) PPE (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Peel one glove off, ball it in the gloved hand, and then slide a clean finger under the cuff of the remaining glove to peel it off over the first.
-
Lab Coat/Coveralls: Remove your lab coat or coveralls by rolling it away from your body to contain any contamination on the outer surface.
-
Eye and Face Protection: Remove your face shield and/or goggles from the back of your head.
-
Respirator (if required): Remove your respirator from the back of your head.
-
Hand Hygiene: Wash your hands thoroughly after removing all PPE.
Disposal: Completing the Safety Lifecycle
All disposable PPE contaminated with this compound must be considered hazardous waste.
-
Collection: Place all used gloves, aprons, and other disposable items into a designated, clearly labeled hazardous waste container.
-
Regulations: Waste must be disposed of in accordance with all local, state, and federal regulations.[3] Never discard contaminated PPE in the regular trash.
By integrating these principles and protocols into your daily laboratory practices, you build a robust and resilient safety culture. The responsible handling of chemicals like this compound is not a barrier to discovery but the very foundation upon which it is built.
References
-
Chemsrc. (2025, August 25). This compound | CAS#:18913-31-0. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Glove Guru. (2025, June 22). Butyl Gloves: Properties, Uses, and Safety Considerations. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
